Calcium bis(3-phenylpropionate)
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
71648-32-3 |
|---|---|
Molecular Formula |
C18H18CaO4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
calcium;3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,10,11);/q;;+2/p-2 |
InChI Key |
VTSKURVDQVPKIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].C1=CC=C(C=C1)CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of Calcium Bis(3-phenylpropionate)
Introduction: The Significance of Calcium Bis(3-phenylpropionate) in Pharmaceutical Development
Calcium bis(3-phenylpropionate), the calcium salt of 3-phenylpropionic acid, is a molecule of increasing interest within the pharmaceutical and allied industries. While its parent compound, 3-phenylpropionic acid (also known as hydrocinnamic acid), has established applications as a flavoring agent, fragrance component, and a building block in the synthesis of various pharmaceuticals, the calcium salt offers distinct physicochemical properties that can be advantageous in drug development.[1][2] The formation of a salt from an active pharmaceutical ingredient (API) or an excipient is a common strategy to modify properties such as solubility, stability, and bioavailability.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed characterization of calcium bis(3-phenylpropionate). It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for its analysis.
Molecular Structure and Identification
-
Chemical Name: Calcium bis(3-phenylpropionate)
-
Synonyms: Calcium 3-phenylpropanoate, Benzenepropanoic acid calcium salt
-
CAS Number: 71648-32-3[3]
-
Molecular Formula: C18H18CaO4[3]
-
Molecular Weight: 338.41 g/mol [3]
The structure consists of a central calcium ion (Ca²⁺) ionically bonded to two 3-phenylpropionate anions.
Synthesis of Calcium Bis(3-phenylpropionate)
The synthesis of calcium bis(3-phenylpropionate) is typically a two-step process involving the preparation of the parent acid followed by its neutralization with a suitable calcium source.
Part 1: Synthesis of 3-Phenylpropionic Acid (Precursor)
3-Phenylpropionic acid can be synthesized via the hydrogenation of cinnamic acid.[4] A common laboratory-scale preparation involves the reduction of cinnamic acid using sodium amalgam.[5]
Experimental Protocol: Synthesis of 3-Phenylpropionic Acid
-
Dissolution: In a suitable reaction vessel, dissolve 15 g of cinnamic acid in 75 mL of a 5% sodium hydroxide solution with gentle warming.
-
Reduction: Cool the solution to room temperature. Gradually add freshly prepared 2.5% sodium amalgam in small portions with vigorous stirring.
-
Monitoring: Monitor the reaction's completion by taking a small aliquot, acidifying it with hydrochloric acid, and then making it alkaline again with sodium hydroxide. The reaction is complete when this sample no longer decolorizes a potassium permanganate solution.
-
Work-up: Decant the solution from the mercury. Wash the mercury with a small amount of water and combine the washings with the main solution.
-
Acidification and Extraction: Neutralize the combined solution with hydrochloric acid. If a precipitate forms, filter the solution. Add 15 mL of concentrated hydrochloric acid and extract the product with diethyl ether.
-
Isolation and Purification: Dry the ether extract over anhydrous sodium sulfate. Evaporate the ether to obtain a crude product that should solidify upon scratching. Recrystallize the solid from hot water to yield pure 3-phenylpropionic acid.[5]
Part 2: Formation of the Calcium Salt
The most direct method for preparing calcium bis(3-phenylpropionate) is the neutralization of 3-phenylpropionic acid with a calcium base, such as calcium hydroxide.[6]
Experimental Protocol: Synthesis of Calcium Bis(3-phenylpropionate)
-
Dissolution of the Acid: In a 250 mL beaker, dissolve 10.0 g (0.066 mol) of 3-phenylpropionic acid in 100 mL of ethanol with stirring.
-
Preparation of Calcium Hydroxide Suspension: In a separate beaker, prepare a suspension of 2.45 g (0.033 mol) of calcium hydroxide in 50 mL of deionized water.
-
Reaction: Slowly add the calcium hydroxide suspension to the ethanolic solution of 3-phenylpropionic acid with continuous stirring. A white precipitate of calcium bis(3-phenylpropionate) will form.
-
Completion and Isolation: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with two portions of ethanol followed by two portions of diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Calcium Bis(3-phenylpropionate).
Physicochemical Properties
A thorough understanding of the physicochemical properties of calcium bis(3-phenylpropionate) is essential for its application in pharmaceutical formulations.
Properties of 3-Phenylpropionic Acid (Precursor)
The properties of the parent acid provide a baseline for understanding the salt.
| Property | Value | Reference(s) |
| Appearance | White crystalline solid | [7][8][9] |
| Melting Point | 45-48 °C | [7][8][10] |
| Boiling Point | 280 °C | [7][8][10] |
| Density | 1.071 g/mL at 25 °C | [7][8][10] |
| Solubility in Water | 5.9 g/L | [11] |
| pKa | 4.66 at 25 °C | [8] |
Properties of Calcium Bis(3-phenylpropionate)
Direct experimental data for some properties of calcium bis(3-phenylpropionate) are not widely published. The following table includes known data and expected properties based on similar calcium carboxylate salts.
| Property | Value/Expected Behavior | Reference(s) |
| Appearance | White to off-white powder | General observation for calcium carboxylates |
| Melting Point | Not available; likely decomposes at high temperatures | [3] |
| Boiling Point | Not applicable; decomposes | [3] |
| Solubility | Expected to have higher aqueous solubility than the parent acid, particularly at neutral pH. | General principle of salt formation |
| Hygroscopicity | May be hygroscopic, a common characteristic of calcium salts. |
Comprehensive Characterization
A multi-technique approach is necessary for the comprehensive characterization of calcium bis(3-phenylpropionate).
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information on the thermal stability, decomposition profile, and the presence of solvates. For many calcium carboxylates, a common observation is the presence of water of hydration, which is lost upon heating, followed by decomposition at higher temperatures to form calcium carbonate.[5]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the calcium bis(3-phenylpropionate) sample into an aluminum or ceramic TGA/DSC pan.
-
Instrument Setup: Place the sample in the TGA/DSC instrument.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss steps. A weight loss around 100-120 °C may indicate the loss of water of hydration. The major weight loss at higher temperatures corresponds to the decomposition of the salt.
-
DSC Curve: Analyze the endothermic and exothermic events. The loss of water will be associated with an endothermic peak. Decomposition is typically an exothermic process.
-
Diagram of the Thermal Analysis Workflow
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The Emergence of Calcium Bis(3-Phenylpropionate) in Green Organic Synthesis: A Mechanistic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The paradigm of modern organic synthesis is increasingly shifting towards the adoption of sustainable and environmentally benign catalytic systems. In this context, earth-abundant metal catalysts are garnering significant attention as viable alternatives to their precious metal counterparts. Among these, calcium-based catalysts are emerging as a powerful tool, owing to calcium's high natural abundance, low cost, and minimal toxicity. This guide delves into the core mechanistic principles governing the action of calcium bis(3-phenylpropionate), a promising yet underexplored catalyst, in facilitating key organic transformations. By synthesizing fundamental concepts of calcium catalysis with plausible mechanistic pathways, this document aims to provide a comprehensive resource for professionals in the field.
The Foundation: Calcium's Role as a Lewis Acid Catalyst
At the heart of calcium's catalytic activity lies its nature as a Lewis acid. The calcium ion (Ca²⁺) possesses a high charge density, enabling it to accept electron pairs and thereby activate a variety of functional groups.[1][2][3] This Lewis acidity is central to its ability to catalyze reactions involving carbonyl compounds, such as aldehydes, ketones, and esters. By coordinating to the carbonyl oxygen, the calcium ion polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][5] This fundamental principle underpins the proposed mechanism of action for calcium bis(3-phenylpropionate).
The catalytic prowess of calcium salts is often modulated by their counter-anions. Weakly coordinating anions can enhance the Lewis acidity of the calcium center, leading to higher reactivity.[6][7] In the case of calcium bis(3-phenylpropionate), the carboxylate ligands play a crucial role in both the catalyst's solubility in organic media and its interaction with substrates.
Proposed Mechanism of Action in Key Organic Transformations
While specific mechanistic studies on calcium bis(3-phenylpropionate) are not extensively documented, its mechanism can be inferred from the well-established principles of calcium catalysis. The phenylpropionate ligands, with their bulky phenyl groups, likely influence the steric environment around the calcium center, which can be advantageous for stereoselective transformations.
Esterification and Transesterification Reactions
Calcium-based catalysts, including oxides and various salts, have demonstrated efficacy in esterification and transesterification reactions.[8][9][10] For calcium bis(3-phenylpropionate), a plausible mechanism involves the initial coordination of the calcium ion to the carbonyl oxygen of the carboxylic acid or ester. This activation facilitates the nucleophilic attack by an alcohol. The phenylpropionate ligands may participate in the proton transfer steps required for the regeneration of the catalyst.
Table 1: Comparison of Calcium-Based Catalysts in Esterification
| Catalyst | Reaction | Conditions | Yield | Reference |
| Calcium Oxide (CaO) | Transesterification of rapeseed oil | 60°C, 3h | ~90% | [11] |
| Calcium Glyceroxide | Esterification of glycerol with oleic acid | 10h | 86% | [10] |
| Calcium Ferrite | Esterification of free fatty acids | Not specified | High conversion | [12] |
Proposed Catalytic Cycle for Esterification:
Caption: Proposed catalytic cycle for esterification.
Aldol Addition Reactions
The aldol reaction is a cornerstone of C-C bond formation. Calcium catalysts have been shown to promote direct aldol reactions.[13] The mechanism likely involves the calcium ion acting as a Lewis acid to activate the acceptor aldehyde or ketone. Simultaneously, the basicity of the carboxylate ligands could facilitate the deprotonation of the donor carbonyl compound to form a calcium enolate, which then acts as the nucleophile.
Proposed Mechanism for Calcium-Catalyzed Aldol Addition:
Caption: Proposed mechanism for Aldol addition.
Michael Addition Reactions
In Michael additions, calcium bis(3-phenylpropionate) can be envisioned to function in a similar dual role.[14][15] The Lewis acidic calcium center would activate the α,β-unsaturated carbonyl compound (the Michael acceptor), while the carboxylate ligands could assist in the formation of the nucleophilic enolate from the Michael donor. This dual activation pathway is a common feature of bifunctional catalysts.
Experimental Protocols: A General Framework
The following protocols are provided as a general guide and should be optimized for specific substrates and reaction conditions.
General Procedure for Calcium Bis(3-phenylpropionate) Catalyzed Esterification
-
To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added calcium bis(3-phenylpropionate) (0.05 mmol, 5 mol%).
-
The reaction mixture is heated to reflux, and water is removed using a Dean-Stark apparatus.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Calcium Bis(3-phenylpropionate) Catalyzed Aldol Addition
-
To a solution of the donor carbonyl compound (1.2 mmol) in an anhydrous solvent (e.g., THF, 5 mL) at -78 °C is added calcium bis(3-phenylpropionate) (0.1 mmol, 10 mol%).
-
The mixture is stirred for 30 minutes, followed by the dropwise addition of the acceptor carbonyl compound (1.0 mmol).
-
The reaction is stirred at -78 °C for the specified time, monitoring the progress by TLC.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the residue is purified by column chromatography.
Conclusion and Future Outlook
Calcium bis(3-phenylpropionate) represents a promising catalyst for a range of organic transformations, aligning with the principles of green chemistry. Its mechanism of action is likely rooted in the Lewis acidity of the calcium center, potentially in concert with the basicity of the carboxylate ligands. While further detailed mechanistic studies are required to fully elucidate its catalytic behavior, the proposed pathways provide a solid foundation for its application in organic synthesis. The exploration of its utility in asymmetric catalysis, potentially through the use of chiral phenylpropionate ligands, presents an exciting avenue for future research. The continued development of such earth-abundant metal catalysts is pivotal for the advancement of sustainable chemical manufacturing.
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Potorochenko, N., & Rodygin, K. S. (2025). Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective. Beilstein journal of organic chemistry, 21, 899–911. [Link]
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Academia.edu. (n.d.). Kinetic study of esterification of fatty acids over calcium ferrite catalyst. Retrieved from [Link]
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Zhou, M., et al. (2021). Highly Coordinated Heteronuclear Calcium-Iron Carbonyl Cation Complexes [CaFe(CO)n]+ (n=5-12) with d-d Bonding. Angewandte Chemie (International ed. in English), 60(32), 17564–17568. [Link]
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Zotov, I. A., et al. (2022). Study of calcium-containing compounds as catalysts for the esterification of glycerol with higher carboxylic acids. Fine Chemical Technologies, 17(4), 338-349. [Link]
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Reid, R. E., & Sykes, B. D. (1997). Ca2+ Coordination to Backbone Carbonyl Oxygen Atoms in Calmodulin and Other EF-Hand Proteins: 15N Chemical Shifts as Probes for Monitoring Individual-Site Ca2+ Coordination. Biochemistry, 36(7), 1587–1595. [Link]
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Spectroscopic Characterization of Calcium bis(3-phenylpropionate): A Technical Guide to FTIR and NMR Analytics
Executive Summary
Calcium bis(3-phenylpropionate)—also known as calcium hydrocinnamate—is a critical alkaline earth metal salt utilized across organic synthesis and pharmaceutical formulation[1]. The transition from the free 3-phenylpropionic acid to its calcium salt induces profound electronic and structural shifts. As a Senior Application Scientist, relying on visual confirmation of precipitation is insufficient; one must employ self-validating spectroscopic workflows. This whitepaper details the causality behind the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral shifts, providing a robust framework for validating the coordination chemistry and purity of the synthesized salt.
Vibrational Spectroscopy (FTIR): Causality & Coordination Dynamics
The conversion of 3-phenylpropionic acid to its calcium salt fundamentally alters the vibrational modes of the carboxyl group. Understanding why these shifts occur is critical for spectral interpretation.
The Disappearance of the Carbonyl Oscillator
In the free precursor (3-phenylpropionic acid), the carbonyl (C=O) stretch is a highly localized, strong oscillator appearing at a sharp 1698 cm⁻¹, accompanied by a broad O-H stretching band spanning 2556–3029 cm⁻¹[2]. Upon deprotonation and salt formation, the isolated C=O double bond delocalizes across the O-C-O framework. This delocalization destroys the 1698 cm⁻¹ peak, replacing it with an asymmetric ( νas ) and a symmetric ( νs ) carboxylate stretch[3].
Calcium Coordination and Peak Splitting
Calcium ions (Ca²⁺) exhibit a strong affinity for oxygen, frequently adopting complex 7- or 8-fold coordination geometries[4]. In calcium carboxylates, this complexation typically results in a bridging interaction between the carboxylate groups and the calcium ions.
Spectroscopically, this bridging mode breaks the local symmetry of the carboxylate anion. Instead of a single asymmetric stretch, the νas COO⁻ band splits into a distinct doublet near 1540 cm⁻¹ and 1575–1580 cm⁻¹[5]. The frequency difference ( Δν=νas−νs ) serves as a definitive marker for this coordination state. A Δν of ~140–160 cm⁻¹ alongside the split asymmetric band strongly indicates a bridging coordination mode[6].
Table 1: FTIR Peak Assignments & Causality
| Functional Group | 3-Phenylpropionic Acid (cm⁻¹) | Calcium bis(3-phenylpropionate) (cm⁻¹) | Vibrational Causality |
| O-H Stretch | 2556–3029 (Broad) | Absent | Complete deprotonation of the carboxylic acid. |
| C=O Stretch | 1698 (Strong, Sharp) | Absent | Delocalization of the double bond upon salt formation. |
| Asymmetric COO⁻ ( νas ) | N/A | ~1540 & ~1575 (Doublet) | Bridging coordination of Ca²⁺ with carboxylate oxygen atoms. |
| Symmetric COO⁻ ( νs ) | N/A | ~1415–1430 | Symmetric resonance of the delocalized carboxylate anion. |
| Aromatic C-H Stretch | ~3029 | ~3030 | Unaffected by salt formation. |
| Aliphatic C-H Stretch | ~2934 | ~2930 | Unaffected by salt formation. |
Nuclear Magnetic Resonance (NMR): Shielding Dynamics
NMR spectroscopy provides complementary validation by tracking the electron density shifts upon salt formation.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of the parent acid in DMSO-d6 is characterized by a broad, highly deshielded carboxylic acid proton at δ 12.1 ppm[2]. The primary self-validation metric for the calcium salt is the absolute disappearance of this resonance.
Furthermore, the aliphatic protons at the α -position (-CH₂-COO⁻) experience an upfield shift. The carboxylate anion is a stronger electron-donating group than the neutral acid. This increases the local diamagnetic shielding of the adjacent protons, shifting them from ~2.48 ppm in the acid to ~2.35 ppm in the salt.
Carbon NMR (¹³C NMR)
The carbonyl carbon (C=O) in the free acid typically resonates around 174.0 ppm. Upon conversion to the carboxylate anion, the altered electron delocalization and metal coordination deshield the carbon nucleus, shifting this resonance downfield to approximately 182.0 ppm.
Table 2: NMR Peak Assignments
| Nucleus | Proton/Carbon Environment | 3-Phenylpropionic Acid ( δ ppm) | Calcium bis(3-phenylpropionate) ( δ ppm) | Shielding Dynamics |
| ¹H | -COOH | 12.1 (s, 1H) | Absent | Complete deprotonation. |
| ¹H | Ar-H (Aromatic) | 7.12–7.25 (m, 5H) | 7.10–7.25 (m, 5H) | Minimal electronic effect at the aromatic ring. |
| ¹H | Ar-CH₂ ( β -position) | 2.75–2.80 (t, 2H) | ~2.70 (t, 2H) | Slight upfield shift due to inductive effects. |
| ¹H | -CH₂-COO ( α -position) | 2.46–2.50 (t, 2H) | ~2.35 (t, 2H) | Increased electron density from the anion increases shielding. |
| ¹³C | C=O / COO⁻ | ~174.0 | ~182.0 | Deshielding due to delocalization and metal coordination. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint requires immediate halting and repurification.
Protocol A: Synthesis and Anhydrous Isolation
-
Dissolution: Dissolve 2.0 equivalents of 3-phenylpropionic acid in a 50:50 mixture of ethanol and deionized water.
-
Neutralization: Slowly add 1.0 equivalent of calcium hydroxide (Ca(OH)₂) powder under continuous magnetic stirring at 40°C.
-
Isolation: Vacuum filter the resulting precipitate and wash with cold ethanol to remove any unreacted acid.
-
Critical Drying Step: Dry the product in a vacuum oven at 60°C for 12 hours. Causality: Calcium ions readily form hydrated salts. Residual coordinated water will produce a massive O-H stretch at ~3440 cm⁻¹ and a bending mode near 1626 cm⁻¹, which will artificially mask the critical νas COO⁻ doublet[3].
Protocol B: FTIR Validation (The Hydration Trap)
-
Preparation: Grind 2 mg of the rigorously dried calcium bis(3-phenylpropionate) with 198 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure.
-
Measurement: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Self-Validation Checkpoint: The synthesis is only validated if the 1698 cm⁻¹ peak is completely absent. Any residual signal here indicates unreacted acid contamination. The appearance of the 1540/1575 cm⁻¹ doublet confirms the target bridging structure[4][5].
Protocol C: NMR Validation
-
Preparation: Dissolve 15 mg of the calcium salt in 0.6 mL of DMSO-d6.
-
Measurement: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.
-
Self-Validation Checkpoint: Scan the δ 11.0–13.0 ppm region. The absolute absence of a broad singlet confirms complete neutralization[2].
Mechanistic Workflow Visualization
Figure 1: Workflow for the synthesis and spectroscopic validation of calcium bis(3-phenylpropionate).
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Thermodynamic Profiling of Calcium 3-Phenylpropanoate Complexes: A Technical Guide for Pharmaceutical Formulation
When designing a drug formulation, the thermodynamic stability of the active pharmaceutical ingredient (API) dictates its shelf-life, solubility, and ultimately, its pharmacokinetic profile. As a Senior Application Scientist, I approach the thermodynamic characterization of pharmaceutical salts not merely as a data-collection exercise, but as a predictive framework for molecular behavior.
This whitepaper provides an in-depth analysis of the thermodynamic properties of calcium 3-phenylpropanoate (calcium hydrocinnamate, CAS 71648-32-3)[1]. By dissecting the enthalpic and entropic drivers of its complexation and detailing self-validating experimental workflows, this guide equips researchers with the mechanistic insights required to optimize calcium-carboxylate formulations.
Molecular & Thermodynamic Fundamentals
The Thermodynamics of Complexation
The formation of metal-ligand complexes in aqueous solutions is governed by the standard Gibbs free energy equation: ΔG=ΔH−TΔS [2].
For calcium 3-phenylpropanoate, the thermodynamic profile is heavily dominated by the entropic term ( TΔS ). Unlike multivalent chelators (e.g., EDTA) which exhibit massive enthalpic gains ( ΔH<0 ) due to the relief of repulsive Coulombic interactions in the unbound state[3], monovalent carboxylates rely primarily on desolvation.
When the Ca2+ ion and the lipophilic 3-phenylpropanoate ligand associate, they displace highly ordered water molecules from their respective hydration shells into the bulk solvent. This massive increase in solvent disorder ( ΔS>0 ) drives the spontaneous complexation ( ΔG<0 ), even though the enthalpic contribution ( ΔH ) of the Ca-O bond formation is often endothermic or only weakly exothermic.
Dissolution Thermodynamics
The dissolution of solid calcium carboxylate salts is typically an endothermic process ( ΔHdiss>0 )[4]. Because heat is absorbed during the breakdown of the crystal lattice, the solubility of calcium 3-phenylpropanoate increases at higher temperatures. This temperature-dependent solubility is a critical formulation parameter when transitioning a drug from room-temperature storage (25 °C) to physiological conditions (37 °C).
Thermodynamic cycle of calcium 3-phenylpropanoate complexation and dissolution.
Experimental Workflows for Thermodynamic Profiling
To accurately capture these parameters, we must employ orthogonal, self-validating analytical techniques. Below are the field-proven protocols for determining the thermodynamic constants of calcium 3-phenylpropanoate.
Protocol A: Isothermal Titration Calorimetry (ITC)
Objective: Direct measurement of the enthalpy of binding ( ΔH ) and association constant ( Ka ). Causality: ITC measures the universal currency of chemical reactions—heat. It is the only technique that simultaneously determines ΔH , Ka , and stoichiometry ( n ) in a single experiment without relying on secondary reporters[3].
-
Sample Preparation: Dissolve calcium chloride and sodium 3-phenylpropanoate in identical, non-phosphate buffers (e.g., 50 mM HEPES, pH 7.4).
-
Causality: Degas both solutions under vacuum for 10 minutes. Degassing prevents the formation of microbubbles during the titration, which would otherwise cause massive baseline artifacts and obscure the microjoule-level heat signatures.
-
-
Thermal Equilibration: Load the sample cell with the Ca2+ solution and the syringe with the ligand. Equilibrate the system at 298.15 K until the baseline thermal power variance is <0.05μcal/s .
-
Titration Phase: Inject 2 μL aliquots of the ligand into the cell at 150-second intervals to allow the heat signal to return to the baseline.
-
Validation Step (Self-Validating Control): Perform a control titration of the ligand into the bare buffer. Subtract this "heat of dilution" from the main experiment. If the final injections of the main titration (where the metal is saturated) asymptotically approach the heat of dilution, the thermodynamic model is validated.
Self-validating Isothermal Titration Calorimetry (ITC) workflow.
Protocol B: High-Precision Potentiometric Titration
Objective: Determine the cumulative stability constant ( logβ ) of the complex. Causality: While ITC provides ΔH , potentiometry is highly sensitive to the free ligand concentration via pH changes, allowing for the precise calculation of ΔG [2].
-
Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.00, 7.00, 9.20) to ensure a Nernstian response.
-
Ligand Protonation Profiling: Titrate a solution of 3-phenylpropanoic acid with standardized KOH to determine its pKa .
-
Complexation Titration: Introduce Ca2+ at a 1:2 metal-to-ligand ratio. As Ca2+ binds the deprotonated 3-phenylpropanoate, protons are displaced from the remaining acid, causing a measurable pH drop.
-
Validation Step: The system is self-validating if the calculated pKa from Step 2 matches literature values within ±0.02 units. Any deviation indicates electrode drift or carbonate contamination in the KOH titrant.
Data Synthesis & Quantitative Analysis
The following table summarizes the representative thermodynamic regime for calcium 3-phenylpropanoate compared to other standard calcium complexes. The data highlights the transition from entropy-driven binding in monovalent carboxylates to enthalpy-driven binding in multidentate chelators.
Table 1: Comparative Thermodynamic Parameters (298.15 K)
| System / Complex | Log β | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Primary Driver |
| Ca²⁺ / 3-Phenylpropanoate | 1.8 - 2.2 | -10.2 to -12.5 | +2.5 to +4.0 | +12.7 to +16.5 | Entropy (Desolvation) |
| Ca²⁺ / L-Lactate | 1.5 | -8.5 | +3.2 | +11.7 | Entropy |
| Ca²⁺ / EDTA | 10.6 | -60.5 | -24.5 | +36.0 | Enthalpy & Entropy |
(Note: Values for 3-phenylpropanoate represent extrapolated consensus data for monovalent phenyl-substituted carboxylates to illustrate the thermodynamic regime).
Formulation & Bioavailability Implications
Understanding these thermodynamic properties is not just an academic exercise; it directly solves critical formulation bottlenecks.
A common failure point in both in vitro testing and in vivo delivery of calcium phenylpropanoate derivatives (including its alpha-keto analog, calcium 2-oxo-3-phenylpropanoate) is the choice of physiological buffer[5]. If these calcium complexes are introduced into a phosphate-rich environment (such as Phosphate-Buffered Saline, PBS, or the intestinal lumen), the calcium ions undergo a competitive ion-exchange reaction.
Because the thermodynamic drive to form insoluble calcium phosphate ( Ksp≈2.0×10−29 ) massively overwhelms the weak stability constant ( logβ≈2.0 ) of the calcium 3-phenylpropanoate complex, the system rapidly precipitates. This parasitic reaction destroys the formulation's bioavailability, clogs microfluidic testing apparatuses, and skews in vitro thermodynamic measurements[5].
The Solution: Always utilize non-phosphate buffers (e.g., HEPES or Tris) during in vitro thermodynamic profiling, and consider the competitive thermodynamic landscape of the gastrointestinal tract when designing the final oral dosage form.
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Binding Affinity of Calcium bis(3-phenylpropionate) to Polymer Matrices: A Methodological Framework for Characterization and Application
An In-Depth Technical Guide
Abstract: The binding affinity between an active pharmaceutical ingredient (API) and a polymer matrix is a critical determinant of a drug delivery system's performance, influencing release kinetics, stability, and bioavailability.[1] This guide provides a comprehensive technical framework for characterizing the binding interactions between calcium bis(3-phenylpropionate), a compound of interest for applications such as a phosphate binder, and various polymer matrices.[2][3] While specific binding data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to systematically determine and interpret these binding affinities. We will explore the theoretical underpinnings of drug-polymer interactions, detail gold-standard methodologies such as Isothermal Titration Calorimetry (ITC) and Equilibrium Dialysis (ED), and provide a roadmap for data analysis and interpretation, thereby establishing a self-validating system for robust formulation development.
Part 1: Foundational Principles of Drug-Polymer Interactions
The interaction between a drug molecule and a polymer is a complex interplay of non-covalent forces.[4] Understanding these forces is essential for selecting appropriate polymer matrices and predicting binding behavior. The structure of calcium bis(3-phenylpropionate) — featuring a divalent calcium cation and two phenylpropionate anions — suggests that multiple interaction types are possible.
-
Ionic Interactions: The primary interaction is expected to be electrostatic, involving the Ca²⁺ ion and the carboxylate groups of the anions. These can form strong bonds with polymers containing oppositely charged functional groups (e.g., anionic polymers like polyacrylic acid or alginates).[5][6]
-
Hydrogen Bonding: The carboxylate oxygens in the phenylpropionate moiety can act as hydrogen bond acceptors, interacting with donor groups on the polymer backbone (e.g., hydroxyl groups in HPMC or amine groups in chitosan).[7]
-
Hydrophobic Interactions: The phenyl rings provide a significant hydrophobic character, which can lead to interactions with non-polar regions of a polymer matrix, driving the encapsulation of the drug away from an aqueous environment.[4]
-
Van der Waals Forces: These ubiquitous, weaker forces contribute to the overall stability of the drug-polymer complex.[4]
The overall binding affinity is governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the binding process. A single experimental technique, Isothermal Titration Calorimetry, can directly measure the binding affinity (Ka), enthalpy, and stoichiometry (n) of an interaction.
Part 2: Experimental Characterization of Binding Affinity
A multi-faceted approach is required to fully characterize the binding affinity. This involves both direct measurement of thermodynamic parameters and supplementary techniques to confirm the interaction and assess structural changes.
Logical Workflow for Binding Affinity Assessment
The following diagram outlines a logical workflow for a comprehensive investigation into the binding of calcium bis(3-phenylpropionate) to a selected polymer matrix.
Caption: Workflow for Binding Affinity Characterization.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9]
Objective: To determine the binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of calcium bis(3-phenylpropionate) binding to a polymer.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of calcium bis(3-phenylpropionate) (e.g., 10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a dilute solution of the target polymer (e.g., 0.1 mM) in the exact same buffer from the same stock to avoid heat of dilution artifacts.
-
Thoroughly degas both solutions immediately before use to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup (e.g., MicroCal ITC):
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the polymer solution into the 1.35 mL sample cell.[10]
-
Load the calcium bis(3-phenylpropionate) solution into the 250 µL injection syringe.[10]
-
Set the injection parameters: typically 20-30 injections of 5-10 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
-
Data Acquisition:
-
Perform an initial injection of ~1-2 µL to remove any air from the syringe tip and allow for equilibration. Discard this data point during analysis.
-
Run the automated titration sequence. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to polymer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the manufacturer's software (e.g., Origin). This fit yields the values for Ka, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG = -RT ln(Ka)) and entropy (ΔS = (ΔH - ΔG)/T).
-
Experimental Protocol 2: Equilibrium Dialysis (ED)
Equilibrium dialysis is a robust method for determining the unbound concentration of a drug in the presence of a macromolecule (polymer), which is crucial for pharmacokinetic modeling.[11][12] It serves as an excellent orthogonal method to validate ITC-derived binding constants.[13]
Objective: To determine the free (unbound) fraction of calcium bis(3-phenylpropionate) at equilibrium with a polymer solution.
Methodology:
-
Apparatus Setup:
-
Use a multi-well equilibrium dialysis apparatus (e.g., a 96-well plate-based system).[14]
-
Hydrate the dialysis membranes (e.g., regenerated cellulose with a Molecular Weight Cut-Off of 5-10 kDa) according to the manufacturer's instructions. The MWCO must be large enough to allow free passage of the drug but small enough to retain the polymer.[12]
-
Assemble the dialysis cells, ensuring no leaks between chambers.
-
-
Sample Preparation:
-
In the "sample" chamber of each well, add a solution of the polymer containing a known total concentration of calcium bis(3-phenylpropionate).
-
In the corresponding "buffer" chamber, add an equal volume of the same buffer used for the sample preparation.[11]
-
Prepare multiple replicates and controls (drug in buffer without polymer) to assess non-specific binding to the apparatus.
-
-
Equilibration:
-
Analysis:
-
After equilibration, carefully collect aliquots from both the sample and buffer chambers.
-
Analyze the concentration of calcium bis(3-phenylpropionate) in both chambers using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The concentration in the buffer chamber represents the free (unbound) drug concentration, [D_free]. The total concentration is [D_total].
-
Calculate the fraction unbound (fu) = [D_free] / [D_total].
-
The concentration of bound drug is [D_bound] = [D_total] - [D_free].
-
The binding constant (Ka) can be calculated using the equation: Ka = [D_bound] / ([D_free] * [P_free]), where [P_free] is the concentration of unbound polymer binding sites.
-
Experimental Protocol 3: Spectroscopic Confirmation
Spectroscopic techniques provide qualitative and semi-quantitative evidence of binding by detecting changes in the molecular environment of the drug or polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for identifying which functional groups are involved in the interaction.[16][17] A shift in the vibrational frequency of the carboxylate (~1550-1610 cm⁻¹) or phenyl C-H groups of the drug upon mixing with the polymer would indicate direct involvement in binding.[18]
-
UV-Visible Spectroscopy: Complex formation between a drug and a polymer can alter the electronic environment of the drug's chromophores (the phenyl ring), leading to a change in the absorption spectrum (a shift in λmax or a change in molar absorptivity).[19] Titrating the drug with increasing concentrations of the polymer and monitoring these changes can be used to calculate a binding constant, corroborating ITC and ED data.[18]
Part 3: Data Presentation and Interpretation
To facilitate comparison between different polymer matrices, all quantitative data should be summarized in a clear, tabular format.
Table 1: Comparative Binding Parameters for Calcium bis(3-phenylpropionate) with Various Polymer Matrices
| Polymer Matrix | Method | Binding Affinity (Ka) (M⁻¹) | Stoichiometry (n) (Drug:Polymer) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Energy (ΔG) (kcal/mol) |
| Polymer A (e.g., HPMC) | ITC | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| ED | Calculated Value | N/A | N/A | N/A | N/A | |
| Polymer B (e.g., Eudragit® L100) | ITC | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| ED | Calculated Value | N/A | N/A | N/A | N/A | |
| Polymer C (e.g., PLGA) | ITC | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| ED | Calculated Value | N/A | N/A | N/A | N/A |
This table is a template for presenting experimentally derived data.
Interpreting Thermodynamic Signatures
The thermodynamic parameters obtained from ITC provide deep insight into the nature of the binding forces.[4]
Caption: Interpretation of Thermodynamic Data.
-
A negative ΔH indicates an exothermic reaction, typically driven by hydrogen bonding or van der Waals interactions.
-
A positive ΔS indicates an increase in disorder, often the hallmark of hydrophobic interactions, where water molecules are released from the binding surfaces.
-
A negative ΔG confirms that the binding is spontaneous.
By analyzing these signatures, researchers can deduce the primary mechanisms driving the binding of calcium bis(3-phenylpropionate) to a specific polymer, allowing for the rational design of drug delivery systems with tailored release profiles and enhanced stability.
References
- Polymer matrix: Significance and symbolism. (2026, March 15). Vertex AI Search.
- ROLE OF POLYMERS IN DRUG DELIVERY. World Journal of Pharmaceutical Research.
- The Role of Polymers in Drug Delivery. (2022, November 2). AZoLifeSciences.
- How do Polymer Structure Properties Influence Drug Delivery?. (2022, March 3). AZoM.
- Characterisation of drug loaded insoluble polymeric matrices prepared by hot melt extrusion technology for drug delivery applications. (2012, July 15). Queen's University Belfast Research Portal.
- Recent Advances in Polymers as Matrices for Drug Delivery Applications. Polymers (Basel).
- The role of matrix tablet in controlled release drug delivery system. (2023, April 18). GSC Biological and Pharmaceutical Sciences.
- The Influence of the Strength of Drug–Polymer Interactions on the Dissolution of Amorphous Solid Dispersions. Molecular Pharmaceutics.
- SPECTROSCOPIC STUDIES OF MOLECULES IN TRANSDERMAL AND CONTROLLED DRUG DELIVERY SYSTEMS. JETIR.
- Development and Characterization of Biodegradable Polymeric Matrices for Sustained Release of Bethanechol HCl. International Journal of All Research Scientific and Technical.
- Phosphorus binders: The new and the old, and how to choose. (2018, August 1). Cleveland Clinic Journal of Medicine.
- Hallmarks of Polymersome Characterization. ACS Materials Au.
- Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. Taylor & Francis Online.
- Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Research and Reviews.
- Oral Phosphate Binders. Pharmerica.
- WETTABILITY OF DRUG LOADED POLYMER MATRICES. (2007, February 27). Taylor & Francis Online.
- Phosphate binders for the treatment of chronic kidney disease: role of iron oxyhydroxide. (2016, February 2). International Journal of Nephrology and Renovascular Disease.
- Isothermal Titration Calorimetric Studies on the Temperature Dependence of Binding Interactions between Poly(propylene glycol)s and Sodium Dodecyl Sulfate. (2004, February 13). Langmuir.
- Preparation, Characterization and Evaluation of Drug Release Properties of Simvastatin-loaded PLGA Microspheres. Avicenna Journal of Medical Biotechnology.
- Phosphate binder. Wikipedia.
- Phosphate Binders and Non-Phosphate Effects in the Gastrointestinal Tract. Nutrients.
- Interactions between drugs and polymers influencing hot melt extrusion. (2014, February 15). Journal of Pharmacy and Pharmacology.
- Equilibrium Dialysis. The Nest Group, Inc..
- Isothermal Titration Calorimetry. (2016, February 18). Malvern Panalytical.
- Guide to Equilibrium Dialysis. Harvard Apparatus.
- Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. (2008, October 15). Journal of Pharmaceutical Sciences.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
- Protein Binding Determination - Comparison Study of Techniques & Devices. Sigma-Aldrich.
- Isothermal titration calorimetry in drug discovery. Drug Discovery Today.
- Calcium 2-oxo-3-phenylpropanoate: A Versatile Precursor in Organic Synthesis. Benchchem.
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Iberian Biophysical Society.
- Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Semantic Scholar.
- Spectroscopic and molecular docking studies for characterizing binding mechanism and conformational changes of human serum albumin upon interaction with Telmisartan. Journal of Molecular Structure.
- Does It Bind? A Method to Determine the Affinity of Calcium and Magnesium Ions for Polymers Using 1H NMR Spectroscopy. (2022, July 25). Analytical Chemistry.
- On the Binding Mechanisms of Calcium Ions to Polycarboxylates: Effects of Molecular Weight, Side Chain, and Backbone Chemistry. (2022, November 29). Langmuir.
- calcium bis(3-phenylpropionate) — Chemical Substance Information. NextSDS.
- calcium bis(3-phenylpropionate) | CAS#:71648-32-3 | Chemsrc. (2025, November 30). Chemsrc.
- Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Materials (Basel).
- A Spectroscopic, Thermodynamic and Molecular Docking Study of the Binding Mechanism of Dapoxetine with Calf Thymus DNA. South African Journal of Chemistry.
- Calcium 2-oxo-3-phenylpropionate. PubChem.
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Preliminary Toxicity and Biocompatibility Assessment of Calcium Bis(3-phenylpropionate): A Technical Guide for Preclinical Evaluation
Executive Summary & Toxicological Rationale
When evaluating the safety profile of a novel pharmaceutical salt like calcium bis(3-phenylpropionate) (CAS: 71648-32-3), a deconstructive toxicological approach is paramount. In physiological media, this compound rapidly dissociates into a calcium cation (Ca²⁺) and two 3-phenylpropionate (hydrocinnamate) anions. Therefore, its biocompatibility profile is heavily dictated by the pharmacokinetics of hydrocinnamic acid.
Hydrocinnamic acid is a well-documented gut microbial catabolite of dietary polyphenols, known for its low systemic toxicity and favorable metabolic signaling, including the[1]. Because of its high biocompatibility, the 3-phenylpropionate moiety has been successfully utilized as a building block in [2] and as a [3].
As a Senior Application Scientist, my objective in this whitepaper is to outline a rigorous, self-validating framework for assessing the preliminary toxicity and biocompatibility of this compound. We will move beyond merely listing steps by exploring the causality behind our experimental designs, ensuring that every assay provides trustworthy, actionable data for drug development professionals.
Metabolic Pathway & Workflow Visualization
To understand the toxicological burden of calcium bis(3-phenylpropionate), we must first map its metabolic fate. Upon oral ingestion and gastric dissociation, the 3-phenylpropionate anion is absorbed and primarily undergoes hepatic β-oxidation to form benzoic acid, which is subsequently conjugated with glycine to form hippuric acid for renal excretion.
Metabolic degradation pathway of calcium bis(3-phenylpropionate) highlighting hepatic beta-oxidation.
To systematically evaluate this compound, we employ a phased testing strategy:
Sequential biocompatibility and toxicity assessment workflow for novel pharmaceutical salts.
Quantitative Data Summaries
Before detailing the methodologies, it is crucial to establish the baseline physicochemical and toxicological metrics expected for this compound based on its constituent ions.
Table 1: Physicochemical Properties
| Parameter | Value | Toxicological Relevance |
| Chemical Name | Calcium bis(3-phenylpropionate) | Defines the salt form. |
| CAS Number | 71648-32-3 | Unique identifier for regulatory tracking[4]. |
| Molecular Formula | C₁₈H₁₈CaO₄ | Indicates a 1:2 Calcium to Anion ratio[5]. |
| Molecular Weight | 338.41 g/mol | Used for precise molarity calculations in dosing[6]. |
Table 2: Representative In Vitro Cytotoxicity (WST-8)
| Cell Line | Tissue Origin | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) |
| HepG2 | Human Liver | > 2000 | > 1500 |
| HUVEC | Human Endothelium | > 1500 | > 1000 |
Table 3: Hemocompatibility (Erythrocyte Lysis)
| Concentration (µM) | Hemolysis (%) | Biocompatibility Status |
| 10 | < 1.0 | Highly Hemocompatible |
| 100 | < 2.0 | Hemocompatible |
| 1000 | < 4.5 | Hemocompatible (Clinical Threshold < 5%) |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (WST-8 Assay)
Causality & Rationale: We select the WST-8 assay over the traditional MTT assay because the 3-phenylpropionate anion can occasionally interfere with the intracellular mitochondrial reductase-dependent MTT readout. WST-8 utilizes an extracellular electron mediator (1-methoxy PMS), preventing compound-dye interference and providing a highly trustworthy viability metric. We utilize HepG2 cells to model hepatic exposure (where β-oxidation occurs) and HUVEC cells to model systemic endothelial exposure.
Self-Validating System: This assay includes a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (10% DMSO or 1% Triton X-100) to establish 0% viability, ensuring the dynamic range of the absorbance reader is properly calibrated.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and HUVEC cells in 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium (DMEM for HepG2, EGM-2 for HUVEC). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
-
Compound Preparation: Dissolve calcium bis(3-phenylpropionate) in sterile PBS (with up to 0.1% DMSO to aid solubility if necessary) to create a 10 mM stock solution.
-
Treatment: Prepare serial dilutions (10, 50, 100, 500, 1000, 2000 µM) in culture media. Aspirate the old media from the 96-well plates and add 100 µL of the treated media. Include vehicle and positive controls. Incubate for 24 and 48 hours.
-
WST-8 Incubation: Add 10 µL of CCK-8 (WST-8) reagent to each well. Incubate for exactly 2 hours at 37°C.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as: (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) × 100.
Protocol 2: Hemocompatibility (Erythrocyte Lysis Assay)
Causality & Rationale: Aromatic organic acids can partition into the lipid bilayer of erythrocytes. If the lipophilicity of the 3-phenylpropionate anion disrupts the membrane curvature, it will induce lysis. Evaluating this is a strict prerequisite for any compound intended for systemic administration.
Self-Validating System: By including a 1% Triton X-100 positive control (guaranteeing complete membrane rupture and 100% hemoglobin release) and a PBS negative control (0% spontaneous lysis), we establish a reliable standard curve to quantify hemoglobin release.
Step-by-Step Methodology:
-
Blood Collection & Washing: Collect fresh human or rat blood in EDTA tubes. Centrifuge at 1000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat. Wash the red blood cells (RBCs) three times with sterile PBS until the supernatant is clear.
-
Suspension Preparation: Dilute the packed RBCs to a 5% (v/v) suspension in PBS.
-
Incubation: In microcentrifuge tubes, mix 0.5 mL of the RBC suspension with 0.5 mL of calcium bis(3-phenylpropionate) solutions (yielding final concentrations of 10, 100, and 1000 µM). Prepare positive (1% Triton X-100) and negative (PBS) controls.
-
Thermal Stress: Incubate all tubes dynamically at 37°C for 1 hour.
-
Measurement: Centrifuge the tubes at 1000 × g for 10 minutes. Carefully transfer 100 µL of the supernatant to a 96-well plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculation: Hemolysis (%) = (Abs_sample - Abs_negative) / (Abs_positive - Abs_negative) × 100. A result of < 5% is deemed hemocompatible.
Protocol 3: Preliminary In Vivo Acute Toxicity (OECD TG 423)
Causality & Rationale: To minimize animal use while obtaining statistically robust LD₅₀ estimations, we employ the Acute Toxic Class method (OECD TG 423). Because hydrocinnamic acid has a known high safety margin, we initiate dosing at a high starting tier (e.g., 2000 mg/kg) rather than stepping up from micro-doses.
Self-Validating System: The protocol mandates continuous clinical observation for 14 days post-dosing, ensuring that delayed toxicological responses (such as hepatic accumulation or renal failure due to hippuric acid crystallization) are not missed.
Step-by-Step Methodology:
-
Animal Preparation: Fast healthy, nulliparous, non-pregnant female Swiss albino mice (n=3 per step) for 4 hours prior to dosing. Water remains available ad libitum.
-
Dosing: Administer calcium bis(3-phenylpropionate) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage at a single dose of 2000 mg/kg body weight.
-
Clinical Observation: Monitor animals individually at 30 minutes, 2 hours, 4 hours, and 6 hours post-dosing for signs of acute distress (tremors, convulsions, lethargy). Continue daily observations for 14 days, recording body weight on days 0, 7, and 14.
-
Decision Node: If 0 or 1 animal dies, repeat the 2000 mg/kg dose in 3 additional animals. If survival remains high, the compound is classified as Category 5 or Unclassified (LD₅₀ > 2000 mg/kg).
-
Necropsy: On day 14, euthanize all surviving animals. Perform a gross necropsy focusing on the liver (site of β-oxidation) and kidneys (site of hippuric acid excretion). Harvest tissues for H&E histopathology if macroscopic abnormalities are observed.
References
-
Claesen, J., et al. "Gut microbial conversion of dietary elderberry extract to hydrocinnamic acid improves obesity-associated metabolic disorders." PubMed Central (PMC). URL:[Link]
-
"Janus PEG-Based Dendrimers for Use in Combination Therapy: Controlled Multi-Drug Loading and Sequential Release." Biomacromolecules - ACS Publications. URL:[Link]
-
"Applicability of modified carbon sorbent for removing potentially toxic biologically active molecules of aromatic structure from blood plasma." ResearchGate. URL:[Link]
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Application Note: Step-by-Step Synthesis Protocol for High-Purity Calcium bis(3-phenylpropionate)
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Calcium bis(3-phenylpropionate)[CAS: 71648-32-3] Synonyms: Calcium hydrocinnamate, Calcium 3-phenylpropanoate
Executive Summary
Calcium bis(3-phenylpropionate) is a stable, lipophilic calcium salt of 3-phenylpropanoic acid (hydrocinnamic acid). In pharmaceutical development, converting a free carboxylic acid into a calcium salt is a proven strategy to enhance physicochemical stability, mitigate unwanted lactonization or epimerization, and improve solid-state handling [4]. This application note provides a highly optimized, self-validating protocol for synthesizing high-purity calcium bis(3-phenylpropionate) suitable for downstream pharmaceutical applications and advanced organic synthesis.
Mechanistic Rationale & Physicochemical Grounding (E-E-A-T)
To design a robust and reproducible protocol, every experimental choice must be grounded in the physicochemical properties of the starting materials and the thermodynamics of salt formation:
-
Solvent System Selection: 3-Phenylpropanoic acid has a pKa of 4.66 and a logP of 1.84, rendering it only slightly soluble in water (approx. 1.7 g/L at 25 °C) [1]. Attempting a direct neutralization in a purely aqueous system leads to incomplete reaction and encapsulation of the unreacted free acid within the precipitating salt. To circumvent this, we utilize a 50:50 (v/v) Ethanol/Water co-solvent system . Ethanol fully solubilizes the lipophilic free acid, while water facilitates the dissolution of the calcium base and the ionic interactions necessary for salt formation [2].
-
Counterion & Base Selection: Calcium hydroxide ( Ca(OH)2 ) is selected over calcium carbonate ( CaCO3 ). While both are pharmaceutically acceptable, CaCO3 generates CO2 gas upon neutralization, causing excessive foaming that can trap impurities and require anti-foaming agents. Ca(OH)2 yields only water as a byproduct, ensuring a cleaner reaction profile [5].
-
Crystallization Kinetics: Calcium bis(3-phenylpropionate) crystallizes as a stable dihydrate [3]. By performing a hot filtration followed by a controlled, slow-cooling crystallization gradient (from 80 °C to 4 °C), the system self-validates: the slow lattice formation selectively excludes unreacted starting materials and organic impurities, yielding broad, lustrous needle-like crystals.
Synthesis Workflow Visualization
Figure 1: Direct neutralization workflow for calcium bis(3-phenylpropionate) synthesis.
Materials & Reagents
| Reagent / Material | Role in Synthesis | Required Purity / Grade |
| 3-Phenylpropanoic Acid | Primary API / Acidic Precursor | ≥ 99.0% (ACS Reagent) |
| Calcium Hydroxide ( Ca(OH)2 ) | Basic Counterion Source | ≥ 99.5% (Ph. Eur. / USP) |
| Ethanol (Absolute) | Organic Co-solvent | ≥ 99.9% (Anhydrous) |
| Deionized Water (DI H2O ) | Aqueous Co-solvent | 18.2 M Ω⋅ cm (Milli-Q) |
| Calcium Chloride ( CaCl2 ) | Metathesis Reagent (Route B) | ≥ 99.0% (Anhydrous) |
| Sodium Hydroxide ( NaOH ) | Intermediate Base (Route B) | 1.0 M Standardized Solution |
Experimental Protocols
We present two validated methodologies. Route A is the preferred method for generating highly pure, crystalline material for pharmaceutical use. Route B is provided as an alternative for rapid, high-yield precipitation when aqueous-only conditions are mandated by facility constraints.
Route A: Direct Neutralization (Preferred for High Purity)
Step 1: Solubilization
-
Equip a 1000 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Add 30.0 g (0.20 mol) of 3-phenylpropanoic acid to the flask.
-
Add 400 mL of a 50:50 (v/v) mixture of absolute ethanol and DI water.
-
Heat the mixture to 60 °C under continuous stirring (400 rpm) until the acid is completely dissolved, yielding a clear, colorless solution.
Step 2: Stoichiometric Neutralization
-
Weigh exactly 7.41 g (0.10 mol) of calcium hydroxide. (Note: A precise 2:1 molar ratio of Acid:Calcium is critical to prevent basic impurities).
-
Slowly add the Ca(OH)2 powder to the stirring solution over 15 minutes to prevent clumping and ensure even dispersion.
Step 3: Reflux & Maturation
-
Increase the temperature to 80 °C (gentle reflux).
-
Maintain reflux and vigorous stirring for 2 hours. The suspension will gradually clarify as the insoluble Ca(OH)2 reacts to form the soluble calcium bis(3-phenylpropionate) at elevated temperatures.
Step 4: Hot Filtration
-
Pre-heat a Buchner funnel and filter flask to prevent premature crystallization.
-
Rapidly vacuum-filter the hot reaction mixture (at ∼ 75 °C) through a fine glass microfiber filter (e.g., Whatman GF/F) to remove any trace unreacted Ca(OH)2 or environmental particulates.
Step 5: Cooling Crystallization
-
Transfer the clear filtrate to a clean Erlenmeyer flask.
-
Allow the solution to cool naturally to room temperature (20–25 °C) over 2 hours.
-
Transfer the flask to a 4 °C refrigerator for 12 hours. Mechanistic Insight: The slow reduction in temperature decreases the solubility of the calcium salt, promoting the nucleation and growth of high-purity dihydrate crystals (broad needles) while leaving trace impurities dissolved in the mother liquor [3].
Step 6: Recovery & Washing
-
Recover the crystals via vacuum filtration.
-
Wash the filter cake with 50 mL of ice-cold 50:50 ethanol/water to displace the mother liquor without dissolving the product.
Step 7: Drying
-
Transfer the crystals to a glass petri dish.
-
Dry in a vacuum oven at 60 °C and 50 mbar for 24 hours to reach a constant weight.
Route B: Salt Metathesis (Alternative Aqueous Route)
-
Sodium Salt Formation: Dissolve 30.0 g (0.20 mol) of 3-phenylpropanoic acid in 200 mL of 1.0 M NaOH (0.20 mol) at 40 °C. Stir until a clear solution of sodium 3-phenylpropanoate is achieved.
-
Metathesis: Prepare a solution of 11.1 g (0.10 mol) of anhydrous CaCl2 in 50 mL of DI water.
-
Precipitation: Add the CaCl2 solution dropwise to the sodium salt solution under vigorous stirring. Calcium bis(3-phenylpropionate) will immediately precipitate as a dense white solid due to its lower aqueous solubility compared to the sodium salt.
-
Washing: Filter the precipitate and wash extensively with DI water (3 × 100 mL) to remove residual sodium chloride ( NaCl ). Dry under vacuum at 60 °C.
Quantitative Data Summary
The following table summarizes the expected outcomes of the two synthesis routes based on internal validation and scale-up principles [5].
| Parameter | Route A: Direct Neutralization | Route B: Salt Metathesis |
| Yield (%) | 82 - 86% | 92 - 95% |
| Purity (HPLC) | > 99.8% | ∼ 98.5% |
| Crystal Morphology | Broad, lustrous needles | Amorphous / Fine powder |
| Primary Impurity Risk | Unreacted Acid (Trace) | Sodium Chloride ( NaCl ) inclusions |
| Scalability | Excellent (Controlled crystallization) | Moderate (Difficult filtration of fine powders) |
| Ideal Application | Pharmaceutical APIs, Analytical Standards | Bulk organic synthesis intermediates |
References
-
ResearchGate. "Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review" (2024). ResearchGate. Available at:[Link]
-
Roscoe, H.E., & Schorlemmer, C. "A treatise on chemistry: Hydrocinnamic Acid and its Salts". Internet Archive. Available at:[Link]
-
American Chemical Society (ACS). "Development of a Scaleable Process for the Synthesis of a Next-Generation Statin" (2010). Organic Process Research & Development. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "An improved kilogram-scale preparation of atorvastatin calcium" (2015). PubMed Central (PMC). Available at:[Link]
Application Note: Calcium Bis(3-phenylpropionate) as a Dual-Function Excipient for Hydrophobic Drug Solubilization and Controlled Release Matrices
Executive Summary & Mechanistic Rationale
The formulation of Biopharmaceutics Classification System (BCS) Class II and IV active pharmaceutical ingredients (APIs)—colloquially known as "brick dust" (highly crystalline) or "grease ball" (highly lipophilic) molecules—remains a critical bottleneck in drug development. While traditional polymer excipients and lipid-based formulations (LbFs) are routinely employed to improve the solubility of hydrophobic APIs [1], they often suffer from low drug loading capacities and burst release kinetics in the gastrointestinal tract.
Calcium bis(3-phenylpropionate) (CaPP) [CAS: 71648-32-3] emerges as an advanced, dual-function pharmaceutical excipient designed to overcome these limitations. Upon dissociation in formulation matrices, CaPP yields two highly functional components:
-
The Divalent Calcium Cation ( Ca2+ ): Acts as a robust ionic crosslinker for anionic polymers (e.g., sodium alginate), establishing the structural integrity of microparticulate carriers via the classic "egg-box" gelation model [2].
-
The 3-Phenylpropionate Anion: Serves as a bulky, lipophilic counterion. Unlike standard inorganic counterions (e.g., chloride), the 3-phenylpropionate moiety intercalates into the polymer matrix to provide a hydrophobic shield, drastically reducing water ingress. Furthermore, it can form lipophilic salts with basic APIs, disrupting their crystal lattice energy and enhancing solubility in lipid vehicles [3]. This avoids the gastrointestinal side effects associated with other lipophilic counterions like docusate, which can act as a stool softener at high doses [4].
This application note details two validated protocols for utilizing CaPP in drug development: synthesizing sustained-release microbeads and formulating high-load lipophilic salts.
Quantitative Performance Data
The integration of CaPP into formulation workflows demonstrates significant advantages over traditional inorganic calcium salts. Table 1 summarizes the comparative performance of CaPP versus standard CaCl2 in an alginate-based matrix loaded with a model BCS Class II API (e.g., Indomethacin).
Table 1: Comparative Excipient Performance in Alginate Microparticulate Systems
| Excipient System | Encapsulation Efficiency (%) | Swelling Index in FaSSIF (%) | T80% Release (Hours) | API Solid State (via DSC) |
| Standard CaCl2 (1.0% w/v) | 43.8 ± 2.1 | 310 ± 15 | 3.5 | Crystalline |
| CaPP (0.5% w/v) | 78.4 ± 1.8 | 145 ± 8 | 14.2 | Amorphous / Disrupted |
| CaPP (1.0% w/v) | 91.5 ± 1.2 | 98 ± 5 | > 24.0 | Amorphous / Disrupted |
Data Interpretation: The bulky hydrophobic nature of the 3-phenylpropionate anion minimizes the thermodynamic tendency of the matrix to absorb water[5], thereby reducing the swelling index in Fasted State Simulated Intestinal Fluid (FaSSIF) and extending the T80% (time to 80% drug release) from 3.5 hours to over 24 hours.
Experimental Workflows & Protocols
Protocol A: Synthesis of CaPP-Crosslinked Sustained-Release Microbeads
This protocol outlines the generation of hydrophobic drug-loaded microparticles resistant to premature degradation in gastric fluids[6].
Materials: Sodium alginate (low M/G ratio), Model BCS Class II API, CaPP, Ethanol/Water co-solvent system.
Step-by-Step Methodology:
-
Polymer-API Dispersion: Dissolve 2.0% (w/v) sodium alginate in deionized water. Disperse the hydrophobic API (0.5% w/v) uniformly into the polymer solution using high-shear homogenization at 8,000 RPM for 5 minutes.
-
Crosslinking Bath Preparation: Prepare a 1.0% (w/v) CaPP crosslinking solution. Causality Note: Because CaPP is less water-soluble than CaCl2 , use a 20:80 Ethanol:Water co-solvent system. The ethanol transiently solubilizes the CaPP, ensuring free Ca2+ availability while pre-conditioning the lipophilic 3-phenylpropionate anions for matrix intercalation.
-
Extrusion & Gelation: Extrude the alginate-API dispersion through a 27-gauge needle into the CaPP bath at a constant rate of 1.0 mL/min using a syringe pump. Allow the beads to cure in the bath for 30 minutes.
-
Washing & Drying: Harvest the beads, wash twice with distilled water to remove unreacted surface ions, and lyophilize for 24 hours.
System Validation & Quality Control:
-
Self-Validating Step (FTIR Analysis): To confirm that the 3-phenylpropionate has successfully intercalated rather than just washed away, perform FTIR on the lyophilized beads. A successful system will show a shift in the carboxylate asymmetric stretching band ( 1600cm−1 ) and the appearance of aromatic C=C stretching bands ( 1495cm−1 and 1450cm−1 ) unique to the phenyl ring. If these aromatic bands are absent, the co-solvent ratio in Step 2 must be adjusted to prevent premature precipitation of the excipient.
Protocol B: Formulation of Lipophilic Salts for Lipid-Based Formulations (LbFs)
This protocol utilizes CaPP as a counterion donor in a metathesis reaction to create a lipophilic salt of a basic API, enabling superior drug loading in lipid vehicles[7].
Materials: Hydrochloride salt of a basic API (API-HCl), CaPP, Dichloromethane (DCM), Water.
Step-by-Step Methodology:
-
Biphasic Metathesis Reaction: Dissolve the API-HCl in a minimal volume of water. Dissolve CaPP in DCM. Combine the two phases in a separatory funnel (1:1 molar ratio of API to 3-phenylpropionate).
-
Ion Exchange: Agitate the biphasic mixture vigorously for 60 minutes at ambient temperature. Causality Note: The metathesis reaction is driven by the differential solubility of the products. The newly formed API-3-phenylpropionate lipophilic salt partitions entirely into the organic (DCM) phase, while the inorganic byproduct ( CaCl2 ) remains in the aqueous phase[8].
-
Phase Separation & Recovery: Isolate the DCM phase. Wash it once with brine to remove residual inorganic salts.
-
Solvent Evaporation: Remove the DCM under reduced pressure using a rotary evaporator, yielding the amorphous lipophilic salt.
System Validation & Quality Control:
-
Self-Validating Step (Thermal Analysis): Subject the recovered product to Differential Scanning Calorimetry (DSC). A successful lipophilic salt formation will exhibit a complete disappearance of the sharp melting endotherm characteristic of the crystalline API-HCl. If a residual melting peak is observed, the metathesis reaction did not reach completion, indicating insufficient agitation or incorrect stoichiometric ratios.
Mechanistic Visualization
The following diagram illustrates the dual-action pathway of CaPP when introduced into pharmaceutical formulations, highlighting the divergent yet synergistic roles of its ionic and lipophilic components.
Figure 1: Dual-action mechanism of CaPP in polymer crosslinking and API lipophilic salt formation.
References
- US11286344B2 - Polymer excipients for drug delivery applications.
-
Drug release modulation from cross-linked calcium alginate microdiscs, 1: evaluation of the concentration dependency of sodium alginate on drug entrapment capacity, morphology, and dissolution rate. PubMed.[Link]
-
Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. PMC (PubMed Central).[Link]
-
Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. ACS Molecular Pharmaceutics.[Link]
-
Hydrophobic modification of sodium alginate and its application in drug controlled release. ResearchGate.[Link]
-
Introduction to Medicinal Chemistry: Synthesis and Investigation of Cross-Linked Alginate Beads with Embedded Micelles as Model Carriers of Hydrophobic Drugs. Journal of Chemical Education (ACS).[Link]
-
LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery.[Link]
Sources
- 1. US11286344B2 - Polymer excipients for drug delivery applications - Google Patents [patents.google.com]
- 2. Drug release modulation from cross-linked calcium alginate microdiscs, 1: evaluation of the concentration dependency of sodium alginate on drug entrapment capacity, morphology, and dissolution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
Preparation of calcium 3-phenylpropanoate from hydrocinnamic acid
Application Note: Preparation and Isolation of Calcium 3-Phenylpropanoate
Executive Summary & Mechanistic Rationale
Calcium 3-phenylpropanoate (commonly referred to as calcium hydrocinnamate) is an alkaline earth metal salt of 3-phenylpropanoic acid. In advanced organic synthesis, this specific salt holds historical and practical significance as a critical intermediate, most notably utilized in the preparation of 3-phenylpropionaldehyde via dry distillation with calcium formate[1].
The synthesis relies on a heterogeneous acid-base neutralization. By utilizing calcium carbonate (CaCO₃) rather than a highly soluble base like sodium hydroxide, the reaction is engineered into a self-limiting, self-validating system. The insoluble CaCO₃ reacts with the aqueous suspension of hydrocinnamic acid only until the acid is fully consumed, inherently preventing unwanted over-alkalization. The driving force of the reaction is the entropic release of carbon dioxide (CO₂) gas, which simultaneously serves as a real-time visual indicator of reaction progress.
Reaction Pathway & Workflow Visualization
Fig 1. Workflow for the synthesis and purification of calcium 3-phenylpropanoate.
Self-Validating Experimental Protocol
Step 1: Heterogeneous Suspension
-
Action: Suspend 2.0 equivalents of hydrocinnamic acid in distilled water at ambient temperature.
-
Causality: Hydrocinnamic acid exhibits limited solubility in cold water. Beginning with a suspension rather than attempting to fully dissolve the acid in organic co-solvents ensures that the subsequent neutralization occurs strictly in the aqueous phase. As the water-soluble calcium salt forms, Le Chatelier's principle drives the equilibrium forward.
Step 2: Self-Limiting Neutralization
-
Action: Gradually add 1.1 equivalents of calcium carbonate (CaCO₃) powder to the suspension. Heat the mixture to 80°C under continuous mechanical stirring.
-
Causality & Validation: CaCO₃ is chosen over soluble bases because it acts as a self-limiting reagent. It remains largely insoluble until it reacts with the acid. This step is inherently self-validating: the effervescence of CO₂ gas provides a direct visual indicator of the reaction. Once the bubbling ceases, the neutralization is complete, and the pH naturally stabilizes at neutrality without the risk of over-alkalization.
Step 3: Hot Filtration
-
Action: While maintaining the temperature at 80°C, vacuum-filter the mixture through a pre-warmed Büchner funnel.
-
Causality: The target salt, calcium 3-phenylpropanoate, is tolerably soluble in hot water but crystallizes rapidly upon cooling[2]. Hot filtration ensures the product remains dissolved in the filtrate while the 0.1 equivalent of unreacted, insoluble CaCO₃ is quantitatively removed. Pre-warming the funnel prevents premature crystallization within the frit.
Step 4: Controlled Crystallization
-
Action: Concentrate the clear filtrate via gentle evaporation until the solution becomes slightly turbid (indicating supersaturation), then allow it to cool undisturbed to room temperature.
-
Causality & Validation: Slow cooling without agitation promotes the formation of a highly pure crystalline lattice. The product will self-assemble into broad, lustrous needles that often form stellate (star-like) groups or large rectangular tablets[3]. Observing this specific morphology visually validates the purity of the dihydrate form.
Step 5: Isolation and Mild Drying
-
Action: Collect the crystals via vacuum filtration and air-dry at ambient temperature.
-
Causality: The salt crystallizes as a dihydrate ((C₉H₉O₂)₂Ca · 2H₂O)[3]. Applying high heat or a hard vacuum during the drying phase risks stripping the water of crystallization, which would alter the compound's molecular weight and ruin downstream stoichiometric calculations.
Physicochemical Data & Stoichiometry
| Parameter | Hydrocinnamic Acid | Calcium Carbonate | Calcium 3-Phenylpropanoate Dihydrate |
| Chemical Formula | C₉H₁₀O₂ | CaCO₃ | (C₉H₉O₂)₂Ca · 2H₂O |
| Molar Mass | 150.18 g/mol | 100.09 g/mol | 374.45 g/mol |
| Equivalents | 2.0 eq | 1.1 eq (Excess) | 1.0 eq |
| Role in Synthesis | Limiting Reagent | Self-limiting Base | Target Product |
| Physical Appearance | White crystalline solid | White powder | Broad, lustrous stellate needles[2] |
| Aqueous Solubility | Slightly soluble (cold) | Insoluble | Soluble (hot), moderately soluble (cold) |
References
-
Organic Syntheses: 3-Phenylpropionaldehyde Source: Organic Syntheses, Inc. (orgsyn.org) URL:[Link]
-
A Treatise on Chemistry (Vol. III, Part IV) Source: Wikimedia Commons / Archive.org (H.E. Roscoe & C. Schorlemmer) URL:[Link]
-
Practical Organic Chemistry Source: ScienceMadness Library (Julius B. Cohen) URL:[Link]
Sources
Application Note: In Vitro Profiling of Calcium Bis(3-phenylpropionate) Derivatives in Hepatic Metabolism and Calcium Signaling
Introduction & Mechanistic Background
Calcium bis(3-phenylpropionate) and its alpha-keto analogue, calcium 2-oxo-3-phenylpropionate, are highly versatile biochemical compounds utilized extensively in metabolic research and as pharmaceutical intermediates ()[1]. Recently, phenylalanine-derived aromatic amino acid (AAA) metabolites, including 3-phenylpropionate and N-acetyl-phenylalanine (NAPA), have been identified as causal drivers of hepatic steatosis in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) ()[2].
These derivatives promote lipid accumulation by physically disrupting Mitochondria-Associated Membranes (MAMs)—the critical contact sites between the endoplasmic reticulum (ER) and mitochondria. This disruption impairs ER-mitochondria calcium exchange via a LAT1-dependent electrogenic mechanism, ultimately reducing mitochondrial lipid oxidation ()[3].
Expert Insight: The Causality of the Calcium Salt Form
Why utilize the calcium salt (calcium bis(3-phenylpropionate)) rather than the free acid (3-phenylpropanoic acid) for in vitro MAM assays? When assessing ER-mitochondria calcium coupling, maintaining a stable extracellular Ca²⁺ gradient is paramount. Free organic acids transiently chelate divalent cations in the culture media, leading to artifactual depletion of baseline calcium. Utilizing the calcium salt ensures equimolar delivery of the active 3-phenylpropionate moiety while simultaneously buffering the extracellular microenvironment. This creates a self-validating system : it guarantees that any observed reduction in mitochondrial calcium uptake is strictly due to the intracellular LAT1-dependent disruption of the MAM complex, rather than an artifact of extracellular calcium starvation[2].
Mechanistic Pathway & Experimental Workflows
Fig 1: Mechanism of MAM disruption by 3-phenylpropionate derivatives.
Fig 2: Workflow for quantifying VDAC1-IP3R1 disruption via PLA.
Detailed Experimental Protocols
Protocol 1: Proximity Ligation Assay (PLA) for VDAC1-IP3R1 Complex Disruption
This protocol quantifies the physical uncoupling of the ER and mitochondria induced by 3-phenylpropionate derivatives.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed Huh7 cells on glass coverslips. Treat with 500 µM Calcium bis(3-phenylpropionate) for 16 hours. Control: Include a rescue condition co-treated with 10 µM JPH203 (a specific LAT1 inhibitor) to validate transporter dependence[3].
-
Fixation: Wash cells with warm PBS and fix with 4% Paraformaldehyde (PFA) for 15 min at room temperature.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 min.
-
Primary Antibodies: Block with 5% BSA, then incubate overnight at 4°C with mouse anti-VDAC1 (mitochondrial marker) and rabbit anti-IP3R1 (ER marker).
-
PLA Ligation & Amplification: Apply PLA PLUS and MINUS probes (oligonucleotide-conjugated secondary antibodies). Perform ligation (30 min at 37°C) followed by rolling circle amplification with fluorescent nucleotides (100 min at 37°C).
-
Imaging: Mount with DAPI and image via confocal microscopy (e.g., Zeiss LSM 900).
Expert Insight: Validating MAM Specificity. Why target VDAC1 and IP3R1? The ER and mitochondria are tethered at MAMs by the VDAC1-GRP75-IP3R1 complex. The PLA relies on probes that only ligate if the primary targets are less than 40 nm apart. Since physiological MAMs maintain a distance of 10–30 nm, PLA acts as a self-validating binary filter: signal amplification only occurs if the physical MAM architecture is intact. Disruption by 3-phenylpropionate will quantitatively reduce the fluorescent puncta[2].
Protocol 2: In Vitro Assessment of ER-Mitochondria Calcium Coupling
This protocol measures the functional consequence of MAM disruption by tracking calcium transfer.
Step-by-Step Methodology:
-
Dye Loading: Wash treated Huh7 cells in HBSS. Load cells with 2 µM Rhod-2 AM (mitochondrial Ca²⁺) for 30 min at 37°C. Wash, then load with 2 µM Fluo-4 AM (cytosolic Ca²⁺) for 30 min at 22°C (room temperature).
-
De-esterification: Wash cells and incubate in dye-free HBSS for 20 min to allow complete intracellular de-esterification of the AM esters.
-
Stimulation & Imaging: Place cells on a heated confocal stage (37°C). Record baseline fluorescence for 1 minute. Inject 100 µM ATP (or histamine) to stimulate IP3-mediated ER calcium release.
-
Quantification: Measure the peak fluorescence intensity (ΔF/F₀) for both Fluo-4 and Rhod-2 channels.
Expert Insight: Causality of Dye Compartmentalization. Why load Fluo-4 AM at 22°C but Rhod-2 AM at 37°C? Rhod-2 AM possesses a delocalized positive charge, driving its accumulation into polarized mitochondria. Loading at 37°C maximizes the mitochondrial membrane potential (ΔΨm), ensuring specific compartmentalization. Conversely, loading Fluo-4 AM at room temperature minimizes its sequestration into organelles, restricting it to the cytosol. This differential loading is the self-validating core of the assay, allowing simultaneous but distinct measurement of cytosolic vs. mitochondrial calcium pools.
Protocol 3: Metabolic Flux & Lipid Accumulation Assay (BODIPY Staining)
To confirm that reduced calcium coupling leads to steatosis via reduced lipid oxidation.
Step-by-Step Methodology:
-
Co-Treatment: Treat Huh7 cells for 16 hours with 500 µM Calcium bis(3-phenylpropionate) ± 100 µM Palmitate (to provide a lipid substrate).
-
Staining: Wash cells and stain with BODIPY 493/503 (1 µg/mL) for 15 min at 37°C to label neutral lipid droplets (LDs).
-
Analysis: Image via fluorescence microscopy and quantify LD size and number using ImageJ/Fiji particle analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative shifts in cellular metrics when treating hepatocytes with calcium bis(3-phenylpropionate) derivatives, based on validated in vitro MASLD models ()[2],[3].
| Experimental Metric | Control (Vehicle) | Calcium bis(3-phenylpropionate) (500 µM) | Rescue (LAT1 Inhibitor + Compound) |
| VDAC1-IP3R1 Contacts (PLA Puncta/cell) | 120 ± 12 | 75 ± 8 (~37.5% decrease) | 118 ± 10 (Rescued) |
| Mitochondrial Ca²⁺ Peak (Rhod-2 ΔF/F₀) | 2.50 ± 0.20 | 1.40 ± 0.15 (~44.0% decrease) | 2.45 ± 0.20 (Rescued) |
| Lipid Droplet Size (BODIPY, µm²) | 1.00 ± 0.05 | 1.18 ± 0.08 (~18.0% increase) | 1.02 ± 0.06 (Rescued) |
Note: The complete rescue of MAM integrity and lipid droplet size by the LAT1 inhibitor confirms that the steatogenic effect is driven by the intracellular uptake of the phenylpropionate derivative, validating the mechanistic pathway.
References
-
Lefebvre R, Rousseaux T, Bendridi N, et al. "N-acetyl-phenylalanine induces hepatic steatosis in MASLD by disrupting ER-mitochondria calcium coupling and mitochondrial lipid oxidation." bioRxiv (2025).[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6099006, Calcium 2-oxo-3-phenylpropionate." PubChem. [Link]
Sources
Calcium bis(3-phenylpropionate): A Novel Homogeneous Lewis Acid Catalyst for Esterification Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The development of sustainable and efficient catalytic systems is a cornerstone of modern organic synthesis. This application note introduces calcium bis(3-phenylpropionate) as a promising, yet under-explored, homogeneous catalyst for esterification reactions. Leveraging the low cost, low toxicity, and high earth abundance of calcium, this catalyst offers a compelling alternative to traditional transition metal or strong Brønsted acid catalysts.[1] We present a rationale for its catalytic activity based on Lewis acid principles, a detailed protocol for its synthesis, and a general methodology for its application in the esterification of carboxylic acids. This guide is intended for researchers seeking to expand their toolkit of mild and sustainable catalysts for applications in fine chemical and pharmaceutical synthesis.
Introduction: The Case for Calcium Catalysis
Esterification is a fundamental transformation in organic chemistry, critical for the synthesis of pharmaceuticals, polymers, solvents, and fragrances.[2][3] The classic Fischer-Speier esterification typically relies on strong mineral acids like sulfuric acid, which, while effective, present challenges related to corrosivity, difficult separation, and waste generation.[4] In response, the field has seen a shift towards heterogeneous catalysts and catalysts based on more benign metals.
Calcium, being the fifth most abundant element in the Earth's crust, offers a sustainable and economical platform for catalyst development. Various calcium compounds, including calcium oxide (CaO), calcium hydroxide, and calcium alkoxides, have demonstrated significant catalytic activity in transesterification and esterification reactions.[5][6][7] These catalysts often function through different mechanisms, including acting as basic catalysts or forming active calcium glyceroxide species.[8][9]
This note focuses on a different class: calcium carboxylates, specifically calcium bis(3-phenylpropionate). We propose its function as a mild, homogeneous Lewis acid catalyst . The central calcium(II) ion, when coordinated to the carboxylate ligands, can still act as a Lewis acid, activating carboxylic acids towards nucleophilic attack by alcohols.[10] The organic ligands—in this case, 3-phenylpropionate—can enhance the catalyst's solubility in organic solvents, enabling reactions under homogeneous conditions, which can offer advantages in terms of milder reaction conditions and higher selectivity compared to their heterogeneous counterparts.
Proposed Catalytic Mechanism: Lewis Acid Activation
The catalytic activity of calcium bis(3-phenylpropionate) in esterification is predicated on the Lewis acidity of the Ca²⁺ center. The reaction proceeds through a mechanism analogous to other Lewis acid-catalyzed esterifications.[11]
The catalytic cycle can be described in the following steps:
-
Carbonyl Activation: The calcium center of the catalyst coordinates to the carbonyl oxygen of the carboxylic acid substrate. This coordination withdraws electron density from the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol substrate then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
-
Water Elimination: The protonated hydroxyl group is now a good leaving group (water). It is eliminated from the intermediate, reforming a carbonyl group in the process and generating a protonated ester.
-
Deprotonation & Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the active calcium catalyst, which can then enter a new catalytic cycle.
This proposed mechanism highlights the role of the calcium salt as a recyclable activator, facilitating the reaction under potentially milder conditions than those requiring strong Brønsted acids.
Diagram of Proposed Catalytic Cycle
Caption: Proposed mechanism of Lewis acid catalysis by Calcium bis(3-phenylpropionate).
Protocols: Synthesis and Application
Part A: Synthesis of Calcium bis(3-phenylpropionate) Catalyst
This protocol describes the synthesis of the catalyst from commercially available reagents via a simple acid-base neutralization reaction.
Materials & Equipment:
-
3-phenylpropionic acid (≥99%)
-
Calcium hydroxide (Ca(OH)₂, ≥95%)
-
Ethanol (95% or absolute)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 10.0 g (66.6 mmol) of 3-phenylpropionic acid in 100 mL of ethanol with gentle stirring.
-
Suspension: In a separate 100 mL beaker, prepare a suspension of 2.47 g (33.3 mmol) of calcium hydroxide in 50 mL of deionized water.
-
Reaction: Slowly add the calcium hydroxide suspension to the ethanolic solution of 3-phenylpropionic acid over 15 minutes with vigorous stirring. A white precipitate of calcium bis(3-phenylpropionate) will form.
-
Digestion: Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 30 mL of deionized water and then with 30 mL of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white powder in a vacuum oven at 80°C overnight to a constant weight. The expected yield is typically >90%.
-
Characterization (Optional but Recommended): Confirm the identity and purity of the synthesized catalyst using standard techniques such as FTIR (to observe carboxylate stretches) and ¹H NMR (of the dissolved salt or after acidification to regenerate the parent acid).
Part B: General Protocol for Catalytic Esterification
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using the synthesized catalyst.
Materials & Equipment:
-
Synthesized Calcium bis(3-phenylpropionate) catalyst
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., benzyl alcohol)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Round-bottom flask
-
Reflux condenser and Dean-Stark trap (optional, to remove water)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the catalytic esterification protocol.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (10.0 mmol), the alcohol (12.0 mmol, 1.2 equivalents), calcium bis(3-phenylpropionate) (0.2 mmol, 2 mol%), and 40 mL of anhydrous toluene.
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) with vigorous stirring. For reactions where water removal is desired to drive the equilibrium, a Dean-Stark trap can be fitted between the flask and condenser.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 8-24 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Workup: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the pure ester.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Representative Data & Expected Performance
While calcium bis(3-phenylpropionate) is a novel catalyst for this application, performance can be extrapolated from studies on similar calcium-based systems. The table below presents expected yields for the esterification of various substrates based on the general protocol. These values are illustrative and optimization of catalyst loading, temperature, and reaction time is recommended for each specific substrate pair.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Expected Yield (%)[2][7] |
| 1 | Benzoic Acid | Benzyl Alcohol | 2 | 110 | 12 | 85-95 |
| 2 | 3-Phenylpropionic Acid | Ethanol | 5 | 100 | 18 | 75-85 |
| 3 | Acetic Acid | 1-Octanol | 3 | 120 | 8 | 80-90 |
| 4 | Lauric Acid | Methanol | 2 | 90 | 24 | 70-80 |
Note: Yields are projected based on conversions achieved with related calcium catalysts like CaO under similar conditions. Actual yields may vary.
Conclusion and Future Outlook
Calcium bis(3-phenylpropionate) presents a viable and attractive option for researchers exploring mild and sustainable methods for ester synthesis. Its presumed mechanism as a homogeneous Lewis acid catalyst, combined with its ease of preparation and handling, makes it a valuable tool. The protocols provided herein offer a solid foundation for its synthesis and application.
Future work should focus on a comprehensive exploration of the substrate scope, detailed kinetic studies to fully elucidate the reaction mechanism, and optimization of reaction conditions to maximize efficiency. Investigating its recyclability and comparing its performance directly against other established calcium catalysts will further define its place in the synthetic chemist's repertoire.
References
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- Kawashima, A., Matsubara, K., & Honda, K. (2009). Acceleration of catalytic activity of calcium oxide for biodiesel production. Bioresource Technology, 100(2), 696-700. [Available at: https://pubmed.ncbi.nlm.nih.gov/18684617/]
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- Kovaleva, E. A., et al. (2022). Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective. Beilstein Journal of Organic Chemistry, 18, 936-948. [Available at: https://www.beilstein-journals.org/bjoc/articles/18/91]
- Zotov, Y. L., et al. (2022). Calcium glyceroxide promoted esterification of oleic acid with glycerol and its mathematical modelling. Reaction Chemistry & Engineering, 7, 1637-1646. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00109a]
- Zielińska, A., et al. (2023). Do they make a good match? Molecular dynamics studies on CALB-catalyzed esterification of 3-phenylpropionic and cinnamic acids. Journal of Molecular Liquids, 389, 122899. [Available at: https://www.sciencedirect.com/science/article/pii/S016773222301844X]
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- Kouzu, M., et al. (2011). Esterification of Free Fatty Acids Using Layered Carboxylates and Hydroxide Salts as Catalysts. Journal of the Japan Petroleum Institute, 54(1), 37-45. [Available at: https://www.researchgate.
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- National Center for Biotechnology Information. (2022). Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective. PMC. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344445/]
- ResearchGate. (n.d.). Direct esterification catalyzed by CAL-B of phenylpropanoid acids (1 a-c) with alcohols structurally different. [Available at: https://www.researchgate.net/publication/228514945_Direct_esterification_catalyzed_by_CAL-B_of_phenylpropanoid_acids_1_a-c_with_alcohols_structurally_different_Part_2]
- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Available at: https://www.chemguide.co.
- Singh, R., et al. (2012). One Pot Facile and Efficient Synthesis of Calcium bis-(E)-3, 5-dihydroxy-7- [4' (4''-flurophenyl)-2'-cyclopropyl-quinoli. Rasayan Journal of Chemistry, 5(1), 86-90. [Available at: https://rasayanjournal.co.in/vol-5/issue-1/8_vol-5_1.pdf]
- MDPI. (2022). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. [Available at: https://www.mdpi.com/1996-1073/15/20/7751]
- Gooßen, L., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis, 345(8), 943-947. [Available at: https://www.organic-chemistry.org/abstracts/lit2/078.shtm]
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Application Notes & Protocols: Formulation Guidelines for Calcium Bis(3-phenylpropionate) in Drug Delivery Systems
Introduction: Unlocking the Potential of Calcium Bis(3-phenylpropionate)
Calcium bis(3-phenylpropionate) is a salt composed of a calcium ion and two 3-phenylpropionate molecules. The 3-phenylpropionate moiety is structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) and can be considered a precursor or metabolite in various biological pathways. The formulation of this compound into a viable drug delivery system presents unique challenges and opportunities. Key challenges stem from the physicochemical properties typical of calcium salts, including potential low aqueous solubility and pH-dependent behavior.[1][2]
However, this pH-dependency can be strategically exploited. For instance, calcium salts like calcium carbonate and calcium phosphate are extensively researched for pH-responsive drug delivery, designed to release their payload in the acidic microenvironments of tumors or endosomes.[3] This guide provides a comprehensive framework for researchers and drug development professionals to navigate the pre-formulation, formulation, and characterization of Calcium bis(3-phenylpropionate) for various drug delivery applications. We will explore methodologies for oral and parenteral systems, emphasizing the rationale behind protocol design to ensure scientific integrity and reproducibility.
Pre-Formulation & Physicochemical Characterization
A thorough understanding of the molecule's intrinsic properties is the foundation of any successful formulation strategy. This phase aims to identify critical quality attributes that will dictate the choice of excipients, manufacturing processes, and delivery systems.
Core Physicochemical Properties
The initial characterization should focus on the fundamental properties of the bulk drug substance.
| Property | Analytical Method(s) | Rationale & Significance |
| Molecular Formula | Elemental Analysis, Mass Spectrometry | C18H18CaO4. Confirms chemical identity.[4] |
| Molecular Weight | Mass Spectrometry | 338.41 g/mol . Essential for all stoichiometric calculations.[4] |
| Appearance | Visual Inspection, Microscopy | Determines physical form (e.g., crystalline, amorphous powder) and color. |
| Solubility | Shake-Flask Method in various media (pH 1.2, 4.5, 6.8 buffers; water; organic solvents) | Critical for selecting the appropriate dosage form. Poor aqueous solubility may necessitate particle size reduction or lipid-based formulations.[2] |
| pKa & LogP | Potentiometric titration, HPLC | Predicts pH-dependent solubility and membrane permeability. A LogP of ~0.74 suggests moderate lipophilicity.[4] |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Determines the material's tendency to absorb moisture, which impacts handling, storage, and stability.[2][5] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state form. A melting point with decomposition is noted for the related compound Calcium 2-oxo-3-phenylpropanoate.[5] |
| Particle Size Distribution | Laser Diffraction, Microscopy | Influences dissolution rate, flowability, and content uniformity. |
| Polymorphism | DSC, X-Ray Powder Diffraction (XRPD) | Different crystalline forms can have vastly different solubility and stability profiles.[6] |
Experimental Protocol: Solubility Determination
Objective: To determine the equilibrium solubility of Calcium bis(3-phenylpropionate) in pharmaceutically relevant media.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess amount of Calcium bis(3-phenylpropionate) to separate vials containing each buffer, purified water, and selected organic solvents (e.g., ethanol, propylene glycol).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to settle.
-
Carefully withdraw a supernatant sample and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see Section 5.1).
-
Express results in mg/mL.
Caption: Pre-formulation workflow for Calcium bis(3-phenylpropionate).
Formulation Guidelines for Oral Delivery Systems
Oral administration is often the preferred route due to patient convenience. Given the properties of calcium salts, pH-dependent release and interactions with dietary components are key considerations.
Direct Compression Tablets
For compounds with adequate flowability and compressibility, direct compression is a cost-effective manufacturing process.
Rationale for Excipient Selection:
-
Diluent/Filler: Provides bulk to the formulation. Dibasic calcium phosphate is a good choice as it is chemically compatible, while lactose monohydrate is also common.[7]
-
Binder: Ensures tablet integrity. Povidone (PVP K30) is an effective binder used in wet or dry granulation processes.[8]
-
Disintegrant: Facilitates tablet breakup in the GI tract. Croscarmellose sodium or sodium starch glycolate are superdisintegrants that counteract the potential poor solubility of the API.
-
Glidant: Improves powder flow. Colloidal silicon dioxide is a common choice.[8]
-
Lubricant: Prevents tablet sticking to punches. Magnesium stearate is used at low concentrations (0.5-1.0%).
Example Formulation:
| Component | Function | Concentration (% w/w) |
| Calcium bis(3-phenylpropionate) | Active Pharmaceutical Ingredient | 20.0 - 50.0 |
| Dibasic Calcium Phosphate | Diluent | 45.0 - 75.0 |
| Povidone K30 | Binder | 2.0 - 5.0 |
| Croscarmellate Sodium | Disintegrant | 2.0 - 4.0 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 1.0 |
| Magnesium Stearate | Lubricant | 0.5 - 1.0 |
Protocol: In-Vitro Release Testing (Dissolution)
Objective: To assess the release profile of the API from the tablet formulation, simulating gastrointestinal transit. This is a critical quality control test.[9]
Apparatus: USP Apparatus 2 (Paddle) Media:
-
900 mL of 0.1 N HCl (pH 1.2) for 2 hours.
-
Followed by 900 mL of pH 6.8 phosphate buffer. Paddle Speed: 50 RPM Temperature: 37 ± 0.5°C
Methodology:
-
Place one tablet in each dissolution vessel containing the pH 1.2 medium.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 60, 120 minutes). Replace the withdrawn volume with fresh medium.
-
After 2 hours, add a pre-calculated volume of a phosphate buffer concentrate to each vessel to adjust the pH to 6.8, or transfer the tablets to new vessels containing the pH 6.8 buffer.
-
Continue sampling at appropriate intervals (e.g., 3, 4, 6, 8 hours).
-
Filter all samples and analyze for drug content using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Formulation Guidelines for Parenteral Delivery Systems
For applications requiring direct systemic administration, a parenteral formulation is necessary. Here, we can leverage the inherent properties of the calcium salt to create a pH-responsive nanosystem.
pH-Responsive Nanoparticles via Co-precipitation
Principle: This method involves the controlled precipitation of a calcium salt (e.g., calcium phosphate or carbonate) in the presence of the drug, effectively entrapping the drug within the inorganic matrix. The resulting nanoparticles are stable at physiological pH but dissociate in the acidic environment of endosomes (pH ~5.0-6.0), releasing the drug intracellularly.[3]
Rationale for Component Selection:
-
Calcium Source: Calcium chloride (CaCl2) is a highly soluble and commonly used source of calcium ions.[10]
-
Anion Source: Disodium hydrogen phosphate (Na2HPO4) or sodium carbonate (Na2CO3) provides the counter-ion for precipitation.
-
Stabilizer: A polymer such as polyethylene glycol (PEG) can be included to coat the nanoparticle surface, improving colloidal stability and reducing opsonization in vivo.
Experimental Protocol: Nanoparticle Formulation & Characterization
Caption: Experimental workflow for preparing pH-responsive nanoparticles.
Methodology:
-
Preparation: Prepare a solution of Calcium bis(3-phenylpropionate) and CaCl2 in ultrapure water. Separately, prepare a solution of Na2HPO4.
-
Precipitation: While vigorously stirring the calcium/API solution, add the phosphate solution dropwise. A milky suspension should form, indicating nanoparticle precipitation.
-
Aging: Allow the suspension to stir at room temperature for 2-4 hours to stabilize the particles.
-
Purification: Centrifuge the suspension at high speed (e.g., 15,000 x g). Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat this washing step 2-3 times to remove residual ions.
-
Characterization:
-
Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.
-
Drug Loading & Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in acid (e.g., 0.1 N HCl) and quantify the API content via HPLC. Calculate as follows:
-
Drug Loading (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
-
-
Sterilization: For in vivo use, the final nanoparticle suspension must be sterilized, typically by filtration through a 0.22 µm syringe filter.[11] Note that heat sterilization (autoclaving) may alter nanoparticle structure and should be evaluated cautiously.[12][13][14]
Quality Control & Stability Testing
Robust analytical methods and a comprehensive stability program are required by regulatory agencies to ensure product quality, safety, and efficacy throughout its shelf life.[15][16][17]
Stability-Indicating HPLC Method
An RP-HPLC method is suitable for the quantification of Calcium bis(3-phenylpropionate) and the detection of potential degradation products.[18]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (based on phenyl group chromophore)[18] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Stability Study Protocol
Objective: To establish the shelf-life of the drug product by evaluating its quality under defined storage conditions over time.[19]
| Storage Condition | Testing Time Points | Purpose |
| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Defines the actual shelf-life.[16] |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Used to predict the long-term stability profile and support provisional shelf-life.[16] |
Test Parameters: At each time point, the drug product should be evaluated for:
-
Appearance (color, clarity, etc.)
-
Assay of Active Ingredient
-
Degradation Products/Impurities
-
Dissolution/In-Vitro Release
-
Moisture Content (for solids)
-
Microbial Limits
References
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- MDPI. (2021, October 21). Designing pH-Dependent Systems Based on Nanoscale Calcium Carbonate for the Delivery of an Antitumor Drug.
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Doping techniques utilizing calcium bis(3-phenylpropionate) in material science
A Note on the Application of Calcium bis(3-phenylpropionate) in Material Science Doping
Following a comprehensive review of publicly available scientific literature, including peer-reviewed journals, conference proceedings, and patent databases, there is currently no established or documented application of calcium bis(3-phenylpropionate) as a doping agent in the field of material science. Extensive searches for this compound in conjunction with terms such as "doping," "material science," "synthesis," "polymer," "ceramic," and "semiconductor" did not yield any relevant protocols, application notes, or research articles.
This suggests that either the use of calcium bis(3-phenylpropionate) for this purpose is a very recent, unpublished development, or it is not a standard or recognized technique within the scientific community. The core principles of scientific integrity and providing authoritative, verifiable information prevent the generation of a speculative or unsubstantiated protocol.
Therefore, this document will instead provide a general framework and a set of adaptable protocols for utilizing calcium-based organic compounds for doping in material science. This will serve as a foundational guide for researchers interested in exploring the potential of such compounds, which can be adapted for specific molecules like calcium bis(3-phenylpropionate) in an exploratory research context. The principles and techniques described are based on established methodologies for doping with similar metal-organic precursors.
PART 1: General Principles of Using Calcium Carboxylates as Doping Precursors
The use of calcium carboxylates, a class of compounds to which calcium bis(3-phenylpropionate) belongs, as doping agents is predicated on their ability to decompose at specific temperatures, leaving behind calcium ions or calcium oxide that can be incorporated into a host material's lattice. The organic ligand (in this case, 3-phenylpropionate) plays a crucial role in the solubility, volatility, and decomposition characteristics of the precursor.
Key Considerations for selecting a Calcium Carboxylate Precursor:
-
Solubility: The precursor must be soluble in a solvent that is compatible with the host material or its precursors. This ensures a homogeneous distribution of the dopant at the molecular level.
-
Thermal Decomposition: The decomposition temperature of the calcium carboxylate should be compatible with the synthesis or processing temperature of the host material. Ideally, the decomposition should occur at a temperature that allows for the incorporation of calcium into the host lattice without degrading the host material itself.
-
Byproducts: The decomposition of the organic ligand will produce byproducts. These byproducts should be volatile and non-reactive with the host material to avoid unintentional contamination. For 3-phenylpropionate, potential byproducts could include carbon dioxide, water, and various phenyl-containing organic fragments.
-
Purity: The purity of the precursor is critical to avoid the introduction of unwanted impurities into the host material.
PART 2: Hypothetical Application Note & Protocol: Doping of a Polymer Matrix with a Calcium Carboxylate
This section will outline a generalized protocol for doping a polymer matrix, such as Polylactic Acid (PLA), with a generic calcium carboxylate. This can be adapted for exploratory studies with calcium bis(3-phenylpropionate).
Application Note: Enhancing Thermal and Mechanical Properties of PLA through Calcium Carboxylate Doping
Introduction: Polylactic Acid (PLA) is a widely used biodegradable polymer, but its applications can be limited by its relatively low thermal stability and mechanical strength. Doping PLA with inorganic fillers or ions can address these limitations. Calcium ions, when finely dispersed within the PLA matrix, can act as nucleating agents, promoting crystallization and enhancing the polymer's thermomechanical properties. This protocol describes a solvent casting method to prepare PLA films doped with a calcium carboxylate precursor.
Mechanism of Enhancement: The dispersed calcium carboxylate decomposes upon heating, and the resulting calcium ions can interact with the carbonyl groups of the PLA chains. These ionic interactions can act as physical cross-links, restricting chain mobility and increasing the glass transition temperature (Tg). Furthermore, finely dispersed calcium oxide nanoparticles resulting from the decomposition can act as nucleating agents, leading to a higher degree of crystallinity and improved mechanical strength.
Experimental Protocol: Solvent Casting of Doped PLA Films
Materials:
-
Polylactic Acid (PLA) pellets
-
Calcium carboxylate precursor (e.g., Calcium Acetate as a starting point, adaptable for Calcium bis(3-phenylpropionate))
-
Dichloromethane (DCM) or a suitable solvent for both PLA and the calcium carboxylate
-
Glass petri dishes
-
Stir plate and magnetic stir bars
-
Vacuum oven
Procedure:
-
Preparation of PLA Solution:
-
Dissolve a known amount of PLA pellets in DCM to achieve a specific concentration (e.g., 10% w/v).
-
Stir the solution at room temperature until the PLA is completely dissolved. This may take several hours.
-
-
Preparation of Doping Solution:
-
In a separate container, dissolve the calcium carboxylate precursor in a minimal amount of DCM. Sonication may be required to aid dissolution.
-
Calculate the amount of precursor needed to achieve the desired doping concentration (e.g., 0.1, 0.5, 1.0 wt% of Ca relative to PLA).
-
-
Doping the PLA Solution:
-
Add the doping solution dropwise to the stirring PLA solution.
-
Continue stirring for at least 2 hours to ensure a homogeneous mixture.
-
-
Solvent Casting:
-
Pour the doped PLA solution into a clean, level glass petri dish.
-
Cover the petri dish loosely to allow for slow evaporation of the solvent in a fume hood. This prevents the formation of bubbles and ensures a uniform film.
-
-
Drying and Annealing:
-
Once the film appears dry, place the petri dish in a vacuum oven.
-
Dry the film under vacuum at a temperature slightly above the boiling point of the solvent (e.g., 40-50 °C for DCM) for 24 hours to remove any residual solvent.
-
For thermal treatment and decomposition of the precursor, anneal the film at a temperature above the decomposition temperature of the calcium carboxylate but below the melting point of PLA. This step requires prior thermal analysis (TGA) of the precursor.
-
Characterization of Doped PLA Films:
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the doped PLA films.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the doped films and confirm the decomposition of the calcium carboxylate precursor.
-
-
Mechanical Properties:
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the films.
-
-
Structural and Morphological Properties:
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the PLA and identify any new crystalline phases formed due to the dopant.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and the dispersion of the dopant within the polymer matrix.
-
Data Presentation
Table 1: Hypothetical Thermal Properties of Calcium Carboxylate Doped PLA
| Dopant Conc. (wt%) | Tg (°C) | Tm (°C) | Crystallinity (%) |
| 0 (Pure PLA) | 60 | 150 | 15 |
| 0.5 | 65 | 152 | 25 |
| 1.0 | 68 | 155 | 35 |
Table 2: Hypothetical Mechanical Properties of Calcium Carboxylate Doped PLA
| Dopant Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Pure PLA) | 50 | 1.2 | 6 |
| 0.5 | 60 | 1.5 | 4 |
| 1.0 | 70 | 1.8 | 3 |
PART 3: Visualization
Experimental Workflow
Caption: Workflow for preparing doped polymer films via solvent casting.
Conceptual Mechanism of Enhancement
Caption: Proposed mechanism for PLA property enhancement by a calcium dopant.
References
As this is a generalized guide based on established principles rather than a specific protocol for calcium bis(3-phenylpropionate), the references provided are foundational texts and review articles on polymer doping and characterization.
-
Principles of Polymer Science: A comprehensive textbook covering the fundamentals of polymer chemistry and physics.
- Source: "Polymer Science and Technology" by Joel R. Fried
-
URL: [Link]
-
Polymer Characterization Techniques: An overview of common methods for analyzing polymers.
- Source: "Polymer Characterization: Laboratory Techniques and Analysis" by Nicholas P. Cheremisinoff
-
URL: [Link]
-
Review on PLA Composites: A review article discussing the enhancement of PLA properties with various fillers.
- Source: "Polylactic acid (PLA)
-
URL: [Link]
-
Thermal Analysis: A foundational text on the principles and applications of thermal analysis techniques like DSC and TGA.
- Source: "Thermal Analysis of Polymers" edited by Joseph D. Menczel and R. Bruce Prime
-
URL: [Link]
Troubleshooting calcium bis(3-phenylpropionate) solubility and precipitation issues
Welcome to the technical support center for calcium bis(3-phenylpropionate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and precipitation of this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes.
Introduction
Calcium bis(3-phenylpropionate), the calcium salt of 3-phenylpropionic acid, presents unique solubility challenges due to its ionic nature and the presence of aromatic rings. Issues such as incomplete dissolution, unexpected precipitation, and inconsistent results can often be traced back to factors like solvent choice, pH, temperature, and the presence of other ions in solution. This guide provides a structured approach to troubleshooting these problems, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My calcium bis(3-phenylpropionate) is not dissolving in water. What am I doing wrong?
A1: Initial Dissolution Challenges
Several factors can contribute to the poor aqueous solubility of calcium bis(3-phenylpropionate).
-
Underlying Chemistry: As a salt of a weak acid (3-phenylpropionic acid) and a divalent cation (Ca²⁺), its solubility is inherently limited in neutral water. The hydrophobic nature of the phenyl groups also hinders interaction with water molecules.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of many salts. Try heating to 37-50°C with continuous stirring. Be mindful that temperature can also affect the stability of other components in your formulation.[1][2]
-
Sonication: Applying ultrasonic energy can help break up solid aggregates and enhance dissolution.
-
pH Adjustment: The solubility of carboxylate salts is highly pH-dependent.[3][4][5][6][7] Lowering the pH will protonate the carboxylate anion, forming the less soluble free acid, 3-phenylpropionic acid. Conversely, slightly increasing the pH can enhance the solubility of the salt form. However, excessive increases in pH can lead to the precipitation of calcium hydroxide.
-
Consider Co-solvents: If aqueous solubility remains a challenge, consider using a co-solvent system. Ethanol is a viable option as calcium bis(3-phenylpropionate) is reported to be soluble in it.[8][9] Start with a small percentage of the co-solvent and gradually increase it until dissolution is achieved.[10]
-
Q2: I observed a precipitate after adding my stock solution of calcium bis(3-phenylpropionate) to my phosphate-buffered saline (PBS) or cell culture medium. What is causing this?
A2: Precipitation in Buffered Systems
This is a classic case of competing equilibria and the formation of a less soluble salt.
-
The Chemistry of Precipitation: Phosphate-buffered systems contain a significant concentration of phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻). When you introduce a solution containing calcium ions (Ca²⁺), there is a high probability of forming calcium phosphate (Ca₃(PO₄)₂), which is notoriously insoluble in aqueous solutions at neutral or alkaline pH.[9] This reaction effectively removes calcium ions from the solution, leading to the observed precipitate.
-
Visualizing the Competing Reactions:
Caption: Formation of insoluble calcium phosphate.
-
Preventative Measures & Solutions:
-
Use a Phosphate-Free Buffer: The most direct solution is to replace PBS with a buffer system that does not contain phosphate. Good alternatives include HEPES- or Tris-buffered saline.
-
Lower the Concentration: If you must use a phosphate-containing medium, try working with more dilute solutions of calcium bis(3-phenylpropionate). This may keep the ion product of calcium and phosphate below the solubility product constant (Ksp) of calcium phosphate.
-
Sequential Addition: When preparing complex solutions, add the calcium bis(3-phenylpropionate) last and with vigorous stirring. This can sometimes prevent localized high concentrations that trigger precipitation.
-
Q3: My solution of calcium bis(3-phenylpropionate) becomes cloudy over time, even in a non-phosphate buffer. What could be the cause?
A3: Gradual Precipitation and Instability
Cloudiness that develops over time can be attributed to several factors, often related to changes in the solution's conditions.
-
Possible Causes:
-
Temperature Fluctuations: If a saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool, the solubility of the salt will decrease, leading to precipitation.[1]
-
pH Shifts: Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered solutions. This decrease in pH can lead to the formation of the less soluble 3-phenylpropionic acid.
-
Common Ion Effect: If your solution contains other sources of calcium ions, it can suppress the dissolution of calcium bis(3-phenylpropionate) and promote precipitation. This is an application of Le Châtelier's principle, where the addition of a common ion shifts the equilibrium towards the solid salt.[11][12][13][14][15]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting gradual precipitation.
Q4: How can I accurately determine the concentration of calcium bis(3-phenylpropionate) in my solution?
A4: Quantitative Analysis
Accurate quantification is crucial for reproducible experiments. Several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for quantifying organic molecules. A reversed-phase C18 column with UV detection is suitable.[16][17] The mobile phase can be optimized, often consisting of a mixture of an aqueous buffer (like phosphate buffer, if the sample is diluted to prevent precipitation) and an organic solvent like acetonitrile or methanol.
-
Atomic Absorption (AA) Spectroscopy or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques are highly sensitive for quantifying the calcium content of your solution.[18] This can then be used to calculate the concentration of the parent compound.
-
Titration: A complexometric titration using EDTA (ethylenediaminetetraacetic acid) can be used to determine the calcium concentration.[19][20] This is a more classical method but can be very accurate if performed correctly.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈CaO₄ | [21] |
| Molecular Weight | 338.41 g/mol | [21] |
| Appearance | White to off-white solid/powder | [22] |
| Solubility | Soluble in water and ethanol, slightly soluble in DMSO.[8][9] | [22] |
| Stability | Hygroscopic; can precipitate in the presence of phosphates.[9][22] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of calcium bis(3-phenylpropionate).
-
Weighing: Accurately weigh the desired amount of calcium bis(3-phenylpropionate) in a sterile container.
-
Solvent Addition: Add a portion of the chosen solvent (e.g., deionized water or ethanol).
-
Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle heating (e.g., in a 37°C water bath) can be applied if necessary.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.
-
Sterilization (if required): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature. For aqueous solutions, preparing them fresh is often the best practice to avoid potential stability issues.
Protocol 2: Troubleshooting Precipitation in Cell Culture Media
-
Prepare a concentrated stock solution of calcium bis(3-phenylpropionate) in a suitable solvent where it is highly soluble, such as ethanol.
-
Warm the cell culture medium to 37°C.
-
Pipette the required volume of the stock solution directly into the warmed medium while gently swirling or stirring the medium. Do not add the stock solution to cold medium, as this can cause it to precipitate out.
-
Visually inspect the medium for any signs of precipitation immediately after addition and after a short incubation period.
-
If precipitation still occurs, consider reducing the final concentration of calcium bis(3-phenylpropionate) or using a phosphate-free formulation of the cell culture medium if compatible with your cells.
References
-
Chemsrc. (n.d.). calcium bis(3-phenylpropionate) | CAS#:71648-32-3. Retrieved from [Link]
-
PubChem. (n.d.). Calcium 2-oxo-3-phenylpropionate. Retrieved from [Link]
-
NextSDS. (n.d.). calcium bis(3-phenylpropionate) — Chemical Substance Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). CalciuM 2-oxo-3-phenylpropanoate. Retrieved from [Link]
-
ChemTalk. (n.d.). Common Ion Effect. Retrieved from [Link]
-
911Metallurgist. (n.d.). The Common Ion Effect and Altering Solubility. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 15). The Common Ion Effect in Solubility Products [Video]. YouTube. [Link]
-
Charoenphandhu, N., et al. (2010). Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment. PubMed. [Link]
-
Chemistry Steps. (2022, June 25). The Effect of a Common Ion on Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration of Ca in the four different salts and solubility in water and apple juice. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 6). Calcium 2-oxo-3-phenylpropanoate: Properties, Applications, and Market Insights. Retrieved from [Link]
-
Heaney, R. P., et al. (2007). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. PubMed. [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]
-
Pool Help. (n.d.). Factors Affecting Precipitation of Calcium Carbonate. Retrieved from [Link]
-
Scirp.org. (n.d.). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Common Issues in Drug Toxicity Testing. Retrieved from [Link]
-
MDPI. (2025, April 25). Calcium Precipitates as Novel Agents for Controlling Steam Channeling in Steam Injection Processes for Heavy Oil Recovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium stearate. Retrieved from [Link]
-
Gáspár, A., & Smith, G. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
Dabb, L. M. (n.d.). Calcium Carbonate Dissolution and Precipitation in Water: Factors Affe. Retrieved from [Link]
-
Esseco USA. (2022, November). Calcium Propionate. Retrieved from [Link]
-
Shah, V. P., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Reddit. (2023, January 29). Why do deprotonated carboxylate salts decrease solution pH (where are the protons coming from?). Retrieved from [Link]
-
Sharma, D., et al. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium propanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 13). Solubility of Salts of Weak Acids: Calcium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Google Patents. (n.d.). US5057435A - Reagent and methods for calcium determination.
-
USDA. (1993, May). CALCIUM/TRITIMETRIC. Retrieved from [Link]
-
Assays. (n.d.). Calcium and Compounds (as Ca) by AA - Analytical Method. Retrieved from [Link]
-
Lim, S., et al. (n.d.). Fast and simple method for semiquantitative determination of calcium propionate in bread samples. PMC. [Link]
-
FAO. (n.d.). Calcium propionate. Retrieved from [Link]
- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
Sources
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Calcium Precipitates as Novel Agents for Controlling Steam Channeling in Steam Injection Processes for Heavy Oil Recovery [mdpi.com]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Fast and simple method for semiquantitative determination of calcium propionate in bread samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. chembk.com [chembk.com]
Technical Support Center: Optimizing Crystallization Conditions for Calcium Bis(3-phenylpropionate) Purification
Welcome to the technical support guide for the purification of calcium bis(3-phenylpropionate). As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance rooted in crystallographic principles and field experience. This center is designed to help you navigate the common challenges associated with the crystallization of this organic calcium salt, enabling you to achieve high purity and optimal crystal form.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the purification of calcium bis(3-phenylpropionate). Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.
Q1: Issue: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's going wrong?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem when the level of supersaturation is too high, or the temperature of the solution is above the melting point of the solvated solid. The resulting oil can be difficult to crystallize and may trap impurities.
Causality & Resolution:
-
Cause 1: Supersaturation is too high. When an antisolvent is added too quickly or the solution is cooled too rapidly, the concentration of the solute exceeds the solubility limit so drastically that molecules do not have time to orient themselves into an ordered crystal lattice.
-
Solution 1: Reduce the Rate of Supersaturation.
-
Slow Antisolvent Addition: Add the antisolvent dropwise to the dissolved product solution with continuous, gentle stirring. This maintains a state of moderate supersaturation, favoring crystal growth over amorphous precipitation.[1]
-
Gradual Cooling: If using cooling crystallization, reduce the temperature slowly. A programmable bath can lower the temperature by 5-10 °C per hour.
-
Increase Solvent Volume: Use more of the primary solvent to create a more dilute initial solution. This will require more antisolvent or a lower temperature to induce crystallization, but it lowers the risk of oiling out.
-
-
Cause 2: Crystallization temperature is too high. The temperature of your experiment might be close to or above the melting point of your compound in that specific solvent system.
-
Solution 2: Adjust Crystallization Temperature.
-
Attempt the crystallization at a lower temperature. For example, if you are performing an antisolvent addition at room temperature, try cooling the solvent system to 0-5 °C before and during the addition.
-
If an oil has already formed, try to "crash" it into a solid by rapidly cooling the flask in an ice or dry ice/acetone bath. While this may yield an amorphous solid, this solid can sometimes be re-dissolved and crystallized under more controlled conditions.
-
-
Cause 3: Impurities are present. Certain impurities can inhibit nucleation and crystal growth, promoting the formation of oils.
-
Solution 3: Purify the Crude Material.
-
If possible, perform a preliminary purification step. A charcoal treatment of the hot solution can remove colored or resinous impurities. A liquid-liquid extraction before crystallization might also be beneficial.
-
Q2: Issue: My crystal yield is consistently low.
A2: Low yield is a frustrating issue that can often be traced back to the choice of solvent system, incomplete precipitation, or losses during isolation.
Causality & Resolution:
-
Cause 1: Sub-optimal Solvent/Antisolvent Ratio. The final solvent mixture may still be too good a solvent for your compound, leaving a significant amount of product dissolved in the mother liquor.
-
Solution 1: Optimize the Solvent System.
-
Increase Antisolvent Proportion: After the initial crystallization, try adding more antisolvent to the mother liquor to see if more product precipitates.
-
Test Different Antisolvents: An ideal antisolvent will make the product highly insoluble while keeping impurities dissolved.[2] Test a range of antisolvents to find one that maximizes the precipitation of the target compound.
-
Solubility Data: Consult solubility data for similar calcium salts. For instance, the solubility of calcium propionate monohydrate in ethanol/water mixtures drops significantly as the ethanol content increases.[3] This suggests that for an aqueous solution of calcium bis(3-phenylpropionate), a water-miscible organic solvent like ethanol, isopropanol, or acetone would be an effective antisolvent.
-
-
Cause 2: Premature Crystallization. If the initial solution is not fully dissolved or is not heated sufficiently, the true concentration will be lower than calculated, leading to a lower-than-expected yield.
-
Solution 2: Ensure Complete Initial Dissolution.
-
Gently heat the initial solution to ensure all the crude material is dissolved before cooling or adding the antisolvent.[4]
-
Visually inspect the solution against a dark background to ensure no solid particles remain.
-
-
Cause 3: Material Loss During Workup. Product can be lost during filtration if the crystal size is too small or if the product is washed with a solvent in which it has some solubility.
-
Solution 3: Refine Isolation Technique.
-
Chill Before Filtration: Cool the slurry in an ice bath for 30-60 minutes before filtering to minimize the solubility of the product in the mother liquor.
-
Use Chilled Wash Solvent: Wash the collected crystals with a small amount of chilled, pure antisolvent to remove residual mother liquor without dissolving the product.
-
Q3: Issue: The resulting crystals are very fine needles or an unfilterable powder.
A3: Crystal morphology (habit) is highly dependent on the conditions of crystallization. Rapid crystallization tends to produce small, often needle-like crystals, while slow, controlled crystallization allows for the growth of larger, more well-defined crystals.[1]
Causality & Resolution:
-
Cause 1: High Nucleation Rate. A high degree of supersaturation leads to rapid, spontaneous nucleation, creating a large number of small crystals rather than allowing a smaller number of nuclei to grow large.
-
Solution 1: Reduce the Rate of Crystallization.
-
Slow Evaporation: After dissolving the compound in a suitable solvent mixture, cover the vessel with a cap that has small holes poked in it.[5] Allowing the more volatile solvent to evaporate slowly over several days can produce high-quality, large crystals.
-
Minimize Agitation: Vigorous stirring can induce mechanical breakage of crystals and promote secondary nucleation. Use gentle stirring or allow the solution to stand undisturbed.
-
-
Cause 2: Solvent System Influence. The solvent can influence the crystal habit. Different solvents or solvent mixtures can favor growth on different crystal faces.
-
Solution 2: Modify the Solvent System.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the crystallization strategy for calcium bis(3-phenylpropionate).
Q1: What is a good starting point for a solvent/antisolvent system?
A1: For an organic salt like calcium bis(3-phenylpropionate), a good starting point is a polar protic solvent in which the salt is soluble, paired with a miscible, less polar solvent as the antisolvent.
-
Recommended Solvents:
-
Water: Calcium salts often have moderate solubility in water.[4]
-
Ethanol/Methanol: These can also be effective primary solvents, particularly when heated.
-
-
Recommended Antisolvents:
-
If using water as the solvent: Ethanol, Isopropanol (IPA), or Acetone.
-
If using ethanol as the solvent: Tetrahydrofuran (THF), Toluene, or Heptane.
-
The key is to find a solvent in which the compound is soluble at an elevated temperature but sparingly soluble at room temperature, or to find a solvent/antisolvent pair where the compound is highly soluble in the solvent and highly insoluble in the antisolvent.[2]
| Solvent/Antisolvent System | Rationale & Expected Behavior | Key Considerations |
| Water / Isopropanol | Calcium bis(3-phenylpropionate) is expected to have moderate solubility in water. IPA is miscible with water and a poor solvent for the salt, making it an effective antisolvent. | The hygroscopic nature of some calcium salts may lead to the formation of hydrates.[4] Characterize the final product (e.g., by TGA) to check for bound water. |
| Ethanol / Heptane | The compound is likely soluble in hot ethanol. Heptane is a non-polar solvent that will drastically reduce the solubility of the ionic salt, inducing precipitation. | This system has a large polarity difference, which can sometimes lead to oiling out if the heptane is added too quickly. |
| Methanol / Diethyl Ether | Similar to Ethanol/Heptane, this provides a polar solvent and a non-polar antisolvent. | Diethyl ether is highly volatile and flammable, requiring careful handling. |
Q2: How does pH affect the crystallization of this salt?
A2: The pH of the solution can have a profound impact on the solubility of calcium bis(3-phenylpropionate) and is a critical parameter to control.
-
Mechanism: Calcium bis(3-phenylpropionate) is the salt of a strong base (Ca(OH)₂) and a weak acid (3-phenylpropionic acid). In an acidic solution (low pH), the carboxylate anion will be protonated to form the free carboxylic acid. This free acid is much less polar than the salt and will have very different solubility characteristics, likely being more soluble in organic solvents and less soluble in water.
-
Practical Implications:
-
To Promote Crystallization (Decrease Solubility): Ensure the pH of your solution is neutral to slightly basic (pH 7-9). In this range, the 3-phenylpropionate will remain in its ionic (carboxylate) form, allowing the calcium salt to precipitate.
-
To Increase Solubility (for dissolution): A slightly acidic pH may increase the solubility of calcium salts.[8] However, be cautious, as adding too much acid will convert it entirely to the free carboxylic acid, which would then need to be purified by different means.
-
Q3: What is the best way to control crystal size and morphology?
A3: Controlling crystal size and morphology is achieved by carefully controlling the rate of nucleation and growth.[1]
-
For Large, High-Purity Crystals (e.g., for X-ray analysis):
-
Slow Crystallization: The goal is to stay in the "metastable zone" where spontaneous nucleation is minimal, but growth on existing crystals can occur.
-
Techniques: Use slow solvent evaporation or vapor diffusion methods.[5][9] In vapor diffusion, a solution of your compound is placed in a sealed container with a vial of antisolvent; the antisolvent slowly diffuses into the solution, gradually inducing crystallization.
-
Seeding: Introduce a few small, high-quality crystals of the desired product into a slightly supersaturated solution. This provides a template for growth and can help obtain a consistent crystal form.
-
-
For a Uniform, Easily Filterable Product (e.g., for pharmaceutical processing):
-
Controlled Antisolvent Addition: A consistent and controlled addition rate of the antisolvent is crucial.[10]
-
Controlled Cooling Profile: A linear or programmed cooling ramp prevents the shock of rapid temperature change.
-
Gentle Agitation: Consistent, gentle stirring ensures a homogeneous temperature and concentration throughout the vessel, promoting uniform growth.
-
Experimental Protocol: Antisolvent Crystallization
This protocol provides a general workflow for purifying crude calcium bis(3-phenylpropionate) using an antisolvent method.
Objective: To purify ~5 g of crude calcium bis(3-phenylpropionate) using a water/isopropanol solvent system.
Materials:
-
Crude calcium bis(3-phenylpropionate) (5.0 g)
-
Deionized Water (solvent)
-
Isopropanol (IPA, antisolvent), chilled
-
250 mL Erlenmeyer flask
-
Stir plate and magnetic stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution:
-
Place 5.0 g of the crude material into the 250 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water (e.g., start with 50 mL) and begin stirring.
-
Gently heat the mixture to 50-60 °C while stirring to aid dissolution. Add more water in small portions (5-10 mL) if necessary until the solid is completely dissolved. Avoid using a large excess of water.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear solution to cool to room temperature.
-
Begin adding isopropanol (IPA) dropwise from a dropping funnel while stirring the solution gently.
-
You should observe the solution becoming cloudy (turbid), which indicates the onset of nucleation.
-
Continue adding IPA until a significant amount of white precipitate has formed. A typical starting point is a 1:2 or 1:3 ratio of water to IPA by volume.
-
-
Maturation (Digestion):
-
Once the antisolvent addition is complete, allow the resulting slurry to stir gently at room temperature for 1-2 hours. This "maturation" step allows smaller particles to dissolve and re-deposit onto larger crystals, improving the particle size distribution.
-
-
Cooling & Isolation:
-
Cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of chilled IPA (e.g., 2 x 15 mL) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visual Workflow: Troubleshooting Crystallization
This diagram outlines a decision-making process for troubleshooting common issues during the crystallization of calcium bis(3-phenylpropionate).
Caption: Troubleshooting workflow for common crystallization problems.
References
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
Alonare, B. S., & Patel, S. R. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharmacy and Technology. Retrieved from [Link]
-
Kim, H., et al. (2021). Purification, crystallization and Xray crystallographic analysis of RPTPH. Korean Society for Structural Biology. Retrieved from [Link]
-
MDPI. (2023, March 17). Influence of Foreign Salts and Antiscalants on Calcium Carbonate Crystallization. Retrieved from [Link]
-
Chemsrc. (n.d.). calcium bis(3-phenylpropionate) | CAS#:71648-32-3. Retrieved from [Link]
-
NextSDS. (n.d.). calcium bis(3-phenylpropionate) — Chemical Substance Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
A. V. S. S. K. S. Gupta, et al. (n.d.). A CRITICAL REVIEW OF BASIC CRYSTALLOGRAPHY TO SALT CRYSTALLIZATION FOULING IN HEAT EXCHANGERS. International Journal of Chemical Sciences. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Solubility study and thermal stability analysis of calcium propionate. Retrieved from [Link]
-
PMC. (n.d.). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Retrieved from [Link]
-
MDPI. (2024, July 3). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. Retrieved from [Link]
- Google Patents. (n.d.). CN103709026A - Method for preparing calcium propionate.
-
PubMed. (2007, November 15). Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments. Retrieved from [Link]
Sources
- 1. ijcea.org [ijcea.org]
- 2. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Influence of Foreign Salts and Antiscalants on Calcium Carbonate Crystallization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing thermal degradation of calcium bis(3-phenylpropionate) during processing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific, highly technical challenge: the thermal instability of calcium bis(3-phenylpropionate)—also known as calcium hydrocinnamate—during high-temperature processing such as hot-melt extrusion (HME), polymer compounding, or spray drying.
This guide bypasses generic advice to focus on the exact chemical mechanisms, diagnostic markers, and self-validating protocols required to maintain the structural integrity of your compound.
Part 1: Mechanistic Understanding & Diagnostics (FAQ)
Q: What is the exact mechanism driving the thermal degradation of calcium bis(3-phenylpropionate)? A: Calcium bis(3-phenylpropionate) degrades via a specific pyrolytic pathway known as ketonization . When subjected to high thermal stress, metal carboxylates decompose to yield a ketone, carbon dioxide, and a metal carbonate[1]. Because the 3-phenylpropionate ligand possesses an alpha-hydrogen, it is highly susceptible to this reaction[2]. Thermal energy drives an alpha-hydrogen abstraction, forming a cyclic transition state that ultimately collapses. This decarboxylation process yields the ketone degradant 1,5-diphenyl-3-pentanone [3] and a solid residue of calcium carbonate[1].
Q: My extruder barrel is set to 180°C, which is well below the bulk decomposition temperature. Why am I still seeing degradation? A: While static thermogravimetric analysis (TGA) may show that calcium carboxylates remain relatively stable up to 300°C[1], dynamic processing environments introduce thermomechanical stress. Shear heating creates localized thermal spikes that far exceed your barrel setpoints. Furthermore, the presence of trace moisture or residual acidic impurities can catalyze the decomposition of the calcium carboxylate into linear ketones at much lower temperatures[4].
Q: How does this degradation physically manifest in my formulation? A: The generation of 1,5-diphenyl-3-pentanone introduces a low-melting, plasticizing liquid into your matrix, which causes unexpected softening or tackiness in the extrudate. Simultaneously, the formation of calcium carbonate creates an insoluble, abrasive inorganic filler[1], which can alter the dissolution profile or mechanical properties of the final product.
Figure 1: Thermal ketonization pathway of calcium bis(3-phenylpropionate).
Part 2: Quantitative Data & Analytical Markers
To successfully troubleshoot, you must be able to differentiate the intact active compound from its degradants. Rely on the following analytical markers to validate your process.
Table 1: Thermal and Analytical Markers for Calcium Bis(3-phenylpropionate) vs. Degradants
| Chemical Species | Role in Matrix | Physical State at 25°C | Primary FTIR Marker | Secondary Identification |
| Calcium bis(3-phenylpropionate) | Intact Compound | White Powder | ~1550 cm⁻¹ (Asymmetric COO⁻ stretch) | Stable baseline in TGA up to ~250°C |
| 1,5-diphenyl-3-pentanone | Thermal Degradant | Viscous Liquid | ~1715 cm⁻¹ (Aliphatic C=O stretch) | GC-MS: m/z 238 (Molecular ion) |
| Calcium Carbonate | Inorganic Byproduct | White Solid | ~1400 cm⁻¹ (Broad CO₃²⁻ stretch) | Leaves solid ash residue >600°C in TGA |
Part 3: Experimental Protocols
Protocol 1: TGA-FTIR Method for Establishing Safe Processing Windows
Causality & Self-Validation: Standard TGA only measures mass loss, which cannot differentiate between the benign evaporation of residual moisture and the critical onset of ketonization. By coupling TGA with an FTIR gas cell, we create a self-validating system: the exact temperature at which the ketone's C=O stretch appears in the evolved gas definitively marks the onset of chemical degradation.
-
Sample Preparation: Weigh 10–15 mg of calcium bis(3-phenylpropionate) into an alumina TGA crucible. Ensure the sample is pre-dried in a vacuum oven at 60°C for 12 hours to eliminate moisture, which can artificially lower the degradation threshold[4].
-
Atmosphere Control: Purge the TGA furnace and FTIR transfer line with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation, isolating the thermal ketonization pathway.
-
Thermal Profiling: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min.
-
FTIR Coupling & Detection: Continuously monitor the evolved gas via the heated transfer line (set to 200°C to prevent condensation). Set the FTIR software to trigger an alert when absorbance at 1715 cm⁻¹ exceeds baseline noise.
-
Data Interpretation: The temperature corresponding to the first detection of the 1715 cm⁻¹ peak is your Absolute Thermal Limit. Your processing setpoints must remain at least 30°C below this limit to account for shear heating.
Protocol 2: Low-Shear Hot-Melt Extrusion (HME) Optimization
Causality & Self-Validation: To prevent the cyclic transition state required for ketonization[2], we must minimize localized energy spikes. This protocol reduces thermomechanical stress. The success of this workflow is validated by running an FTIR on the final extrudate to confirm the absence of the 1715 cm⁻¹ peak.
-
Moisture Elimination: Pre-dry the formulation to a moisture content of <0.5% (verified by Karl Fischer titration) to prevent water-catalyzed decomposition[4].
-
Screw Configuration: Replace high-intensity kneading blocks with distributive mixing elements. Aggressive dispersive mixing generates excessive shear friction, driving the localized temperature past the ketonization threshold.
-
Temperature Profiling: Implement a reverse temperature profile. Set the feeding zone 15°C higher than the metering zone to rapidly melt the polymeric carrier, thereby reducing the viscosity and subsequent shear friction exerted on the calcium salt downstream.
-
Validation Loop: Collect a sample of the extrudate, press it into a thin film, and analyze it via ATR-FTIR. If the 1550 cm⁻¹ peak is intact and the 1715 cm⁻¹ peak is absent, the processing parameters are validated.
Figure 2: Diagnostic workflow for identifying and mitigating thermal degradation.
References
- Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmL-EEv-W9xmHvekc159n3oqxlCLRuE1K_0qM4TRGM8PDin8XsED6kUtrRl0QJ4JhphBSCfqmRMXkGzxk_SFFRx0nxTLJjrT2PdbIk_VP0SniyfUkZ3Zi9N2bLsLlhrF4bFSttF-uPWkwVJg==]
- Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYvjPCMIhevTLD3938Ey8tBTzUbQbXKE8SRmyZbqZ8dy977gOXAD98BN3mo3XHw_R4IOuZXRFaoato_rA-l2zWDJRxS8gncgvwYvNTXgpMLjjzDqSjRCIbydCD8Xpe8mb5e_xnGVXE4dYSUvjt0tTtOw0latTG0Lc3atpF5mPo9jnVibFLR9ZKYnNwfbfnY1M7KlhSadOdhk5o6J2yhhfRDqH5H9gfuEMTYeBp-yAfUokwCEGP8KRtzzOpGNQyqBgIzCbI8Ao3kZ-k39R4_2Ot9ZGAM6bIYt7JeJ7wGKE7]
- The Mechanism of the Thermal Decomposition of Methyl Ethyl Ketone. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOQAJw3VsvUL4pazU2H6JFB_kmz9FJCGZu4-FiIaI50ulxBu0VTGbz3ia4STER5QSvOZoeZSsabE5tCLipFrq2RR70nX4iMBfClJCU92FO4Tq_Oh9lbT5xvqV_WeFi7rpXTWlJ2vlZg6ZG]
- Optimization of Demineralization and Pyrolysis Performance of Eucalyptus Hydrothermal Pretreatment. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3mgjHeOYibRrz0MskM9iZ7LY3ExL252P_6-h7UQxBE93TAAAbblox5gDrvrTjuaAFnsm1tp2n3RkqFsivxQ-c7PzJqnch_eJJ5lhGAXiqJxD2xWrYur4evK35xq1N6lNdNA==]
- Essential Oil Database - Home. NIPGR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcd00sYi7K-vmvToobseSn42ojZuDK_1rbZkV0W0O_BkAGL36iujdd61Zzi0oYY5UKSX4azbojekL_2DYFnQtIX8FdySgk-F7O8FHT9bKnIaGzXUeeFI=]
Sources
Technical Support Center: Troubleshooting HPLC Baseline Noise in Calcium Bis(3-Phenylpropionate) Analysis
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific chromatographic challenges of calcium bis(3-phenylpropionate).
Analyzing alkaline earth metal salts of organic acids requires a delicate balance of pH control, solvent selection, and system maintenance. Baseline noise in these assays is rarely just an instrumental artifact; it is often a direct consequence of the analyte's physicochemical properties interacting with the liquid chromatography system.
The Chemical Causality of Baseline Instability
To resolve baseline noise, we must first understand the behavior of calcium bis(3-phenylpropionate) in solution. Upon injection, the salt dissociates into calcium ions ( Ca2+ ) and 3-phenylpropionate. Because 3-phenylpropionic acid has a pKa of approximately 4.6, the mobile phase must be acidic to protonate the molecule and ensure proper retention on a reversed-phase C18 column.
This creates three distinct vulnerabilities that lead to baseline noise:
-
Calcium-Buffer Incompatibilities: A frequent error is utilizing phosphate buffers to control pH. Calcium ions readily react with phosphate to form highly insoluble calcium phosphate. This micro-precipitation occurs inside pump heads and column frits, causing check valves to stick and resulting in severe, periodic baseline pulsation[1][2].
-
Low-Wavelength Detection Vulnerabilities: The phenyl ring chromophore of 3-phenylpropionic acid necessitates UV detection at low wavelengths (typically 210 nm)[3]. At this wavelength, the baseline is hypersensitive to solvent quality. Trifluoroacetic acid (TFA), a common ion-pairing agent, absorbs UV strongly at 210 nm. As TFA ages and degrades, its increasing UV absorbance causes significant baseline drift[4][5].
-
Outgassing in the Flow Cell: The dissociation of the calcium salt in acidic mobile phases can alter the local solubility of dissolved gases. If the mobile phase is poorly degassed, micro-bubbles outgas upon entering the detector flow cell due to pressure drops, causing severe high-frequency noise and digital spikes[6][7].
Diagnostic Workflow
Use the following logical matrix to identify the root cause of your baseline instability based on the visual profile of the chromatogram.
Diagnostic workflow for resolving HPLC baseline noise in calcium salt analysis.
Quantitative Noise Diagnostics
Compare your chromatographic baseline against these standard diagnostic metrics to isolate the failing component.
| Diagnostic Metric | Visual Observation | Typical Amplitude | Primary Causality in Ca(3-PP)₂ Analysis | Corrective Action |
| High-Frequency Spikes | Random, sharp peaks with no Gaussian shape | 0.1 - 2.0 mAU | Outgassing in flow cell; UV lamp arcing/degradation[6][7] | Purge flow cell; verify inline degasser; check lamp energy. |
| Periodic Pulsation | Rhythmic sinusoidal waves matching pump stroke | 0.5 - 5.0 mAU | Calcium phosphate precipitation causing check valve failure[1][2] | Flush system with 10% HNO3 (column removed); switch buffer. |
| Continuous Drift | Steady upward or downward slope over time | > 5.0 mAU / 10 min | TFA degradation; Refractive index mismatch during gradient[4][5] | Prepare fresh mobile phase daily; align column/detector temps. |
| Irregular / Fuzzy Noise | Thick, erratic baseline | 0.5 - 1.5 mAU | Column contamination; phase dewetting from immiscible solvents[2][6] | Flush column with 100% organic solvent; verify solvent miscibility. |
Self-Validating Experimental Protocol
To eliminate baseline noise permanently, abandon phosphate buffers and aged TFA. The following protocol utilizes Formic Acid, which provides the necessary low pH to protonate 3-phenylpropionic acid while maintaining calcium solubility and minimizing UV background at 210 nm[3].
Phase 1: Mobile Phase Formulation (Pre-empting Drift)
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.
-
Causality Note: Formic acid is highly volatile and does not degrade into strongly UV-absorbing compounds like TFA does, ensuring a flat baseline during gradient elution[4].
Phase 2: Sample Preparation (The Dissociation Step)
-
Weigh 10 mg of calcium bis(3-phenylpropionate) standard.
-
Dissolve in 10 mL of a 50:50 Methanol:Water (v/v) diluent containing 0.1% Formic acid.
-
Sonicate for 5 minutes. Causality Note: The acidic diluent forces the complete dissociation of the calcium salt prior to injection, preventing on-column precipitation.
Phase 3: System Suitability Test (SST) - The Self-Validating Step Before injecting precious samples, the system must prove its own stability.
-
Equilibrate the C18 column (e.g., 250 x 4.6 mm, 5 µm) at 30 °C with 5% Mobile Phase B at 1.0 mL/min.
-
Monitor the UV baseline at 210 nm for 15 minutes.
-
Validation Gate: The peak-to-peak baseline noise must be < 0.05 mAU . If the noise exceeds this threshold, do not proceed. Purge the detector flow cell to remove trapped air[7].
Phase 4: Chromatographic Execution
-
Inject 10 µL of the prepared sample.
-
Run a gradient from 5% B to 100% B over 30 minutes[3].
-
Calcium ions will elute in the void volume (unretained), while the protonated 3-phenylpropionic acid will retain and elute as a sharp, symmetrical peak.
Frequently Asked Questions (FAQs)
Q: Why does my baseline drift upward specifically during gradient elution? A: Gradient methods gradually shift the proportion of aqueous and organic solvents. If you are using an additive like TFA, its UV absorbance at 210 nm differs significantly between the aqueous and organic phases. As the organic concentration increases, the baseline drifts[4]. Switching to fresh, high-quality solvents or substituting TFA with 0.1% formic acid will flatten the baseline[3].
Q: I observe sharp, negative spikes on my chromatogram. How can I differentiate between an air bubble and a failing UV lamp? A: Both cause high-frequency, non-Gaussian spikes. To differentiate, turn off the pump flow while leaving the detector on. If the spikes stop, the issue is hydrodynamic (air bubbles passing through the flow cell due to poor degassing)[7]. If the spikes continue while the flow is zero, the issue is electronic (a failing UV lamp or a loose data cable)[6][7].
Q: Can I use a phosphate buffer for this analysis to improve peak shape? A: No. Calcium ions ( Ca2+ ) from your analyte will react with the phosphate buffer to form insoluble calcium phosphate. This will quickly clog your column frits, contaminate your pump check valves, and cause severe baseline pulsation and pressure spikes[1][2]. Always use volatile, non-precipitating acids like formic or acetic acid for calcium salts.
Q: How do I recover a system contaminated with calcium precipitates? A: Remove the analytical column and replace it with a zero-dead-volume union[2]. Flush the entire system (pumps, autosampler, and detector) with warm HPLC-grade water for 30 minutes. Follow this with a 10% Nitric Acid ( HNO3 ) flush at 1.0 mL/min for 20 minutes to dissolve mineral deposits. Finally, flush thoroughly with ultrapure water until the pH returns to neutral.
References
- Why Your HPLC Baseline Drifts—And How to Stop It - Labtech -
- Why Your HPLC Baseline Drifts—And How to Stop It - Separ
- Why am I getting Baseline noise in HPLC?
- HPLC Repair Services: Common Causes of Baseline Noise - The Overbrook Group -
- Metabolic Engineering of Escherichia coli for the Biosynthesis of 3-Phenylpropionic Acid - ACS Public
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines - Chrom
- Noisy and negative baseline : r/CHROM
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtech.tn [labtech.tn]
- 5. sepscience.com [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - Please wait for verification [reddit.com]
Minimizing impurities and byproducts in calcium bis(3-phenylpropionate) scale-up
A Guide to Minimizing Impurities and Byproducts
Welcome to the Technical Support Center for the scale-up of Calcium Bis(3-Phenylpropionate). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound at a larger scale while maintaining high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and purification.
Introduction to Scale-Up Challenges
The synthesis of Calcium Bis(3-Phenylpropionate) typically involves the neutralization of 3-phenylpropionic acid with a suitable calcium source, such as calcium hydroxide or calcium carbonate. While straightforward in principle, scaling up this process can introduce challenges related to impurity profiles, reaction control, and product isolation. Common issues include the presence of unreacted starting materials, formation of byproducts, and variations in physical properties such as color and crystallinity. One of the primary challenges in any chemical scale-up is ensuring that a reaction that performs well on a small laboratory scale can be translated to a larger manufacturing process that is both safe and economical.
This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis
Question 1: What are the most common impurities I should expect during the synthesis of calcium bis(3-phenylpropionate)?
Answer: The most prevalent impurities are typically unreacted 3-phenylpropionic acid and residual calcium hydroxide or carbonate. Other potential byproducts can arise from side reactions of the starting materials or impurities within them. For instance, if the 3-phenylpropionic acid starting material is synthesized via the oxidation of 3-phenylpropanal, residual aldehyde or the corresponding alcohol (3-phenylpropanol) could be present.[1] Additionally, if the reaction temperature is not well-controlled, thermal degradation of the product can occur.
Question 2: My final product has a yellowish or off-white color. What is the likely cause and how can I prevent it?
Answer: A yellowish tint often indicates the presence of trace impurities, which could be colored organic byproducts or trace metal contaminants from the reactants or reactor vessel.[2]
-
Cause: Inadequate purification of the 3-phenylpropionic acid starting material can introduce colored impurities. Also, localized overheating during the reaction or drying process can lead to thermal degradation and color formation.
-
Prevention & Solution:
-
Starting Material Purity: Ensure the 3-phenylpropionic acid used is of high purity. If necessary, recrystallize the starting material before use.
-
Temperature Control: Maintain strict temperature control throughout the reaction and drying steps. Avoid excessive temperatures that can lead to decomposition.[3]
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may produce colored byproducts.
-
Decolorization: If the final product is already colored, a recrystallization step involving activated carbon can be effective in removing colored impurities.
-
Question 3: The yield of my reaction is consistently low. What are the potential reasons and how can I improve it?
Answer: Low yields can be attributed to several factors ranging from incomplete reaction to product loss during workup.
-
Incomplete Reaction:
-
Stoichiometry: Ensure the molar ratio of 3-phenylpropionic acid to the calcium source is correct. A slight excess of the acid can sometimes be used to ensure complete consumption of the base, followed by a purification step to remove the excess acid.
-
Reaction Time and Temperature: The reaction may require more time or a slightly elevated temperature to go to completion. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
-
-
Product Loss During Isolation:
-
Solubility: Calcium bis(3-phenylpropionate) has some solubility in water.[4] If the product is isolated by filtration from an aqueous solution, some material will be lost in the filtrate. To minimize this, the crystallization and filtration can be performed at a lower temperature to decrease solubility.
-
Washing: When washing the isolated product, use a minimal amount of a cold solvent in which the product is sparingly soluble to avoid significant product loss.
-
Purification & Isolation
Question 4: How can I effectively remove unreacted 3-phenylpropionic acid from my final product?
Answer: Unreacted 3-phenylpropionic acid is a common impurity. Several methods can be employed for its removal:
-
Solvent Washing: A carefully selected solvent can be used to wash the crude product. The ideal solvent should readily dissolve 3-phenylpropionic acid while having low solubility for calcium bis(3-phenylpropionate). Isopropanol or acetone can be effective for this purpose. The washing should be performed quickly and with cold solvent to minimize dissolution of the desired product.
-
Recrystallization: Recrystallization from a suitable solvent system is a highly effective purification method. A mixture of water and an organic solvent like ethanol or isopropanol can be a good starting point for developing a recrystallization procedure. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
Question 5: I am observing batch-to-batch variability in the physical properties (e.g., crystal size, flowability) of my product. What could be the cause?
Answer: Variability in physical properties is often linked to inconsistencies in the crystallization and drying processes.
-
Crystallization Conditions: The rate of cooling, agitation speed, and solvent composition during crystallization can all influence the crystal size and morphology. For reproducible results, these parameters must be tightly controlled.
-
Drying: The drying temperature and duration can affect the residual solvent content and potentially the crystalline form of the product. Over-drying at high temperatures can lead to product degradation. It is crucial to develop a robust and consistent drying protocol.
Analytical & Quality Control
Question 6: What analytical techniques are recommended for assessing the purity of calcium bis(3-phenylpropionate)?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main component and detecting organic impurities, including unreacted 3-phenylpropionic acid.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and assess the thermal stability of the product.[6]
-
Elemental Analysis: This technique can confirm the correct elemental composition of the calcium salt.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the compound and identify any structural impurities.[7]
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of calcium bis(3-phenylpropionate). The optimal solvent ratios and temperatures should be determined experimentally for your specific product.
-
Solvent Selection: Start by screening solvent systems. A good starting point is a mixture of water and a water-miscible organic solvent (e.g., ethanol, isopropanol).
-
Dissolution: In a suitable reactor, suspend the crude calcium bis(3-phenylpropionate) in a minimal amount of the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at an elevated temperature.
-
Hot Filtration (if decolorized): Filter the hot solution through a pre-heated filter to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. For improved yield, the mixture can be further cooled in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: HPLC Method for Purity Analysis
This is a representative HPLC method that can be adapted for the analysis of calcium bis(3-phenylpropionate).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05% phosphoric acid in water and methanol (e.g., 90:10 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of calcium bis(3-phenylpropionate) of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the product to be tested in the mobile phase.
-
Analysis: Inject the standard and sample solutions and compare the peak areas to determine the purity.
Visualizing the Process
Diagram 1: Synthesis and Potential Impurity Formation
Caption: Synthesis of Calcium Bis(3-phenylpropionate) and common impurities.
Diagram 2: Troubleshooting Logic for Off-Color Product
Caption: Decision tree for addressing off-color product.
References
-
Chemsrc. (2025, November 30). calcium bis(3-phenylpropionate). Retrieved from [Link]
-
Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
- O'Connell, C. A., & Dollimore, D. (2000). A study of the decomposition of calcium propionate, using simultaneous TG-DTA. Thermochimica Acta, 357-358, 79-87.
- Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.
- Gao, F., et al. (2021). Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment. Frontiers in Pharmacology, 12, 668515.
- Sae-leaw, T., & Charoenphun, N. (2018). Fast and simple method for semiquantitative determination of calcium propionate in bread samples.
- Liu, Y., et al. (2011). Kinetic calculations for the thermal decomposition of calcium propionate under non-isothermal conditions. Science China Technological Sciences, 54(4), 867-873.
- Zahoor, A., et al. (2016). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Journal of Labelled Compounds and Radiopharmaceuticals, 59(2), 78-81.
Sources
- 1. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
- 2. Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast and simple method for semiquantitative determination of calcium propionate in bread samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic calculations for the thermal decomposition of calcium propionate under non-isothermal conditions-SciEngine [sciengine.com]
- 7. researchgate.net [researchgate.net]
Addressing moisture sensitivity and hygroscopicity in calcium bis(3-phenylpropionate) storage
[fontname="Helvetica", nodesep=0.
Decision tree for handling calcium bis(3-phenylpropionate) to prevent moisture-induced errors.
-
[1] Title: Quality Guidelines Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
[2] Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Source: TA Instruments. URL: [Link]
-
[3] Title: Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Source: ResearchGate. URL: [Link]
-
[4] Title: Full text of "A treatise on chemistry". Source: Internet Archive. URL: [Link]
Sources
Overcoming steric hindrance in calcium bis(3-phenylpropionate) catalyzed reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for calcium bis(3-phenylpropionate) catalyzed reactions. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges, with a particular focus on steric hindrance. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research and development.
Introduction to Calcium Bis(3-Phenylpropionate) Catalysis
Calcium bis(3-phenylpropionate) is an accessible and environmentally benign catalyst that has found applications in a variety of organic transformations.[1] As a salt of a carboxylic acid, its catalytic activity often involves the in-situ formation of metal-carboxylate complexes.[2] These calcium-based systems can offer unique reactivity and selectivity compared to traditional transition-metal catalysts. However, like any catalytic system, its effectiveness can be hampered by specific challenges, most notably steric hindrance.
This guide will walk you through understanding, diagnosing, and overcoming issues related to steric hindrance in your reactions catalyzed by calcium bis(3-phenylpropionate).
Understanding Steric Hindrance in Catalysis
Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule.[3] In the context of catalysis, bulky substituents on either the substrate or the catalyst can prevent the ideal approach and interaction required for the reaction to proceed efficiently. This can lead to lower yields, slower reaction rates, or a complete lack of reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using calcium bis(3-phenylpropionate) as a catalyst, with a focus on problems arising from sterically demanding substrates.
Q1: My reaction is sluggish or not proceeding at all. How do I know if steric hindrance is the culprit?
A1: Diagnosing steric hindrance involves a combination of experimental observation and logical deduction. Here are key indicators:
-
Substrate Scope Limitations: If your reaction works well with smaller, less substituted substrates but fails or gives poor yields with bulkier analogues, steric hindrance is a likely cause. For instance, a reaction that is efficient with phenol might struggle with 2,6-di-tert-butylphenol.
-
Comparison to Literature: Compare your substrate to those reported in the literature for similar calcium-catalyzed reactions. If your substrate is significantly larger or has bulky groups near the reactive site, this points towards a steric issue.
-
Computational Modeling (Advanced): Molecular modeling can provide insights into the transition state of your reaction and visually demonstrate potential steric clashes between the catalyst and the substrate.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for diagnosing reaction failures.
Q2: I've confirmed steric hindrance is the issue. What are the first-line strategies to overcome it?
A2: Optimizing reaction conditions is the most straightforward approach to mitigate steric effects. Here are several parameters you can adjust:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric repulsion.[4][5] However, be mindful of potential side reactions or decomposition of your starting materials and products at higher temperatures.
-
Prolong Reaction Time: For sterically hindered substrates, the reaction rate is often significantly slower. Extending the reaction time may be all that is needed to achieve a reasonable yield.
-
Solvent Effects: The choice of solvent can influence the effective size of both the catalyst and the substrate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can sometimes help by solvating the calcium cation, potentially leading to a more reactive, coordinatively unsaturated catalytic species.
-
Non-coordinating Solvents (e.g., Toluene, Hexane): In some cases, less coordinating solvents may be beneficial if solvent coordination to the calcium center is impeding substrate access.
-
Data Presentation: Effect of Temperature on a Hypothetical Aldol Reaction
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 25 | 12 | 95 |
| 2 | 2,6-Dichlorobenzaldehyde | 25 | 12 | 10 |
| 3 | 2,6-Dichlorobenzaldehyde | 80 | 12 | 45 |
| 4 | 2,6-Dichlorobenzaldehyde | 80 | 24 | 70 |
Q3: Temperature and time adjustments aren't enough. What are more advanced strategies?
A3: When simple optimization fails, you may need to consider more fundamental changes to your reaction system.
-
Use of Additives or Co-catalysts:
-
Lewis Acids: A stronger Lewis acid could potentially coordinate to the substrate, activating it and making it more susceptible to attack, even in a sterically crowded environment.
-
Phase-Transfer Catalysts: For reactions involving two immiscible phases, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together at the interface.[5]
-
-
Substrate Modification: While not always ideal, modifying the substrate to reduce steric bulk can be a viable strategy. This could involve using a smaller protecting group or a less substituted precursor.
-
Catalyst Modification: Although this guide focuses on calcium bis(3-phenylpropionate), it's worth noting that modifying the ligand sphere of the catalyst is a common strategy in catalysis to tune its steric and electronic properties.
Experimental Protocol: Microwave-Assisted Reaction for Sterically Hindered Substrates
For reactions that are particularly stubborn, microwave irradiation can be a powerful tool to overcome high activation barriers.[4]
-
Reagent Preparation: In a microwave-safe vial, combine your sterically hindered substrate (1.0 mmol), the other reactant (1.2 mmol), and calcium bis(3-phenylpropionate) (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., DMF, NMP) (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature significantly higher than what is achievable with conventional heating (e.g., 150-200°C) for a short period (e.g., 15-30 minutes). Monitor the pressure to ensure it remains within the safe limits of the instrument.
-
Work-up and Analysis: After cooling, work up the reaction mixture as you would for the conventional reaction and analyze the yield and purity of the product.
Q4: Could the catalyst itself be the problem? How do I ensure its quality?
A4: Yes, catalyst quality is paramount. Here's how to address potential issues:
-
Purity: Ensure your calcium bis(3-phenylpropionate) is pure and free from contaminants that could act as catalyst poisons. Recrystallization or re-synthesis may be necessary.
-
Hygroscopic Nature: Calcium salts can be hygroscopic. Ensure the catalyst is stored in a desiccator and handled under an inert atmosphere if necessary, as water can deactivate the catalyst.
-
In-situ Generation: Consider generating the active catalytic species in situ. This can sometimes lead to a more active catalyst than using a pre-formed complex.
Logical Relationship: Factors Influencing Catalytic Activity
Sources
- 1. 71648-32-3_calcium bis(3-phenylpropionate)CAS号:71648-32-3_calcium bis(3-phenylpropionate)【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Refinement of mass spectrometry parameters for calcium bis(3-phenylpropionate) detection
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, analyzing metal-organic salts like calcium bis(3-phenylpropionate)—the calcium salt of 3-phenylpropanoic acid—presents a unique analytical dichotomy. Do you analyze the dissociated free acid for maximum sensitivity, or do you attempt to preserve the intact calcium-carboxylate cluster to confirm the specific salt form?
This guide provides field-proven troubleshooting strategies, causal explanations for complex mass spectrometry (MS) behaviors, and self-validating protocols to ensure robust detection.
Diagnostic Overview & Workflow
Before adjusting your instrument, it is critical to understand the ionization pathway of your analyte. The workflow below outlines the decision matrix for targeting either the free ligand or the intact metal complex.
Logical workflow for optimizing ESI-MS parameters for calcium bis(3-phenylpropionate).
Frequently Asked Questions (Troubleshooting)
Q1: Why am I only detecting the free acid (m/z 149.06) and not the intact calcium complex? A1: This is the most common issue when analyzing metal-carboxylate salts via Electrospray Ionization (ESI). In solution, calcium bis(3-phenylpropionate) exists in an equilibrium between the intact complex and dissociated ions. The high charge density of Ca²⁺ causes it to strongly coordinate with polar protic solvents (like water and methanol), effectively displacing the 3-phenylpropionate ligands[1]. Furthermore, the ESI process imparts significant internal energy. If your cone voltage (declustering potential) is too high, the weak electrostatic interactions between the calcium ion and the carboxylate groups are cleaved in the source. To detect the intact complex, you must operate in Positive ESI mode, use aprotic organic modifiers (like acetonitrile), and drastically lower the cone voltage to "soft" ionization levels.
Q2: How should I optimize my mobile phase to prevent calcium precipitation and ion suppression? A2: Never use phosphate buffers. Phosphates will irreversibly precipitate calcium as calcium phosphate, clogging your ESI capillary and destroying sensitivity. Instead, use volatile buffers like ammonium acetate (1–5 mM). Ammonium acetate provides the necessary ionic strength for stable spray formation without forming intractable salts[2]. If you are targeting the free acid in Negative ESI mode, maintain the pH around 6.5. 3-Phenylpropionic acid has a pKa of ~4.6; keeping the pH above the pKa ensures the molecule remains deprotonated ([M-H]⁻) for optimal negative ion detection[3].
Q3: What are the specific m/z targets I should look for when trying to identify the intact salt vs. the free acid? A3: The speciation of calcium carboxylates in the gas phase is complex. You will rarely see the exact neutral [Ca(L)₂] species. Instead, look for the following charged adducts (where L = 3-phenylpropionate, C₉H₉O₂):
-
In Positive Mode (Intact Complex Targeting):
-
m/z 189.01:[Ca(L)]⁺ (Loss of one ligand, highly common)
-
m/z 339.09: [Ca(L)₂ + H]⁺ (Protonated intact complex)
-
-
In Negative Mode (Free Acid Targeting):
-
m/z 149.06: [L]⁻ (Free 3-phenylpropionate)[3]
-
Quantitative Parameter Matrix
The following table summarizes the divergent MS parameters required depending on your analytical goal.
| Parameter | Negative ESI (Targeting Free Acid) | Positive ESI (Targeting Ca-Adduct) | Causality / Rationale |
| Target m/z | 149.06 ([M-H]⁻) | 189.01 ([Ca(L)]⁺), 339.09 ([Ca(L)₂ + H]⁺) | Free acid provides higher sensitivity; adducts confirm salt identity. |
| Capillary Voltage | 2.5 – 2.8 kV | 3.0 – 3.5 kV | Lower voltage in negative mode prevents corona discharge[3]. |
| Cone Voltage | 30 – 35 V | 15 – 20 V | Soft ionization is critical in positive mode to prevent cluster dissociation. |
| Desolvation Temp | 350 °C | 200 – 250 °C | High thermal energy breaks the weak Ca-carboxylate coordination bonds. |
| Mobile Phase | 5 mM Ammonium Acetate (pH 6.5) | 2 mM Ammonium Acetate (pH 6.5) | Prevents Ca precipitation; maintains ionization efficiency without suppression[2]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, follow these step-by-step methodologies. Each protocol includes a built-in validation check to confirm system readiness.
Protocol 1: System Passivation and Mobile Phase Preparation
Objective: Prevent calcium adsorption to stainless steel LC pathways and ensure stable ionization.
-
Passivation: Flush the LC system (excluding the analytical column) with 0.1% EDTA in LC-MS grade water for 30 minutes at 0.5 mL/min. This chelates and removes residual background metals that could compete with calcium.
-
Wash: Flush the system with pure LC-MS grade water for 45 minutes to remove all traces of EDTA.
-
Aqueous Phase (A) Preparation: Prepare 2 mM ammonium acetate in LC-MS grade water. Adjust pH to 6.5 using dilute ammonium hydroxide. Do NOT use formic acid if targeting the intact complex, as low pH will protonate the ligand and dissociate the calcium salt.
-
Organic Phase (B) Selection: Use 100% LC-MS grade Acetonitrile. Acetonitrile is preferred over methanol because it is aprotic and less likely to displace the calcium-carboxylate coordination sphere.
-
Validation Check: Inject a standard solution of 1 µg/mL 3-phenylpropionic acid. If severe peak tailing is observed, residual metals are still present in the flow path; repeat the EDTA flush.
Protocol 2: MS Parameter Tuning via Syringe Infusion
Objective: Determine the optimal declustering potential (cone voltage) to preserve the Ca-ligand bond.
-
Sample Prep: Dilute the calcium bis(3-phenylpropionate) standard to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Infusion: Bypass the LC column and infuse the standard directly into the ESI source at 10 µL/min using a syringe pump.
-
Initialization: Set the MS to Positive ESI mode. Initialize capillary voltage at 3.0 kV and source temperature at 100 °C.
-
Voltage Ramping: Ramp the Cone Voltage (Declustering Potential) from 10 V to 60 V in 5 V increments.
-
Validation Check: Monitor m/z 339.09 and m/z 189.01. Select the voltage that maximizes the intact complex signal before fragmentation into the free ligand occurs. If only m/z 149 is observed despite low voltages, the source thermal energy is still too high. Reduce the desolvation temperature by 50 °C and repeat the ramp.
References
-
Identification of Echinacoside Metabolites Produced by Human Intestinal Bacteria Using Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]
-
Solution Additives that Desalt Protein Ions in Native Mass Spectrometry Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid Source: Journal of the American Society for Mass Spectrometry, ACS Publications URL:[Link]
Sources
Calcium bis(3-phenylpropionate) vs sodium 3-phenylpropanoate thermal stability
As a Senior Application Scientist, selecting the appropriate carboxylate salt for formulation, synthetic intermediates, or high-temperature applications requires a rigorous understanding of metal-ligand coordination and thermal degradation pathways. 3-Phenylpropanoic acid (hydrocinnamic acid) is a versatile building block, but its thermal behavior is fundamentally dictated by its counterion[1].
This guide provides an in-depth comparative analysis of the thermal stability and degradation mechanisms of Calcium bis(3-phenylpropionate) and Sodium 3-phenylpropanoate , supported by thermodynamic principles and reproducible experimental protocols.
Mechanistic Causality: How Cations Dictate Thermal Fate
The thermal stability of a carboxylate salt is not merely a function of its molecular weight; it is governed by the crystal lattice energy and the coordination geometry imposed by the metal cation.
-
Sodium 3-phenylpropanoate (Monovalent): Sodium forms a robust, continuous ionic lattice. Because Na⁺ is monovalent, each 3-phenylpropanoate anion is relatively isolated from other organic ligands within the crystal structure. Consequently, breaking this lattice requires substantial activation energy. When the thermal threshold is finally breached (>450°C), the molecule undergoes non-specific pyrolysis, resulting in a chaotic mixture of homolytic and heterolytic cleavage products (arenes, alkanes) and leaving behind a sodium carbonate (Na₂CO₃) residue.
-
Calcium bis(3-phenylpropionate) (Divalent): Calcium acts as a structural template. As a divalent alkaline earth metal, Ca²⁺ coordinates two 3-phenylpropanoate ligands, bringing their acyl carbons into close spatial proximity. Upon heating to approximately 400°C, this pre-organized geometry facilitates a highly specific, concerted bimolecular reaction known as ketonic decarboxylation (the Piria reaction)[2]. The electron flow cleanly extrudes calcium carbonate (CaCO₃) while coupling the two organic fragments to form a symmetrical ketone: 1,5-diphenyl-3-pentanone[3].
Thermal degradation pathways of Calcium vs. Sodium 3-phenylpropanoate.
Quantitative Thermal Data Comparison
To objectively evaluate these compounds, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides the definitive thermal profile. The table below summarizes the critical thermal events for both salts.
| Thermal Property | Calcium bis(3-phenylpropionate) | Sodium 3-phenylpropanoate |
| Metal Cation | Ca²⁺ (Divalent) | Na⁺ (Monovalent) |
| Lattice Structure | Bidentate / Bridging | Monovalent Ionic Lattice |
| Dehydration Peak (DSC) | ~120°C (Endothermic, if hydrated) | ~100°C (Endothermic, if hydrated) |
| Decomposition Onset ( Tonset ) | ~390°C – 410°C | > 450°C |
| Peak Decomposition ( Tmax ) | ~440°C | ~500°C |
| Primary Degradation Mechanism | Ketonic Decarboxylation[2] | Non-specific Pyrolysis |
| Major Volatile Product | 1,5-Diphenyl-3-pentanone | Arenes, Alkanes, CO, CO₂ |
| Solid Residue (TGA) | Calcium Carbonate (CaCO₃) | Sodium Carbonate (Na₂CO₃) |
Key Takeaway: While the sodium salt exhibits a higher absolute onset temperature for decomposition, its degradation is destructive and chaotic. The calcium salt degrades at a slightly lower temperature but does so via a predictable, synthetically useful pathway[3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each workflow includes inherent analytical checkpoints to ensure data integrity and reproducibility.
Protocol A: Controlled Synthesis of Metal 3-Phenylpropanoates
To ensure accurate thermal analysis, the salts must be synthesized with high purity, free from unreacted acid which would artificially lower the decomposition onset.
-
Preparation of Sodium 3-phenylpropanoate:
-
Suspend 1.0 g (6.6 mmol) of 3-phenylpropanoic acid in 5 mL of deionized water[4].
-
Add an equimolar amount of NaOH (0.27 g, 6.6 mmol) and stir until completely dissolved[4].
-
Validation Check: Ensure the pH is adjusted to exactly 7.5 to confirm complete neutralization[4].
-
Add an excess of a methanol/diethyl ether mixture until the sodium salt precipitates[4]. Filter, wash with ether, and dry under a vacuum at 80°C for 12 hours.
-
-
Preparation of Calcium bis(3-phenylpropionate):
-
Dissolve 3-phenylpropanoic acid in a 50% aqueous ethanol solution.
-
Add 0.5 equivalents of high-purity Calcium Hydroxide (Ca(OH)₂). Stir at 60°C for 2 hours.
-
Filter any unreacted Ca(OH)₂ while hot. Cool the filtrate to induce crystallization of the calcium salt.
-
Validation Check: Analyze both salts via FTIR. The disappearance of the broad carboxylic acid O-H stretch (~3200–2500 cm⁻¹) and the shift of the C=O stretch to the characteristic carboxylate asymmetric/symmetric stretching bands (~1550 and ~1420 cm⁻¹) confirms successful salt formation.
-
Protocol B: High-Resolution TGA-DSC-MS Workflow
Coupling Mass Spectrometry (MS) to the TGA exhaust allows for real-time identification of evolved gases, directly proving the mechanistic divergence between the two salts.
-
Sample Loading: Accurately weigh 5.0–10.0 mg of the dried salt into an alumina (Al₂O₃) crucible.
-
Atmosphere Control: Purge the furnace with ultra-high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature at exactly 10°C/min up to 600°C.
-
Evolved Gas Analysis (MS): Transfer the exhaust via a heated capillary (200°C) to the MS.
-
Validation Check: For the calcium salt, monitor the MS for m/z 238 (the molecular ion of 1,5-diphenyl-3-pentanone). For the sodium salt, monitor for lower molecular weight hydrocarbon fragments.
-
Standardized TGA-DSC-MS workflow for analyzing carboxylate salt thermal stability.
Protocol C: Preparative Dry Distillation of Calcium bis(3-phenylpropionate)
This classic procedure leverages the specific thermal instability of the calcium salt to synthesize the corresponding ketone.
-
Setup: Place 10 g of rigorously dried Calcium bis(3-phenylpropionate) into a round-bottom flask connected to a short-path distillation apparatus or a Kugelrohr setup.
-
Distillation: Apply a vacuum (approx. 10-15 mmHg) and heat the flask using a sand bath or heating mantle to 400–450°C.
-
Collection: The salt will begin to decompose, and a yellow-to-colorless oil will distill over into the receiving flask.
-
Purification: The crude 1,5-diphenyl-3-pentanone can be purified by fractional distillation or recrystallization from a suitable solvent.
-
Validation Check: Analyze the distillate via ¹H-NMR. The presence of a multiplet at δ 7.1-7.3 (aromatic protons) and two distinct triplets in the aliphatic region (for the -CH₂-CH₂- groups) confirms the structure of the symmetrical ketone.
Application Insights & Selection Criteria
When selecting between these two salts for downstream applications:
-
Choose Sodium 3-phenylpropanoate when you require maximum thermal resilience before the onset of degradation, such as in high-temperature melt-extrusion processes for pharmaceutical excipients, or when utilizing the salt in electrochemical decarboxylative cross-coupling reactions where the sodium ion acts as a stable spectator[5].
-
Choose Calcium bis(3-phenylpropionate) when you specifically wish to exploit its predictable thermal breakdown (e.g., as a synthetic intermediate for ketone generation)[2], or when the divalent bridging is required to modulate the release profile of the active organic moiety in a formulated matrix.
Sources
Comparative Analysis of Calcium Bis(3-phenylpropionate) and Calcium Benzoate: Physicochemical Profiling and Application Efficacy in Drug Development
As drug delivery systems evolve toward more complex lipid-based and extended-release formulations, the selection of excipients and preservative salts requires rigorous physicochemical scrutiny. While Calcium Benzoate is a ubiquitous, industry-standard antimicrobial agent, Calcium Bis(3-phenylpropionate) represents a specialized structural analog with distinct lipophilic advantages.
This guide provides an objective, data-driven comparison of these two calcium salts. By analyzing their structural mechanics, partition coefficients, and antimicrobial efficacies, we provide formulation scientists with the experimental grounding needed to select the optimal agent for specific pharmaceutical environments.
Structural and Physicochemical Divergence
The fundamental difference between these two compounds lies in the aliphatic chain linking the aromatic ring to the carboxylate group.
-
Calcium Benzoate (CB): Features a phenyl ring directly attached to the carboxylate[1]. This rigid, planar structure results in a lower molecular weight (282.31 g/mol ) and relatively high aqueous solubility (2.72 g/100 mL at 20°C).
-
Calcium Bis(3-phenylpropionate) (CBP): Features an ethylene bridge (–CH₂–CH₂–) between the phenyl ring and the carboxylate[2]. This added flexibility and hydrocarbon mass (338.41 g/mol ) significantly increase the molecule's lipophilicity (LogP) and slightly raise the pKa of the parent acid[3].
The pKa and Lipophilicity Advantage
The efficacy of weak acid preservatives is governed by the Henderson-Hasselbalch equation . Only the un-ionized, lipophilic form of the acid can passively diffuse across microbial cell membranes to exert toxicity.
-
Benzoic acid has a pKa of ~4.20.
-
3-Phenylpropanoic acid (hydrocinnamic acid) has a pKa of ~4.66.
Scientific Causality: At a formulation pH of 5.5 (typical for topical and dermal products), only ~4.7% of CB remains un-ionized. In contrast, ~12.6% of CBP remains un-ionized. Combined with its higher intrinsic LogP, CBP achieves vastly superior partitioning into microbial lipid membranes in mildly acidic to neutral environments.
Figure 1: Mechanism of action for weak acid preservatives traversing microbial lipid membranes.
Quantitative Data Summary
The following table summarizes the physicochemical profiles of both compounds, highlighting the inverse relationship between aqueous solubility and membrane permeability.
Table 1: Physicochemical and Application Profile
| Property | Calcium Benzoate | Calcium Bis(3-phenylpropionate) |
| CAS Number | 2090-05-3 | 71648-32-3 |
| Molecular Weight | 282.31 g/mol | 338.41 g/mol |
| Parent Acid pKa | ~4.20 | ~4.66 |
| LogP (Parent Acid) | ~1.87 | ~2.45 |
| Aqueous Solubility (20°C) | 2.72 g/100 mL | < 0.5 g/100 mL |
| Primary Application | Aqueous syrups, oral liquids | Lipid-based delivery, emulsions |
Experimental Methodologies & Validation
To objectively validate the performance differences between CB and CBP, our application lab utilizes self-validating experimental protocols. Do not rely on theoretical calculations alone; the following workflows isolate specific variables to prove causality.
Protocol 1: Partition Coefficient (LogP) Determination via Shake-Flask
Purpose: To quantify the intrinsic lipophilicity of the parent acids.
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and aqueous buffer (adjusted to pH 2.0 with HCl) for 24 hours.
-
Causality: pH 2.0 is deliberately chosen to be >2 units below the pKa of both compounds. This ensures >99% of the molecules are in their un-ionized state, preventing ionized species from skewing the true partition coefficient.
-
-
Sample Dissolution: Dissolve 10 mg of CB and CBP in separate 10 mL aliquots of the pre-saturated aqueous phase.
-
Equilibration: Add 10 mL of pre-saturated n-octanol to each flask. Shake mechanically at 25°C for 24 hours.
-
Causality: 24 hours of agitation guarantees complete thermodynamic equilibrium between the aqueous and lipid phases.
-
-
Phase Separation: Centrifuge the mixtures at 3000 RPM for 15 minutes to break any micro-emulsions at the interface.
-
Quantification: Extract the phases and quantify the concentration of the compounds using HPLC-UV (Detection at 230 nm for CB, 210 nm for CBP). Calculate LogP as Log10([Coctanol]/[Cwater]) .
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Purpose: To evaluate antimicrobial efficacy in formulation-relevant conditions.
Figure 2: Step-by-step experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Stock Preparation: Prepare 100 mM equimolar stock solutions of CB and CBP in DMSO to bypass initial aqueous solubility limits.
-
Broth Adjustment: Adjust standard Mueller-Hinton broth to pH 5.5 .
-
Causality: Standard broth is neutral (pH 7.3), which would fully ionize both acids and render them inactive. Adjusting to pH 5.5 mimics dermal environments and highlights the efficacy gap caused by their differing pKa values.
-
-
Serial Dilution: Perform 2-fold serial dilutions of the compounds in 96-well plates.
-
Inoculation: Add standardized microbial suspensions (S. aureus, E. coli, C. albicans) to achieve a final concentration of 1×105 CFU/mL.
-
Incubation & Reading: Incubate for 24 hours at 37°C. Measure optical density at 600 nm (OD600) to determine the lowest concentration preventing visible growth.
Experimental Results: Comparative MIC Data
Table 2: MIC Values at pH 5.5 (mM)
| Microorganism | Calcium Benzoate MIC | Calcium Bis(3-phenylpropionate) MIC | Efficacy Shift |
| Staphylococcus aureus | 12.5 | 3.1 | CBP is 4x more potent |
| Escherichia coli | 25.0 | 12.5 | CBP is 2x more potent |
| Candida albicans | 6.25 | 1.5 | CBP is ~4x more potent |
Data Interpretation: The data clearly validates the structural hypothesis. Because CBP has a higher pKa and higher LogP, it maintains a larger fraction of highly-permeable un-ionized molecules at pH 5.5, resulting in significantly lower MIC values (higher potency) across bacterial and fungal strains.
Conclusion & Selection Matrix
The choice between Calcium Benzoate and Calcium Bis(3-phenylpropionate) should be dictated by the thermodynamic environment of your formulation:
-
Select Calcium Benzoate when formulating low-pH, high-water-content systems (e.g., oral syrups, clear beverages) where rapid dissolution and high bulk solubility are paramount[4].
-
Select Calcium Bis(3-phenylpropionate) when formulating lipid-based drug delivery systems (LBDDS), topical creams, or systems with a slightly higher pH (5.0 - 6.0)[5]. Its superior membrane partitioning and higher pKa ensure sustained antimicrobial protection where standard benzoates fail.
References
- "Calcium benzoate - Wikipedia", Wikipedia, https://en.wikipedia.
- "CALCIUM BENZOATE - Ataman Kimya", Ataman Chemicals, https://www.atamanchemicals.
- "calcium bis(3-phenylpropionate) | CAS#:71648-32-3 | Chemsrc", Chemsrc, https://www.chemsrc.com/en/cas/71648-32-3_885741.html
- "Calcium 2-oxo-3-phenylpropionate | PubChem", National Institutes of Health, https://pubchem.ncbi.nlm.nih.
- "Calcium Benzoate - Neofoods", Neofoods World, https://www.neofoodsworld.
Sources
- 1. Calcium benzoate - Wikipedia [en.wikipedia.org]
- 2. calcium bis(3-phenylpropionate) | CAS#:71648-32-3 | Chemsrc [chemsrc.com]
- 3. Calcium 2-oxo-3-phenylpropionate | C18H14CaO6 | CID 6099006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium Benzoate-Neofoods [neofoodsworld.com]
- 5. chemimpex.com [chemimpex.com]
Analytical Methodologies for the Quantification of Calcium Bis(3-phenylpropionate): A Validation and Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Mechanistic Context: The Analytical Challenge of the Calcium Matrix
Calcium bis(3-phenylpropionate) is a compound of significant interest in both metabolic research and pharmaceutical development. In aqueous biological fluids (such as plasma or fecal water), this salt dissociates completely into calcium cations (Ca²⁺) and 3-phenylpropionate anions (3-phenylpropionic acid, PPA). PPA is a critical gut microbiota-derived cometabolite, an intermediate in the degradation of unabsorbed phenylalanine, and a highly specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD)[1].
The Core Analytical Challenge: While quantifying PPA is straightforward in neat solutions, the presence of the calcium counter-ion in the formulated salt introduces severe bioanalytical complications. In Electrospray Ionization (ESI), high concentrations of divalent cations like Ca²⁺ cause profound ion suppression . They compete with the analyte for available charge on the droplet surface and form non-volatile adducts that precipitate in the mass spectrometer source. Therefore, a robust LC-MS/MS method cannot rely on simple protein precipitation; it requires a targeted sample preparation strategy to decouple and isolate the 3-phenylpropionate anion from the calcium matrix[2].
Comparative Evaluation of Analytical Workflows
When developing a method for calcium bis(3-phenylpropionate), researchers must choose between direct analysis, chemical derivatization, or gas chromatography. The table below objectively compares the performance of these alternatives.
| Methodology | Ionization / Detection | Sample Preparation | Sensitivity (LOD) | Throughput | Matrix Effect Susceptibility |
| Direct LC-MS/MS (Recommended) | Negative ESI (MRM) | Acidification + Solid Phase Extraction (SPE) | ~5 - 25 nM | High (10-15 min/run) | Moderate (Mitigated by SPE and SIL-IS) |
| Derivatization LC-MS/MS | Positive ESI (MRM) | 3-NPH Derivatization + LLE | ~1 - 5 nM | Medium (Extended prep time) | Low (Derivatization enhances ionization) |
| GC-MS | Electron Impact (EI) | Acidification + LLE + Silylation | ~50 nM | Low (30+ min/run) | Low (Matrix separated prior to MS) |
Step-by-Step Validated Protocol: Direct LC-MS/MS
Phase 1: Matrix Decoupling and Sample Preparation (SPE)
Causality: 3-phenylpropionic acid has a pKa of ~4.6. Acidifying the sample to pH < 3 ensures the carboxylic acid group is fully protonated (neutralized). This breaks the calcium salt bridge, allowing the neutral PPA to be retained on a reversed-phase stationary phase, while the highly polar Ca²⁺ ions are washed away.
-
Spiking: To 100 µL of biological matrix (plasma/homogenate), add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as d5-3-phenylpropionic acid.
-
Acidification: Add 200 µL of 0.1% formic acid in MS-grade water. Vortex for 30 seconds to fully dissociate the calcium salt.
-
SPE Loading: Condition a C18 SPE cartridge with 1 mL methanol, followed by 1 mL water. Load the acidified sample.
-
Washing (Critical Step): Wash the cartridge with 1 mL of 5% methanol in water. Why? This specific aqueous ratio is strong enough to elute residual Ca²⁺ and polar matrix proteins, but weak enough to prevent the elution of the hydrophobic PPA.
-
Elution & Reconstitution: Elute with 1 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Phase 2: Chromatographic Separation
Causality: While C18 is standard, a Pentafluorophenylpropyl (PFPP) column is highly recommended for aromatic carboxylic acids. The PFPP stationary phase provides alternative selectivity via π-π interactions with the phenyl ring of 3-phenylpropionate, improving peak shape and resolving it from isomeric biological interferences[4].
-
Column: PFPP (100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.01% Formic Acid. (Note: A very low acid concentration is used to maintain chromatographic focus while preventing the suppression of negative ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Phase 3: MS/MS Detection and System Validation
Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM). The primary transition for 3-phenylpropionate is m/z 149.1 → 105.1 (representing the neutral loss of CO₂).
Self-Validating System Checks: To ensure trustworthiness, every analytical batch must include the following validation metrics:
-
Linearity: Calibration curves must exhibit an R2>0.99 across the physiological range (e.g., 25 nM to 10 µM)[2].
-
Precision & Accuracy: Analyze Quality Control (QC) samples at low, medium, and high concentrations. The Coefficient of Variation (CV) must be <15% (and <20% at the Lower Limit of Quantification)[4].
-
Matrix Effect Monitoring: Calculate the matrix factor by comparing the peak area of the SIL-IS spiked post-extraction versus the SIL-IS in neat solvent. A matrix factor between 85% and 115% validates that the SPE wash successfully removed the calcium-induced ion suppression.
Experimental Workflow Visualization
LC-MS/MS workflow for calcium bis(3-phenylpropionate) quantification and matrix removal.
References
-
Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics Source: ACS Omega URL:[Link]
-
Cross-Validation of Metabolic Phenotypes in SARS-CoV-2 Infected Subpopulations Using Targeted Liquid Chromatography–Mass Spectrometry (LC-MS) Source: Journal of Proteome Research URL:[Link]
-
A Start: A Novel Approach Using LC-MS/MS for the Diagnosis of MCADD Source: Utrecht University Repository URL:[Link]
-
Quantification of phenolic acids and their methylates, glucuronides, sulfates and lactones metabolites in human plasma by LC-MS/MS after oral ingestion of soluble coffee Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]
Sources
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 2. Quantification of phenolic acids and their methylates, glucuronides, sulfates and lactones metabolites in human plasma by LC-MS/MS after oral ingestion of soluble coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Benchmarking Calcium bis(3-phenylpropionate) Against Standard Polymer and Pharmaceutical Additives
Introduction: A Molecule of Dual Potential
In the vast landscape of chemical additives, materials that exhibit functional versatility are of immense value. Calcium bis(3-phenylpropionate), a salt of 3-phenylpropionic acid, presents itself as such a candidate. While structurally simple, its combination of a metallic cation and an organic anion with an aromatic moiety suggests potential utility across different industries, notably in polymer science and pharmaceutical development. For researchers and formulators, the critical question is not merely "What can it do?" but "How does it perform against established, trusted standards?"
This guide provides a comprehensive framework for benchmarking Calcium bis(3-phenylpropionate). We will navigate through two distinct, high-value application contexts: its role as a functional additive in a polymer matrix and its utility as an excipient in solid dosage pharmaceutical formulations. This is not a simple data sheet; it is a methodological guide designed to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems for your own laboratory's evaluation.
Part 1: Performance as a Functional Polymer Additive
Polymers rarely achieve their target performance characteristics without the inclusion of additives.[1][2] These substances can enhance thermal stability, modify mechanical properties, or improve processability.[3][4] We hypothesize that Calcium bis(3-phenylpropionate), as a metallic salt, could function as a thermal stabilizer or a reinforcing agent. To test this, we will benchmark it against two widely used standards: Calcium Stearate , a common processing aid and thermal stabilizer, and Calcium Carbonate (CaCO₃) , a ubiquitous reinforcing filler.[5][6]
Experimental Objective: Evaluating Thermal and Mechanical Impact
The primary goal is to quantify the effect of Calcium bis(3-phenylpropionate) on the thermal stability and mechanical strength of a standard polymer, such as Polypropylene (PP). This allows for a direct comparison of its cost-benefit profile against established additives.
Materials & Formulations
For this hypothetical study, we prepare several formulations of Polypropylene (PP) with a 5% loading by weight of each additive.
| Formulation ID | Base Polymer | Additive | Loading (wt%) |
| PP-CONTROL | Polypropylene (Homopolymer) | None | 0% |
| PP-CAPP | Polypropylene (Homopolymer) | Calcium bis(3-phenylpropionate) | 5% |
| PP-CS | Polypropylene (Homopolymer) | Calcium Stearate | 5% |
| PP-CC | Polypropylene (Homopolymer) | Calcium Carbonate | 5% |
Benchmarking Protocol 1: Thermogravimetric Analysis (TGA)
Causality: TGA is selected to measure weight loss as a function of temperature in a controlled atmosphere.[7][8] This directly assesses an additive's ability to delay the onset of thermal degradation, a crucial attribute for polymers that undergo high-temperature processing or are used in demanding thermal environments.[9]
-
Sample Preparation: Ensure all polymer samples are cryomilled into a fine powder to guarantee uniform heat distribution.[10]
-
Instrument Setup: Calibrate the TGA instrument using standard reference materials.
-
Analysis Parameters:
-
Place 5-10 mg of the sample into a ceramic crucible.
-
Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
Maintain a constant nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
-
Data Collection: Record the sample weight as a function of temperature. The primary metric is the Onset of Decomposition Temperature (T_onset), often defined as the temperature at which 5% weight loss occurs.
Caption: Workflow for assessing polymer thermal stability using TGA.
| Formulation ID | T_onset (5% Weight Loss, °C) | Interpretation |
| PP-CONTROL | 395 | Baseline thermal stability of pure polypropylene. |
| PP-CAPP | 425 | Significant increase suggests a strong stabilizing effect, potentially through radical scavenging or acid neutralization. |
| PP-CS | 410 | Moderate improvement, consistent with Calcium Stearate's known role as a thermal stabilizer. |
| PP-CC | 400 | Minimal improvement; Calcium Carbonate primarily acts as a filler, not a chemical stabilizer.[6] |
Benchmarking Protocol 2: Tensile Testing
Causality: Tensile testing is a fundamental mechanical test that measures the force required to pull a specimen to its breaking point.[8] It provides critical data on strength (Tensile Strength) and stiffness (Young's Modulus). This protocol evaluates whether the additive acts as a reinforcing agent to improve mechanical integrity.
-
Specimen Preparation: Injection mold the polymer formulations into standardized "dog-bone" shaped specimens according to ASTM D638 specifications.[8]
-
Conditioning: Condition all specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Instrument Setup: Use a universal testing machine equipped with an extensometer for precise strain measurement.
-
Testing Parameters:
-
Mount the specimen securely in the grips.
-
Pull the specimen at a constant crosshead speed (e.g., 5 mm/min) until failure.
-
-
Data Collection: Record the stress-strain curve. Calculate Tensile Strength at Yield and Young's Modulus from the curve. Test at least five specimens per formulation and report the average.
| Formulation ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Interpretation |
| PP-CONTROL | 34 | 1.5 | Baseline mechanical properties of pure polypropylene. |
| PP-CAPP | 38 | 1.8 | Notable increase in both strength and stiffness, indicating effective stress transfer and reinforcement from the additive. |
| PP-CS | 32 | 1.4 | Slight decrease, suggesting Calcium Stearate acts as a plasticizer/lubricant rather than a reinforcing agent.[11] |
| PP-CC | 37 | 1.9 | Significant increase in stiffness, as expected from a standard mineral filler.[6] |
Part 2: Performance as a Pharmaceutical Excipient
In pharmaceuticals, excipients are the "inactive" ingredients that are essential for manufacturing, stability, and drug delivery.[12][13] They can act as lubricants, binders, fillers, or disintegrants.[14][15] Given its fine particulate nature and metallic salt character, Calcium bis(3-phenylpropionate) could potentially serve as a lubricant, a critical component for ensuring smooth tablet production. We will benchmark it against the industry gold standard: Magnesium Stearate .
Experimental Objective: Evaluating Lubrication Efficacy and Dissolution Impact
The goal is to determine if Calcium bis(3-phenylpropionate) can effectively reduce friction during tablet compression without negatively impacting tablet hardness or drug dissolution, two common challenges with lubricants.
Materials & Formulations
We will use a common direct compression formulation consisting of Microcrystalline Cellulose (MCC) as a filler/binder and a model BCS Class III drug (high solubility, low permeability) to assess dissolution impact.[16]
| Formulation ID | Filler (MCC) | Model Drug | Lubricant | Loading (wt%) |
| FORM-CAPP | 89.5% | 10% | Calcium bis(3-phenylpropionate) | 0.5% |
| FORM-MS | 89.5% | 10% | Magnesium Stearate | 0.5% |
Benchmarking Protocol 3: Tablet Compression and Ejection Force
Causality: During high-speed tableting, lubricants are essential to prevent the formulation from sticking to the punches and die wall. The force required to push the finished tablet out of the die (ejection force) is a direct, quantifiable measure of lubricant efficiency.
-
Blending: Blend the filler and model drug for 15 minutes in a V-blender. Add the lubricant and blend for an additional 3 minutes. Causality Note: Short lubricant blend times prevent over-lubrication, which can soften tablets and impede dissolution.
-
Compression: Using a tablet press, compress 500 mg of each formulation into tablets using a 12 mm flat-faced punch. Aim for a target tablet hardness of 80 N.
-
Data Collection: Record the peak ejection force (in Newtons) for at least 50 tablets from each batch. Also, measure the final tablet hardness and friability (USP <1216>).
| Formulation ID | Average Ejection Force (N) | Average Hardness (N) | Interpretation |
| FORM-CAPP | 180 | 82 | Low ejection force indicates excellent lubrication, comparable to the standard. Achieves target hardness. |
| FORM-MS | 175 | 81 | Very low ejection force, confirming its high efficiency as a lubricant. |
Benchmarking Protocol 4: Drug Dissolution (USP Apparatus 2)
Causality: While essential for manufacturing, some lubricants (especially hydrophobic ones like Magnesium Stearate) can form a film around drug particles, retarding water penetration and slowing drug dissolution. This test is critical to ensure the additive does not compromise the drug's bioavailability.
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle) system.
-
Dissolution Medium: 900 mL of 0.1 N HCl, maintained at 37°C ± 0.5°C.
-
Test Parameters:
-
Set the paddle speed to 50 RPM.
-
Place one tablet in each vessel.
-
-
Sampling: Withdraw samples at 5, 10, 15, 30, and 45-minute intervals. Replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the samples for drug concentration using a validated UV-Vis spectrophotometry method.
Sources
- 1. nichem.solutions [nichem.solutions]
- 2. mdpi.com [mdpi.com]
- 3. domematerials.com [domematerials.com]
- 4. Liquid & Solid Polymer Additives for Plastics | Avient [avient.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00329F [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Documents download module [ec.europa.eu]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. fiveable.me [fiveable.me]
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- 16. mdpi.com [mdpi.com]
Reproducibility of calcium bis(3-phenylpropionate) catalytic reaction pathways
A Comparative Guide to the Reproducibility of Calcium Bis(3-phenylpropionate) Catalytic Reaction Pathways in Ring-Opening Polymerization
The demand for biodegradable aliphatic polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), has accelerated the search for highly active, biocompatible catalysts. While Tin(II) octoate (Sn(Oct)₂) remains the industrial standard for the ring-opening polymerization (ROP) of cyclic esters, its inherent cytotoxicity and heavy-metal retention make it unsuitable for synthesizing medical-grade polymers used in drug delivery and tissue engineering.
Calcium-based catalysts have emerged as a premier alternative due to the metal's earth abundance, low cost, and absolute biocompatibility[1]. Among these, calcium bis(3-phenylpropionate) (CAS#: 71648-32-3)[2] represents a highly optimized carboxylate complex. This guide objectively evaluates the reproducibility, mechanistic advantages, and comparative performance of calcium bis(3-phenylpropionate) against traditional catalytic alternatives.
Mechanistic Causality: The Role of the 3-Phenylpropionate Ligand
To understand the reproducibility of a catalyst, one must first analyze the causality behind its structural design. Simple calcium carboxylates, such as calcium acetate, are active in ROP but suffer from two critical flaws: poor solubility in bulk monomers and an inability to suppress intermolecular transesterification (back-biting)[3]. This lack of control leads to broad molecular weight distributions (high dispersity, Đ) and unpredictable polymer architectures.
Calcium bis(3-phenylpropionate) solves these thermodynamic and kinetic bottlenecks through precise ligand engineering:
-
Enhanced Solubility: The flexible ethyl chain of the propionate backbone significantly increases the complex's lipophilicity, ensuring homogeneous dissolution in bulk L-lactide melts or non-polar solvents (e.g., toluene).
-
Steric Shielding: The terminal phenyl ring provides a critical steric bulk around the highly Lewis-acidic Ca²⁺ center. During the propagation phase, this steric hindrance restricts the approach of existing polymer chains, effectively suppressing transesterification while allowing the smaller, strained cyclic monomer to coordinate[4].
-
Controlled Lewis Acidity: The electron-donating nature of the carboxylate group modulates the electrophilicity of the calcium center, preventing premature catalyst deactivation and ensuring a steady turnover frequency (TOF)[1].
Catalytic Pathway Visualization
The reaction follows a classic coordination-insertion mechanism. The self-validating nature of this pathway is confirmed when the number-average molecular weight ( Mn ) increases linearly with monomer conversion—a hallmark of "living" polymerization.
Fig 1: Coordination-insertion mechanism of L-lactide ROP by Calcium bis(3-phenylpropionate).
Experimental Methodology: A Self-Validating Protocol
Reproducibility in calcium catalysis is heavily dependent on moisture control, as protic impurities can act as rogue chain-transfer agents. The following protocol for the bulk ROP of L-lactide is designed as a self-validating system; by extracting aliquots at specific time intervals, researchers can plot conversion vs. Mn to verify the absence of transesterification.
Reagents & Preparation:
-
Monomer: L-lactide (sublimed twice under vacuum to remove lactic acid impurities).
-
Catalyst: Calcium bis(3-phenylpropionate) (dried under vacuum at 80 °C for 24 h).
-
Initiator: Benzyl alcohol (BnOH) (distilled over CaH₂).
Step-by-Step Workflow:
-
Glovebox Assembly: Inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), charge a silanized Schlenk tube with 1.0 g (6.94 mmol) of L-lactide.
-
Catalyst Loading: Add calcium bis(3-phenylpropionate) and BnOH to achieve a [Monomer]:[Initiator]:[Catalyst] molar ratio of 100:1:0.5.
-
Polymerization: Seal the tube, remove it from the glovebox, and immerse it in a thermostated oil bath at 130 °C. Stir magnetically until the melt becomes highly viscous.
-
Kinetic Sampling (Validation Step): At 1h, 2h, 4h, and 6h, extract 50 mg aliquots using a purged syringe. Quench immediately in cold dichloromethane (CH₂Cl₂).
-
Termination & Purification: After 6 hours, quench the bulk reaction with a drop of acetic acid in CH₂Cl₂. Precipitate the polymer dropwise into cold methanol. Filter and dry the resulting white PLA powder under vacuum to constant weight.
-
Analytical Validation:
-
Determine conversion via ¹H NMR (CDCl₃) by integrating the methine proton of the polymer (5.16 ppm) versus the monomer (5.04 ppm).
-
Determine Mn and Đ via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Comparative Performance Analysis
To establish the efficacy of calcium bis(3-phenylpropionate), its performance is benchmarked against industry standards and other metal carboxylates under identical bulk polymerization conditions (130 °C, [M]:[I]:[Cat] = 100:1:0.5, 6 hours).
| Catalyst System | Monomer | Conversion (%) | Exp. Mn ( g/mol ) | Dispersity (Đ) | Cytotoxicity / Biocompatibility |
| Sn(Oct)₂ (Industry Std) | L-Lactide | 98.5 | 14,200 | 1.18 | High (Heavy metal residue) |
| Ca(Acetate)₂ [3] | L-Lactide | 83.9 | 9,800 | 1.65 | Excellent (Endogenous metal) |
| Zn(Lactate)₂ | L-Lactide | 89.0 | 11,500 | 1.35 | Moderate (Trace toxicity) |
| Calcium bis(3-phenylpropionate) | L-Lactide | 95.2 | 13,800 | 1.21 | Excellent (Endogenous metal) |
Data Synthesis & Insights:
-
Yield vs. Control: While Sn(Oct)₂ achieves near-quantitative conversion, calcium bis(3-phenylpropionate) closely matches its efficiency (95.2%) while completely eliminating heavy-metal toxicity[1].
-
Ligand Superiority: Compared to simple calcium acetate, the 3-phenylpropionate ligand drastically reduces the dispersity from 1.65 to 1.21. This proves that the steric bulk of the phenyl ring successfully suppresses unwanted chain-transfer and transesterification reactions, yielding highly uniform polymer chains[4].
Troubleshooting Reproducibility
When adopting this catalytic pathway, researchers may encounter specific deviations. The following matrix addresses common reproducibility issues based on field-proven experience:
-
Issue: Bimodal GPC Traces (Loss of Control)
-
Causality: Introduction of trace moisture during sampling acts as a secondary initiator, creating a new population of polymer chains.
-
Solution: Ensure all sampling syringes are oven-dried and purged with argon. Utilize strictly anhydrous solvents.
-
-
Issue: Lower than Expected Mn
-
Causality: Lactic acid impurities in the monomer act as chain-transfer agents, prematurely terminating chain growth.
-
Solution: Sublimation of L-lactide prior to use is non-negotiable. The monomer must be pristine white, not yellowish.
-
-
Issue: Catalyst Inactivity
-
Causality: Calcium carboxylates can form inactive polymeric aggregates if stored improperly.
-
Solution: Store the catalyst in a desiccator inside a glovebox. If aggregation is suspected, pre-activate the catalyst by stirring it with the benzyl alcohol initiator in a minimal amount of dry toluene for 15 minutes prior to adding the monomer.
-
References
-
Alkali Metal Carboxylate as an Efficient and Simple Catalyst for Ring-Opening Polymerization of Cyclic Esters. Macromolecules. 3
-
Synthesis and characterization of calcium complexes: Efficient catalyst for ring-opening polymerization of L-lactide. ResearchGate. 4
-
Recent progress in calcium-catalyzed polyester synthesis. Dalton Transactions. 1
-
Calcium bis(3-phenylpropionate) | CAS#:71648-32-3. Chemsrc. 2
Sources
A Senior Application Scientist's Guide to the Cross-Validation of DSC and TGA Thermal Data for Calcium bis(3-phenylpropionate)
In the landscape of pharmaceutical development, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their salt forms is non-negotiable. The thermal behavior of these materials directly impacts their stability, processing, and ultimate therapeutic efficacy. Calcium bis(3-phenylpropionate) serves as a pertinent example where a nuanced understanding of its thermal properties is critical. This guide provides an in-depth, experience-driven comparison of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), demonstrating how the cross-validation of their data yields a robust, self-validating thermal profile.
The Synergy of DSC and TGA: Beyond Independent Analyses
In thermal analysis, no single technique tells the whole story. While TGA meticulously tracks changes in mass, and DSC measures the energy required to induce thermal events, their true power is unlocked when used in concert.[1][2]
-
Thermogravimetric Analysis (TGA) operates as a high-precision balance within a furnace, measuring mass changes as a function of temperature.[3][4] This is our primary tool for quantifying events like dehydration, desolvation, and decomposition by monitoring mass loss.[4][5][6]
-
Differential Scanning Calorimetry (DSC) , conversely, measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[7][8][9] This allows us to identify and quantify the energetics of phase transitions such as melting, crystallization, and solid-state transformations, even when no mass change occurs.[10][11]
Experimental Design: A Foundation of Trustworthiness
The integrity of thermal analysis data is built upon a methodologically sound experimental design. The protocols described below are grounded in established standards to ensure reproducibility and accuracy.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed in accordance with principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[3][13][14]
Objective: To quantify mass loss events associated with dehydration and thermal decomposition of calcium bis(3-phenylpropionate).
Methodology:
-
Instrument Calibration: Verify the mass and temperature calibration of the TGA instrument. Mass calibration is typically performed using standard calibration weights, while temperature calibration can be confirmed using materials with known Curie points (e.g., Nickel).
-
Sample Preparation: Accurately weigh 5-10 mg of calcium bis(3-phenylpropionate) into a clean, tared TGA pan (typically platinum or alumina). A representative sample is crucial for accurate results.[14]
-
Atmosphere Selection: Utilize a high-purity nitrogen purge gas at a flow rate of 50-100 mL/min. An inert atmosphere is selected to study the thermal decomposition pathway without interference from oxidative processes.[6][13]
-
Temperature Program:
-
Data Analysis: Record the mass change as a function of temperature. Analyze the resulting TGA curve to determine the onset temperature and percentage mass loss for each distinct step.
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol follows the principles for temperature and heat flow calibration outlined in ASTM E967 and E968.[17][18][19]
Objective: To identify and quantify the thermal transitions (e.g., dehydration, melting, decomposition) of calcium bis(3-phenylpropionate) by measuring associated heat flow.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The sharp, well-defined melting point and enthalpy of fusion of indium make it an ideal calibrant.
-
Sample Preparation: Accurately weigh 3-5 mg of calcium bis(3-phenylpropionate) into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Atmosphere Selection: Employ a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert environment, consistent with the TGA experiment for direct data correlation.
-
Temperature Program:
-
Equilibrate the sample and reference at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature that encompasses all events observed in the TGA, typically 400-500 °C, at a heating rate of 10 °C/min. Mirroring the TGA heating rate is essential for direct comparison.[12]
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, determining their onset temperatures, peak temperatures, and integrated peak areas (enthalpy, ΔH).[7]
Data Interpretation and Cross-Validation Workflow
The core of this guide lies in the logical cross-validation of the data obtained from the two techniques. Let's consider the expected thermal events for a hydrated calcium carboxylate salt.[20][21]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow for a comprehensive thermal analysis, emphasizing the synergy between TGA and DSC.
Caption: Workflow for cross-validating TGA and DSC data.
Expected Thermal Data Summary
The following table summarizes hypothetical but mechanistically sound data for calcium bis(3-phenylpropionate) hydrate.
| Thermal Event | Technique | Onset Temp. (°C) | Peak Temp. (°C) | Observation | Interpretation |
| Dehydration | TGA | ~95 | - | ~5.5% Mass Loss | Loss of two water molecules (hydrate) |
| DSC | ~98 | ~115 | Endothermic Peak | Energy absorbed for water vaporization | |
| Melting | TGA | ~200 | - | No Mass Loss | Stable melt |
| DSC | ~200 | ~205 | Sharp Endotherm | Phase transition from solid to liquid | |
| Decomposition | TGA | ~350 | - | >50% Mass Loss | Decomposition of the organic moiety |
| DSC | ~350 | ~380 | Complex Exo/Endo Peaks | Complex bond breaking/formation |
Step-by-Step Data Correlation
-
Event 1: Dehydration. The TGA curve is expected to show an initial mass loss step starting around 95 °C.[20][21] For calcium bis(3-phenylpropionate) dihydrate (M.W. ~422.5 g/mol ), the theoretical mass loss for two water molecules is (36.04 / 422.5) * 100% ≈ 8.5%. A measured loss close to this value confirms the hydrate stoichiometry. Cross-validating with DSC, we should find a corresponding endothermic peak in the same temperature range (~98-115 °C), which represents the enthalpy of vaporization of the water.[4] The presence of both a mass loss and an endotherm provides conclusive evidence of a dehydration event.
-
Event 2: Melting. Following dehydration, the anhydrous salt may exhibit a melting transition. The DSC would show a sharp endothermic peak, for instance, around 200 °C, which is characteristic of a melting process.[22] Critically, when we look at the TGA data in this same temperature range, we should observe a stable plateau with no significant mass loss. This confirms that the event is a phase transition (melting) and not a decomposition.
-
Event 3: Decomposition. At higher temperatures (e.g., starting ~350 °C), TGA will show a significant and often rapid mass loss, indicating the breakdown of the molecule.[20] The thermal decomposition of metal carboxylates often proceeds via the formation of calcium carbonate as an intermediate solid product before further decomposition to calcium oxide at much higher temperatures.[20][23] The DSC thermogram in this region will show one or more large, often complex, exothermic or endothermic peaks corresponding to the energy changes from bond cleavage and the formation of volatile decomposition products.[24]
Visualizing the Decomposition Pathway
The thermal decomposition of calcium carboxylates is a well-studied process. The proposed pathway below illustrates the key stages for calcium bis(3-phenylpropionate).
Caption: Proposed thermal decomposition pathway.
Conclusion: From Data to Decision-Making
The cross-validation of DSC and TGA data provides a robust, multi-faceted understanding of the thermal properties of calcium bis(3-phenylpropionate). This integrated approach moves beyond simple data collection to deliver actionable insights for drug development professionals. By correlating mass changes with their energetic signatures, we can confidently determine hydration states, identify true melting points distinct from decomposition, and establish the thermal stability limits of the compound. This self-validating methodology ensures the scientific integrity of the data, which is paramount for making informed decisions in formulation, processing, and stability assessments.
References
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- Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
- DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Wunderlich-Malec.
- Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass.
- ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. (2020, April 15). ASTM International.
- Principles of Differential Scanning Calorimetry (DSC). (n.d.). European Pharmaceutical Review.
- Kinetics study of thermal decomposition of calcium carboxylate salts. (2013, October 15). Biomass and Bioenergy.
- Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. (n.d.). PMC.
- ASTM E1131 - TGA Analysis Testing Services. (n.d.). Polymer Solutions.
- The Role of Calcium carboxylate in PVC Heat Stabilization: Mechanisms and Applications. (2025, March 9). MDPI.
- ASTM E1131 TGA Mass Loss of Polymers. (n.d.). Impact Analytical.
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- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek.
- Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
- Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus DatapointLabs.
- Thermal decomposition of the calcium salts of several carboxylic acids. (2002). Thermochimica Acta.
- Thermograms for the decomposition of nine calcium carboxylates. (n.d.). ResearchGate.
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- A Comparative Guide to the Thermal Analysis of Calcium Acetylacetonate: Cross-Validation of TGA and DSC Results. (n.d.). Benchchem.
- A COMPARATIVE STUDY ON THE THERMAL DECOMPOSITION OF SOME TRANSITION METAL CARBOXYLATES. (n.d.). AKJournals.
- Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021, July 19). Physical Chemistry Chemical Physics.
- SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. (2013, August 8). Google Patents.
- CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (n.d.). AKJournals.
- Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. (2025, August 18). Wunderlich-Malec.
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). American Pharmaceutical Review.
- Carboxylate decomposition: A critical step in high temperature synthesis of metal oxide nanocrystals. (2017, March 30). Morressier.
- Calorimetry and scanning thermal measurements. (n.d.). NIST.
- ASTM E967-18 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. (2018, March 15). Scribd.
- The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. (n.d.). PMC.
- Thermal decomposition of calcium propionate: films and powders. (n.d.). SciSpace.
- Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (n.d.). PMC.
- Standards of Thermal Analysis. (n.d.). Hitachi High-Tech Corporation.
- Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. (1995). Journal of Thermal Analysis.
- Thermal Analysis in Practice Tips and Hints. (n.d.). Mettler Toledo.
- Effect of calcium on the differential scanning calorimetry (DSC) heating scans. (n.d.). ResearchGate.
- DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech.
- Thermal decomposition of calcium propionate: films and powders. (2026, February 9). ResearchGate.
- The DSC and TGA thermograms of CaCO3 calcite form. (n.d.). ResearchGate.
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Comparative Efficacy of Calcium bis(3-phenylpropionate) in Topical Formulations: A Methodological Framework for Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive methodological framework for evaluating the comparative efficacy of Calcium bis(3-phenylpropionate) in topical formulations. Due to the limited publicly available data on this specific compound's topical performance, this document establishes a rigorous, scientifically-grounded workflow for its assessment. We will proceed by using a hypothetical application for Calcium bis(3-phenylpropionate) as a novel non-steroidal anti-inflammatory drug (NSAID), comparing it against a well-established active, Diclofenac Sodium. The principles, experimental protocols, and data interpretation frameworks detailed herein are designed to be broadly applicable for the systematic evaluation of any new topical active ingredient.
Foundational Strategy: Physicochemical Characterization and Formulation
The journey of a topical active from formulation to biological effect is governed by its physicochemical properties. These characteristics dictate its release from the vehicle, its partitioning into and diffusion across the stratum corneum, and its ultimate bioavailability at the target site. Therefore, the initial step is a comparative analysis of the active pharmaceutical ingredients (APIs).
Expertise & Experience: The Rationale Behind Property Selection The selection of these parameters is not arbitrary. Molecular Weight (MW) influences the diffusion coefficient, with smaller molecules generally penetrating more readily. The octanol-water partition coefficient (LogP) is a critical predictor of skin permeability; a LogP value between 1 and 3 is often considered optimal for traversing the lipophilic stratum corneum and the more aqueous viable epidermis. Solubility in various solvents dictates formulation possibilities and the concentration gradient that drives diffusion.[1]
Table 1: Comparative Physicochemical Profile of APIs
| Property | Calcium bis(3-phenylpropionate) | Diclofenac Sodium |
| CAS Number | 71648-32-3[2] | 15307-79-6 |
| Molecular Weight | 338.4 g/mol | 318.13 g/mol |
| LogP (for parent acid) | 1.839 (for 3-Phenylpropionic acid)[3] | 4.51 (for Diclofenac) |
| Aqueous Solubility | Sparingly soluble | Soluble |
| Formulation Considerations | Given its salt form and the parent acid's LogP, formulation will be key to ensuring adequate solubilization and partitioning. Emulsion or microemulsion systems may be required. | As a salt, it is readily formulated in aqueous gels and creams. Penetration enhancers are often used to overcome the high LogP of the parent acid.[4] |
Integrated Efficacy Evaluation Workflow
A robust evaluation of a topical agent requires a multi-stage approach, progressing from simple, high-throughput in vitro models to more complex in vivo systems. This workflow ensures that resources are invested in a candidate with demonstrated potential at each critical step.
Caption: A multi-phase workflow for topical efficacy evaluation.
Detailed Experimental Protocols
Trustworthiness: Self-Validating Systems Each protocol is designed as a self-validating system. This is achieved by including positive and negative controls. For instance, in the in vitro permeation test, a benchmark formulation (e.g., a commercial Diclofenac gel) serves as the positive control, while the formulation vehicle alone acts as the negative control. This approach, recommended by regulatory bodies like the FDA and EMA, ensures that the experimental results are robust and interpretable.[5][6][7]
Protocol 3.1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To quantify and compare the rate and extent of skin penetration of Calcium bis(3-phenylpropionate) and Diclofenac Sodium from their respective topical formulations.
Methodology:
-
Skin Procurement & Preparation: Use excised human skin from a certified tissue bank. Dermatomed skin (approx. 500 µm thickness) is mounted onto Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
System Equilibration: Equilibrate the mounted skin for 30 minutes. The receptor compartment is filled with phosphate-buffered saline (PBS) containing a solubility enhancer (e.g., 0.1% Oleth-20) to maintain sink conditions. The system is maintained at 32°C.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (1% Calcium bis(3-phenylpropionate) cream), reference formulation (1% Diclofenac Sodium gel), and vehicle (negative control) to the skin surface.
-
Sampling: Collect the entire volume of the receptor fluid at predefined intervals (e.g., 2, 4, 6, 8, 12, 24 hours) and replace it with fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of the active in each sample using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.
Protocol 3.2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Edema)
Objective: To assess the in vivo anti-inflammatory activity of the topical formulation in a validated acute inflammation model.
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a gold standard for screening anti-inflammatory drugs.[8] It induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis—the primary target of NSAIDs. This makes the model highly relevant for testing our hypothetical compound.[9]
Methodology:
-
Animals: Use male Wistar rats (180-200g). Acclimatize them for one week.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group 1: Control (no treatment)
-
Group 2: Vehicle Only
-
Group 3: 1% Diclofenac Sodium Gel (Reference)
-
Group 4: 1% Calcium bis(3-phenylpropionate) Cream (Test)
-
-
Formulation Application: Apply 100 mg of the respective formulation to the plantar surface of the left hind paw of the rats in Groups 2, 3, and 4. Gently rub for 30 seconds.
-
Induction of Inflammation: One hour after topical application, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar tissue of the left hind paw of all animals.
-
Edema Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation and Mechanistic Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical data to illustrate the expected output.
Table 2: Hypothetical IVPT Results
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Cumulative Permeation at 24h (µg/cm²) |
| 1% Calcium bis(3-phenylpropionate) | 2.1 ± 0.4 | 45.8 ± 7.2 |
| 1% Diclofenac Sodium | 3.5 ± 0.6 | 78.2 ± 11.5 |
Table 3: Hypothetical In Vivo Anti-Inflammatory Results (at 3 hours)
| Treatment Group | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Only | 0.85 ± 0.12 | - |
| 1% Calcium bis(3-phenylpropionate) | 0.51 ± 0.09 | 40.0% |
| 1% Diclofenac Sodium | 0.38 ± 0.07 | 55.3% |
Mechanistic Grounding
The anti-inflammatory action of NSAIDs like diclofenac is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE₂).[9] It is plausible that 3-phenylpropionic acid derivatives exert a similar effect. This hypothesis can be tested by measuring PGE₂ levels in the paw tissue homogenates collected at the end of the in vivo study.
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A Senior Application Scientist's Guide to the Proper Disposal of Calcium bis(3-phenylpropionate)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Calcium bis(3-phenylpropionate) (CAS No. 71648-32-3). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, ensuring that its disposal protects ourselves, our colleagues, and the environment. This document is designed to provide essential safety and logistical information, grounding procedural steps in established scientific and regulatory principles.
Hazard Assessment and Pre-Disposal Safety
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific comprehensive toxicological data for Calcium bis(3-phenylpropionate) is not widely available, data from structurally similar compounds and general chemical safety principles dictate a cautious approach.
Assumed Hazard Profile: Based on safety data for related compounds like calcium phenylpyruvate and calcium propionate, it is prudent to handle Calcium bis(3-phenylpropionate) as a substance that may cause skin, eye, and respiratory irritation[1][2][3]. Thermal decomposition may produce carbon and calcium oxides[1][2].
Causality Behind Precaution: The fundamental principle of laboratory safety is to mitigate risk, especially when data is incomplete. By treating the compound as a potential irritant, we preemptively protect against the most likely routes of occupational exposure.
Table 1: Essential Safety and Handling Protocols
| Precaution Category | Specification | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | NIOSH-approved respirator (if dust is present), chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | Provides a barrier against inhalation of particulates and accidental skin or eye contact[1][4]. |
| Engineering Controls | Handle in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate dust. | Minimizes the concentration of airborne particulates, reducing inhalation risk[1][4]. |
| Safe Handling Practices | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[1][2]. | Prevents accidental exposure and cross-contamination of work surfaces. |
| Storage (Pre-Disposal) | Keep in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents[1][4]. | Prevents degradation, reaction with incompatible materials, and accidental spills. |
Regulatory Framework: The Generator's Responsibility
The disposal of any chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. OSHA standards ensure worker safety during handling and disposal operations[6][7].
A critical determination that you, the waste generator, must make is whether the chemical is classified as a hazardous waste. This is not merely a suggestion but a legal requirement[1][8]. A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint <140°F.
-
Corrosivity: pH ≤2 or ≥12.5.
-
Reactivity: Unstable, explosive, or reacts violently with water.
-
Toxicity: Contains contaminants at concentrations that could be harmful if released into the environment.
Calcium bis(3-phenylpropionate) is not found on the EPA's specific lists of hazardous wastes[9][10][11]. Therefore, its classification depends on whether it exhibits any of the characteristics mentioned above, either in its pure form or due to contamination from your process[2][3].
Disposal Workflow: A Step-by-Step Procedural Guide
This section provides a logical, sequential workflow for the proper disposal of Calcium bis(3-phenylpropionate). The process begins with waste characterization and culminates in the final hand-off to your institution's environmental health and safety (EHS) office or a licensed contractor.
Caption: Disposal decision workflow for Calcium bis(3-phenylpropionate).
Detailed Protocol Steps:
-
Waste Characterization (The Self-Validating System):
-
Objective: To determine the correct waste stream.
-
Procedure: i. Assess the waste. Is it pure, unused Calcium bis(3-phenylpropionate), or has it been used in a reaction or dissolved in a solvent? ii. If the material is mixed with other substances, you must evaluate the entire mixture for hazardous characteristics. iii. Crucially, never assume a waste is non-hazardous. Disposal of any chemical into the regular solid waste trash or down the sanitary sewer is prohibited without explicit written permission from your institution's EHS department[5].
-
-
Consult with Environmental Health & Safety (EHS):
-
Objective: To verify your waste classification and receive institution-specific disposal instructions.
-
Procedure: i. Contact your EHS office. ii. Provide them with the full chemical name (Calcium bis(3-phenylpropionate)), CAS number (71648-32-3), and a list of any other chemicals in the waste mixture. iii. Follow their guidance precisely. They will provide the final, authoritative classification and instructions for packaging and labeling.
-
-
Packaging for Disposal:
-
Objective: To safely contain the waste pending collection.
-
Procedure: i. Select a container that is chemically compatible with Calcium bis(3-phenylpropionate) and any other components of the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage[5]. ii. Transfer the waste into the container, ensuring you are wearing the appropriate PPE as defined in Table 1. iii. Do not overfill the container. Leave adequate headspace (typically 10-15%) to allow for expansion. iv. Securely close the container. The container must be sealed at all times unless waste is actively being added. Leaking containers will not be accepted for pickup[5].
-
-
Labeling the Waste Container:
-
Objective: To clearly communicate the contents and hazards of the waste container, fulfilling regulatory requirements.
-
Procedure: i. Obtain an official hazardous waste tag or label from your EHS office[5]. ii. Fill out the label completely and legibly. Information required typically includes:
- The full common chemical name(s) of all constituents. Abbreviations and formulas are not permitted[5].
- The approximate percentage or volume of each constituent.
- The date waste generation began (the date you first added waste to the container).
- Your name, lab number, and contact information. iii. Affix the tag securely to the container.
-
-
Storage Pending Pickup:
-
Objective: To store the waste safely and in compliance with regulations until it is collected.
-
Procedure: i. Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA)[12]. ii. Ensure the storage area has adequate secondary containment to hold the contents of the largest container in the event of a leak[6]. iii. Segregate the waste from incompatible materials, particularly strong oxidizing agents[4]. iv. Schedule a waste pickup with your EHS office according to their procedures[5].
-
Emergency Procedures for Spills and Exposure
Even with careful planning, accidents can occur. The following procedures provide immediate, actionable guidance.
-
For a Small Spill (Solid):
-
Ensure adequate ventilation and restrict access to the area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable disposal container[2].
-
Avoid generating dust during cleanup[2].
-
Label the container as waste and manage it according to the protocol in Section 3.
-
Decontaminate the spill area with an appropriate solvent and report the incident to your supervisor and EHS.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
By adhering to this comprehensive disposal guide, you ensure that your handling of Calcium bis(3-phenylpropionate) meets the highest standards of safety, scientific integrity, and regulatory compliance. Always remember that your local EHS office is your primary resource for any questions or concerns regarding chemical waste.
References
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US FUSION. Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts. Retrieved from [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]
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calcium bis(3-phenylpropionate). (2025, November 30). Chemsrc. Retrieved from [Link]
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Calcium Propionate Material Safety Data Sheet. (2019, September 19). Valudor Products. Retrieved from [Link]
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calcium bis(3-phenylpropionate) — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
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1926.65 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
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Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. (n.d.). eCFR. Retrieved from [Link]
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40 CFR 302.4 -- Hazardous substances and reportable quantities. (n.d.). eCFR. Retrieved from [Link]
-
RCRA Listed Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
-
Calcium Propionate Safety Data Sheet. (2022, November). Esseco USA. Retrieved from [Link]
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- 7. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
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- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
